molecular formula C18H21NO4 B12365325 InhA-IN-6

InhA-IN-6

Cat. No.: B12365325
M. Wt: 315.4 g/mol
InChI Key: ASCHWJRXPZBPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hexyl-2-(2-nitrophenoxy)phenol is a diphenyl ether-based compound identified in scientific research as a potent slow-binding inhibitor of the enoyl-ACP reductase FabI1 (bpFabI1) in Burkholderia pseudomallei . This enzyme is a crucial target in bacterial fatty acid biosynthesis (FAS-II pathway). The compound's mechanism of action involves binding to the bpFabI1 enzyme-NAD+ complex, thereby disrupting the bacterial membrane synthesis and demonstrating potential as a lead compound in antimicrobial research . Studies have shown that modifications to the diphenyl ether structure, such as the hexyl substituent, are instrumental in achieving prolonged drug-target residence times of approximately 300 minutes, which contributes to its efficacy by stabilizing the enzyme-inhibitor complex . Structural analysis via X-ray crystallography (PDB ID: 5I8Z) has revealed the specific molecular interactions and binding orientation of 5-Hexyl-2-(2-nitrophenoxy)phenol within the active site of bpFabI1, providing a rational basis for its inhibitory activity . Furthermore, this compound and its analogs have shown promising in vivo efficacy in an acute murine infection model with the virulent B. pseudomallei strain Bp400, highlighting its value in infectious disease research and rational antibiotic design . This product is intended for research purposes only.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

5-hexyl-2-(2-nitrophenoxy)phenol

InChI

InChI=1S/C18H21NO4/c1-2-3-4-5-8-14-11-12-18(16(20)13-14)23-17-10-7-6-9-15(17)19(21)22/h6-7,9-13,20H,2-5,8H2,1H3

InChI Key

ASCHWJRXPZBPHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Direct InhA Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of November 2025, a diligent search of public scientific literature and databases did not yield specific data for a compound designated "InhA-IN-6." Therefore, this technical guide provides a comprehensive overview of the mechanism of action for well-characterized, direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The data, protocols, and mechanisms described herein are based on exemplar compounds from distinct chemical classes (e.g., 4-hydroxy-2-pyridones and diphenyl ethers) and serve as a robust framework for understanding any direct-acting InhA inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction: InhA as a Clinically Validated Target

The cell wall of Mycobacterium tuberculosis (Mtb) is a unique and complex structure, rich in very-long-chain fatty acids called mycolic acids. This mycolic acid layer is essential for the bacterium's survival, providing a formidable barrier against hydrophilic drugs and protecting it from the host immune response.[1] The biosynthesis of mycolic acids is orchestrated by two distinct fatty acid synthase systems: FAS-I, which produces medium-chain fatty acids, and FAS-II, which elongates these precursors to the full-length meromycolic chains.[2]

A critical and rate-limiting enzyme in the FAS-II pathway is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3] This enzyme catalyzes the final reduction step in each fatty acid elongation cycle.[2] The clinical significance of InhA is unequivocally validated by the action of isoniazid (INH), a cornerstone first-line anti-tubercular drug.[1] INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with NAD+. This INH-NAD adduct is a potent slow-onset inhibitor of InhA, leading to the cessation of mycolic acid synthesis and subsequent cell lysis.[4]

The rise of INH-resistant Mtb strains, predominantly through mutations in the katG gene that prevent prodrug activation, has necessitated the development of new therapeutic agents that bypass this resistance mechanism. Direct inhibitors of InhA, which do not require KatG activation, represent a highly promising strategy to combat both drug-susceptible and INH-resistant tuberculosis.[5] This guide details the mechanism, quantitative parameters, and experimental evaluation of such direct-acting inhibitors.

Core Mechanism of Action: Direct Inhibition of InhA

Direct InhA inhibitors function by binding to the enzyme, typically at or near the active site, thereby preventing the binding of its natural substrates. Many potent direct inhibitors, such as the 4-hydroxy-2-pyridone and diphenyl ether classes, are uncompetitive or show preferential binding to the InhA-NADH binary complex.[6][7]

The binding of the inhibitor to the InhA-NADH complex forms a stable ternary complex. This complex effectively sequesters the enzyme, blocking access to the enoyl-ACP substrate binding pocket and halting the fatty acid elongation cycle.[6][8] The consequence is a depletion of mycolic acids, which compromises the structural integrity of the mycobacterial cell wall, ultimately leading to bactericidal activity. Some inhibitors, like the diphenyl ether PT70, have been engineered as slow, tight-binding inhibitors, characterized by a long target residence time, which is a desirable attribute for sustained in vivo efficacy.[5][7]

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the role of InhA within the FAS-II pathway and its inhibition.

FAS_II_Pathway cluster_FAS_II FAS-II Elongation Cycle Malonyl-ACP Malonyl-ACP KasA/B KasA/B Malonyl-ACP->KasA/B + Acyl-ACP (C[n]) Beta-ketoacyl-ACP Beta-ketoacyl-ACP KasA/B->Beta-ketoacyl-ACP MabA MabA Beta-ketoacyl-ACP->MabA NADPH -> NADP+ Beta-hydroxyacyl-ACP Beta-hydroxyacyl-ACP MabA->Beta-hydroxyacyl-ACP HadABC HadABC Beta-hydroxyacyl-ACP->HadABC Enoyl-ACP Enoyl-ACP HadABC->Enoyl-ACP InhA InhA Enoyl-ACP->InhA NADH -> NAD+ Acyl-ACP (C[n+2]) Acyl-ACP (C[n+2]) InhA->Acyl-ACP (C[n+2]) Blockage Acyl-ACP (C[n+2])->KasA/B Next Cycle Meromycolic_Acids Meromycolic_Acids Acyl-ACP (C[n+2])->Meromycolic_Acids Further Elongation Direct_Inhibitor Direct InhA Inhibitor Direct_Inhibitor->InhA Inhibition Mycolic_Acids Mycolic_Acids Meromycolic_Acids->Mycolic_Acids + FAS-I products (Pks13) Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Transport & Esterification (MmpL3, Ag85) Blockage->Meromycolic_Acids

Mycolic acid biosynthesis (FAS-II) pathway and the point of InhA inhibition.
Mechanism of Direct Inhibition Diagram

The following diagram details the formation of the inhibitory ternary complex.

Inhibition_Mechanism E InhA (E) ENADH E-NADH Complex E->ENADH + NADH (k_on) Substrate Enoyl-ACP (Substrate) NADH NADH ENADH->E (k_off) ENADH->E + Product ENADHI E-NADH-I Ternary Complex (INACTIVE) ENADH->ENADHI + I (k_on') I Inhibitor (I) ENADHI->ENADH (k_off') ENADHI->Substrate Inhibition Substrate->ENADH k_cat Product Acyl-ACP (Product)

Mechanism of NADH-dependent direct inhibition of InhA.

Quantitative Data Presentation

The efficacy of direct InhA inhibitors is quantified through enzymatic assays, whole-cell activity measurements, and kinetic characterization. The following tables summarize representative data for two well-studied direct InhA inhibitors: NITD-916 (a 4-hydroxy-2-pyridone) and PT70 (a diphenyl ether).

Table 1: Enzymatic Inhibition Data

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Ki* (nM)Ref.
NITD-916InhAEnzymatic Inhibition570--[6][9]
PT70InhASlow, Tight-Binding5.3 - 50.3-0.022 (22 pM)[5][10]
TriclosanInhARapid Reversible-200-[4]

IC50: Half-maximal inhibitory concentration. PT70 value is dependent on enzyme concentration. Ki: Inhibition constant for rapid reversible inhibitors. Ki: Overall inhibition constant for slow, tight-binding inhibitors.*

Table 2: Whole-Cell Activity (Minimum Inhibitory Concentration)

CompoundMtb StrainMIC50 (nM)MIC Range (µM)Ref.
NITD-916H37Rv50-[6]
NITD-916MDR-Mtb Strains-0.04 - 0.16[6]
PT70H37Rv-~3-10 µM†[4]

MIC: Minimum Inhibitory Concentration required to inhibit 50% or 99% of growth. MDR-Mtb: Multi-Drug Resistant M. tuberculosis. †: Data for related diphenyl ethers, specific MIC for PT70 not detailed in cited sources.

Table 3: Enzyme-Inhibitor Kinetics

CompoundTargetResidence Time (t1/2)Binding MechanismRef.
PT70InhA24 - 40 minSlow-onset, tight binding; two-step induced fit[4][7]
NITD-916InhANot ReportedNADH-dependent, blocks substrate pocket[6][8]

Experimental Protocols

The characterization of a direct InhA inhibitor involves a series of standardized biochemical and microbiological assays.

InhA Enzyme Inhibition Assay (Steady-State Kinetics)

Objective: To determine the IC50 of a test compound against purified Mtb InhA enzyme.

Methodology:

  • Reagents & Buffers:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[10]

    • Enzyme: Purified recombinant Mtb InhA (concentration typically 10-100 nM).[10]

    • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH), at a saturating concentration (e.g., 250 µM).[11]

    • Substrate: trans-2-dodecenoyl-CoA (DD-CoA) or a similar enoyl-CoA derivative (e.g., 25 µM).[10]

    • Test Compound: Serially diluted in DMSO.

  • Procedure:

    • The assay is performed in a 96-well UV-transparent plate format.

    • To each well, add assay buffer, NADH, DD-CoA, and the test compound at various concentrations (final DMSO concentration ≤ 1%).[11]

    • Initiate the reaction by adding InhA enzyme to all wells.[10]

    • Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD+) at a constant temperature (e.g., 25°C) using a microplate reader.

    • The initial reaction velocity is calculated from the linear portion of the progress curve.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a DMSO-only control.

    • The IC50 value is determined by fitting the dose-response data to a suitable nonlinear regression model (e.g., four-parameter logistic equation).[12]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Media & Strains:

    • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80, or solid Middlebrook 7H10/7H11 agar.[13][14]

    • Bacterial Strain: Mtb H37Rv or clinical isolates. Cultures are grown to mid-log phase and diluted to a standard inoculum (~5 x 105 CFU/mL for broth).[15]

  • Procedure (Broth Microdilution):

    • The assay is performed in a 96-well microplate.

    • A 10-point, two-fold serial dilution of the test compound is prepared directly in the plate using the culture medium.[16]

    • Each well is inoculated with the standardized Mtb suspension.

    • Positive (no drug) and negative (no bacteria) controls are included.

    • The plate is sealed and incubated at 37°C for 5-14 days.

  • Data Analysis:

    • Growth can be assessed visually (turbidity), by measuring optical density (OD590), or by using a growth indicator like Resazurin.[15][16]

    • The MIC is defined as the lowest drug concentration that inhibits at least 90-99% of the visible growth compared to the drug-free control.[13]

Mycolic Acid Biosynthesis Inhibition Assay

Objective: To confirm that the compound's whole-cell activity is due to the inhibition of the mycolic acid pathway.

Methodology:

  • Reagents & Media:

    • Mtb culture grown to mid-log phase.

    • Test compound at concentrations corresponding to its MIC (e.g., 1x, 5x, 10x MIC).

    • Radiolabeled precursor: [14C]-acetic acid.[17]

  • Procedure:

    • Mtb cultures are treated with the test compound or a DMSO control for several hours.

    • [14C]-acetic acid is added to the cultures, and they are incubated for an additional period (e.g., 8-24 hours) to allow for incorporation into newly synthesized lipids.

    • The bacterial cells are harvested, and total lipids are extracted using a series of organic solvents (e.g., chloroform/methanol).

    • Mycolic acids are released from the cell wall by saponification (alkaline hydrolysis). The resulting mycolic acid methyl esters (MAMEs) are prepared by derivatization.

  • Data Analysis:

    • The extracted MAMEs are separated by thin-layer chromatography (TLC).

    • The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

    • A significant reduction in the [14C]-labeled MAMEs in compound-treated samples compared to the control indicates direct inhibition of the mycolic acid biosynthesis pathway.[18]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a novel direct InhA inhibitor.

Workflow cluster_Discovery Discovery Phase cluster_Characterization In Vitro Characterization cluster_Validation Target Validation & Optimization HTS High-Throughput Screen (Enzymatic or Phenotypic) Hit_ID Hit Identification HTS->Hit_ID Enzyme_Assay InhA IC50 Determination Hit_ID->Enzyme_Assay MIC_Assay Whole-Cell MIC vs. Mtb Enzyme_Assay->MIC_Assay MAB_Assay Mycolic Acid Biosynthesis Assay MIC_Assay->MAB_Assay Resistance Spontaneous Mutant Selection & Sequencing MIC_Assay->Resistance Overexpression Activity vs. InhA Overexpressing Strain MIC_Assay->Overexpression Kinetics Enzyme Kinetics (Ki, Residence Time) MAB_Assay->Kinetics SAR Structure-Activity Relationship (SAR) Studies Kinetics->SAR Resistance->SAR Overexpression->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Workflow for discovery and validation of a direct InhA inhibitor.

References

InhA-IN-6 Target Engagement with InhA Enzyme: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs. InhA is the primary target of the frontline drug isoniazid (INH), which, as a prodrug, requires activation by the mycobacterial catalase-peroxidase KatG. The emergence of INH resistance, often through mutations in katG, has necessitated the development of direct InhA inhibitors that do not require metabolic activation. InhA-IN-6 is one such direct inhibitor, demonstrating potent activity against the InhA enzyme. This guide provides a comprehensive technical overview of the target engagement of this compound with the InhA enzyme, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound: A Direct Inhibitor of InhA

This compound is a potent direct inhibitor of the InhA enzyme. Unlike isoniazid, it does not require prior activation by the KatG enzyme, making it a promising candidate for overcoming common mechanisms of isoniazid resistance.

Quantitative Data for this compound and Representative Direct InhA Inhibitors

While specific binding kinetics and thermodynamic data for this compound are not extensively available in the public domain, this section provides the known inhibitory concentration and representative data from other well-characterized direct InhA inhibitors to offer a comparative context for its target engagement.

ParameterThis compoundRepresentative Inhibitor (NITD-916)Representative Inhibitor (PT70)
IC50 90 nM~0.59 µM (Enzyme Assay)5.3 ± 0.4 nM (at 10 nM InhA)
Ki Data not availableData not available22 pM (overall dissociation constant)
Kd Data not availableData not availableData not available
kon (on-rate) Data not availableData not availableData not available
koff (off-rate) Data not availableData not available0.041 min⁻¹
Residence Time Data not availableData not available24 min
ΔH (Enthalpy) Data not availableData not availableData not available
-TΔS (Entropy) Data not availableData not availableData not available

Note: The data for NITD-916 and PT70 are provided as representative examples of direct InhA inhibitors. The IC50 value for this compound is sourced from commercially available data.

Signaling Pathway and Mechanism of Action

InhA is a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Direct inhibitors like this compound bind to the InhA enzyme, typically in a cofactor-dependent manner (NADH), and block its enzymatic activity. This inhibition disrupts the elongation of fatty acids, leading to the depletion of mycolic acids and ultimately, bacterial cell death.

InhA_Signaling_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibition Inhibition AcpM AcpM FabD FabD AcpM->FabD Malonyl-AcpM FabH FabH FabD->FabH KasA_KasB KasA/KasB FabH->KasA_KasB β-ketoacyl-ACP FabG1 FabG1 KasA_KasB->FabG1 β-hydroxyacyl-ACP MabA MabA FabG1->MabA trans-2-enoyl-ACP InhA InhA MabA->InhA LongChain_Acyl_ACP Long-chain Acyl-ACP InhA->LongChain_Acyl_ACP Reduction Inhibited_InhA Inhibited InhA InhA->Inhibited_InhA Mycolic_Acid Mycolic Acid Biosynthesis LongChain_Acyl_ACP->Mycolic_Acid InhA_IN_6 This compound InhA_IN_6->Inhibited_InhA Inhibited_InhA->Mycolic_Acid Disruption Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

InhA Signaling Pathway and Point of Inhibition.

Experimental Protocols

Characterizing the target engagement of a small molecule inhibitor like this compound with its enzyme target, InhA, involves a series of in vitro biochemical and biophysical assays. Below are detailed methodologies for key experiments.

InhA Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the InhA enzyme.

Materials:

  • Recombinant purified M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-Coenzyme A) or another suitable long-chain enoyl-CoA substrate

  • This compound (or other test inhibitor) dissolved in DMSO

  • Assay buffer: e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1-2%).

  • In a 96-well plate, add the assay buffer, NADH, and DD-CoA to each well.

  • Add the serially diluted this compound to the respective wells. Include a positive control (a known InhA inhibitor like triclosan) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the InhA enzyme to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare Reagents (InhA, NADH, Substrate, Inhibitor) B Serial Dilution of this compound A->B C Add Reagents to 96-well Plate (Buffer, NADH, Substrate) A->C D Add Diluted this compound B->D C->D E Initiate Reaction with InhA D->E F Monitor NADH Oxidation (Absorbance at 340 nm) E->F G Calculate Initial Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 H->I

Workflow for InhA Enzyme Inhibition Assay.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

  • Recombinant purified InhA enzyme

  • This compound

  • ITC buffer (dialysis buffer): e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP. It is crucial that the buffer for the protein and the ligand are identical.

  • Isothermal Titration Calorimeter

Procedure:

  • Dialyze the purified InhA enzyme extensively against the ITC buffer.

  • Dissolve this compound in the final dialysis buffer. The DMSO concentration should be matched precisely in both the protein and ligand solutions to minimize heats of dilution.

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Load the InhA solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

  • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.

  • As a control, perform a separate titration of the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Materials:

  • Recombinant purified InhA enzyme (ligand)

  • This compound (analyte)

  • SPR instrument with a suitable sensor chip (e.g., CM5)

  • Immobilization buffer: e.g., 10 mM sodium acetate, pH 4.5

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the InhA enzyme onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor surface (both sample and reference flow cells) at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

  • Subtract the reference flow cell data from the sample flow cell data to obtain the specific binding sensorgrams.

  • Globally fit the sensorgram data from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the affinity (Kd).

Target_Engagement_Logic cluster_assays Biophysical & Biochemical Assays cluster_params Quantitative Parameters Enzyme_Assay Enzyme Inhibition Assay IC50 IC50 Enzyme_Assay->IC50 ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Thermodynamics (Kd, ΔH, ΔS, n) ITC->Thermodynamics SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics (kon, koff, Kd) SPR->Kinetics Target_Engagement This compound Target Engagement with InhA Enzyme IC50->Target_Engagement Thermodynamics->Target_Engagement Kinetics->Target_Engagement

Logical Relationship of Experimental Approaches.

Conclusion

The direct inhibition of the InhA enzyme by molecules like this compound represents a promising strategy for the development of novel anti-tubercular agents, particularly in the face of growing isoniazid resistance. A thorough characterization of the target engagement through a combination of enzymatic and biophysical assays is crucial for understanding the mechanism of action and for guiding further drug optimization efforts. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and characterization of new direct InhA inhibitors. While comprehensive quantitative data for this compound is not yet fully available in the public domain, the provided methodologies and representative data for similar compounds offer a clear path forward for its detailed characterization.

The Quest for Novel InhA Inhibitors: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the core strategies, experimental protocols, and data driving the development of new tuberculosis therapeutics.

For Researchers, Scientists, and Drug Development Professionals.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutics. A key target in the development of new anti-TB drugs is the enoyl-acyl carrier protein reductase, InhA. This enzyme is a crucial component of the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The frontline drug isoniazid is a prodrug that, once activated by the catalase-peroxidase enzyme KatG, forms a covalent adduct with NAD+ which then inhibits InhA. However, mutations in the katG gene are a primary mechanism of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require activation by KatG, thus bypassing this common resistance mechanism.

This technical guide provides an in-depth overview of the discovery and synthesis of novel direct InhA inhibitors, focusing on diverse chemical scaffolds, structure-activity relationship (SAR) studies, and key experimental methodologies.

Diverse Chemical Scaffolds Targeting InhA

A variety of chemical scaffolds have been investigated for their potential to directly inhibit InhA. These efforts have been largely guided by structure-based drug design, leveraging the known crystal structure of InhA to design molecules that can effectively bind to its active site.

Triclosan and its Analogues

Triclosan, a broad-spectrum antimicrobial agent, is a known inhibitor of InhA. Its diphenyl ether structure has served as a foundational template for the design of more potent analogues. Researchers have explored expanded triclosan and di-triclosan derivatives, with some compounds showing promising in vitro enzyme inhibition and activity against Mycobacterium bovis BCG. For instance, the ether-linked di-triclosan derivative 38 demonstrated excellent in vitro isolated enzyme inhibition, comparable to triclosan itself.

Thiadiazole-Based Inhibitors

Thiadiazole-containing compounds have emerged as a potent class of direct InhA inhibitors. Structure-based design has led to the development of tetracyclic and truncated tricyclic thiadiazole derivatives with nanomolar inhibitory activity against InhA and low micromolar minimum inhibitory concentrations (MICs) against Mtb.

Diazaborines

A novel diazaborine scaffold has been identified that inhibits InhA through a cofactor-independent mechanism. The lead compound, AN12855 , binds to both the cofactor and substrate-binding sites of InhA with sub-micromolar affinity and shows potent activity against both drug-susceptible and drug-resistant strains of Mtb. This class of inhibitors is particularly interesting as it represents a departure from the more common cofactor-dependent inhibitors.

Hydrazide-Hydrazones

Hydrazide-hydrazone derivatives are another chemical class that has been explored for InhA inhibition. These compounds are of interest due to their potential to interact with key residues in the InhA active site.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various novel InhA inhibitors discussed in the literature.

Compound ClassCompoundInhA IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)Reference
Virtual Screening HitsCompound 10.3812.5
Compound 70.2225
Di-triclosan AnalogueCompound 25.6-
DiazaborineAN12855Sub-micromolar-
Arylamidep30.09-
Triazole HybridsCompound 7c0.000074-
Compound 7e0.00013-
GSK InhibitorGSK1380.041 µM
Compound ClassCompoundM. bovis BCG MIC (µM)Reference
Di-triclosan AnalogueCompound 1112.9

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in InhA inhibitor development. Below are protocols for key experiments.

InhA Enzyme Inhibition Assay

This assay is fundamental to determining the potency of a compound against the isolated InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-dodecenoyl-CoA (DD-CoA) or other suitable substrate (e.g., OCoA)

  • PIPES buffer (pH 6.8)

  • Bovine Serum Albumin (BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing 30 mM PIPES buffer (pH 6.8), 1 mg/mL BSA, and 50 µM NADH.

  • Add the test inhibitor at various concentrations. Ensure the final DMSO concentration is constant across all wells (typically 1% v/v) to minimize solvent effects.

  • Pre-incubate the mixture of InhA and NADH at 25°C for 5 minutes.

  • Add the test compound and continue to pre-incubate at 25°C for 20 minutes.

  • Initiate the reaction by adding 75 µM DD-CoA.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the percentage of inhibition relative to a vehicle control (containing DMSO but no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This assay assesses the ability of a compound to inhibit the growth of whole mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Protocol:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculate each well with a mid-log phase culture of mycobacteria (e.g., 10^6 cfu/mL).

  • Include positive (e.g., isoniazid) and negative (no drug) controls.

  • Incubate the plates at 37°C for a period sufficient for visible growth (typically 7-14 days).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that visually inhibits bacterial growth.

X-ray Crystallography of InhA-Inhibitor Complexes

Determining the crystal structure of an inhibitor bound to InhA provides invaluable insights into the binding mode and facilitates structure-based drug design.

Protocol Overview:

  • Crystallization: Co-crystallize the purified InhA protein with the inhibitor and the cofactor NADH. This is typically achieved using hanging-drop or sitting-drop vapor diffusion methods with various crystallization screens to identify optimal conditions.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a

The Central Role of InhA in Mycobacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the mycobacterial Type II fatty acid synthase (FAS-II) system. This pathway is responsible for the biosynthesis of mycolic acids, the hallmark long-chain fatty acids that are essential components of the robust and impermeable cell wall of Mycobacterium tuberculosis. The indispensable nature of InhA for mycobacterial viability has positioned it as a primary and extensively validated target for antitubercular drug discovery. This technical guide provides an in-depth exploration of the biochemical function of InhA, its regulation, and its inhibition by both prodrugs and direct inhibitors. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Introduction: The Mycobacterial Cell Wall and the Significance of Mycolic Acids

The cell wall of Mycobacterium tuberculosis is a unique and complex structure that plays a pivotal role in the bacterium's survival, pathogenesis, and intrinsic resistance to many common antibiotics. A defining feature of this cell wall is the presence of mycolic acids, which are very long α-alkyl, β-hydroxy fatty acids. These lipids are covalently linked to the underlying arabinogalactan-peptidoglycan layer, forming a formidable outer membrane that is exceptionally hydrophobic and impermeable. The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase systems: the cytosolic fatty acid synthase-I (FAS-I) and the FAS-II system, which operates in the cytoplasm. FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids, which then serve as primers for the FAS-II system to elongate into the long meromycolate chain of mycolic acids.

InhA: The Gatekeeper of Mycolic Acid Elongation

InhA, the product of the inhA gene, is a key enzyme in the FAS-II elongation cycle. It functions as an NADH-dependent enoyl-ACP reductase, catalyzing the final and rate-limiting step in each round of fatty acid elongation: the reduction of the trans-2-enoyl-ACP substrate to a saturated acyl-ACP. This enzymatic reaction is essential for the production of the long-chain fatty acid precursors required for mycolic acid synthesis. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial death.

Biochemical Function and Substrate Specificity

InhA exhibits a preference for long-chain fatty acyl thioester substrates, typically those with more than 16 carbon atoms. The enzyme utilizes NADH as a cofactor for the reduction of the double bond in 2-trans-enoyl-[acyl-carrier protein].

The FAS-II Pathway and the Role of InhA

The FAS-II system is a multi-enzyme complex responsible for the elongation of fatty acids. The pathway involves a repeating cycle of four enzymatic reactions.

FAS_II_Pathway Acyl_ACP Acyl-ACP (C_n) Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadA/B/C Acyl_ACP_n2 Acyl-ACP (C_n+2) Enoyl_ACP->Acyl_ACP_n2 InhA (NADH -> NAD+)

Caption: The Fatty Acid Synthase-II (FAS-II) elongation cycle in Mycobacterium.

Regulation of InhA Activity

The activity of InhA is not static and is subject to post-translational modification, primarily through phosphorylation.

Phosphorylation

InhA is a substrate for several mycobacterial serine/threonine protein kinases. Phosphorylation of InhA has been shown to decrease its enzymatic activity, suggesting a mechanism for the regulation of mycolic acid biosynthesis in response to cellular signals.

InhA_Regulation InhA_active InhA (Active) InhA_inactive InhA-P (Inactive) InhA_active->InhA_inactive Phosphorylation InhA_inactive->InhA_active Dephosphorylation STPK Ser/Thr Protein Kinase STPK->InhA_active Phosphatase Phosphatase Phosphatase->InhA_inactive

Caption: Regulation of InhA activity through phosphorylation and dephosphorylation.

InhA as a Prime Drug Target

The essentiality of InhA for mycobacterial survival has made it a highly attractive target for the development of antitubercular drugs.

Isoniazid: An Indirect Inhibitor

Isoniazid (INH) is a cornerstone of first-line tuberculosis therapy. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG. The activated form of isoniazid then covalently adducts with NAD(H) to form an INH-NAD adduct. This adduct is a potent inhibitor of InhA, binding tightly to the active site and blocking its function.

Isoniazid_Activation INH Isoniazid (Prodrug) Activated_INH Activated INH INH->Activated_INH KatG INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NAD NAD(H) NAD->INH_NAD Inhibited_InhA Inhibited InhA INH_NAD->Inhibited_InhA InhA InhA InhA->Inhibited_InhA

Caption: The activation pathway of the prodrug isoniazid and its inhibition of InhA.

Direct Inhibitors of InhA

The emergence of isoniazid-resistant strains of M. tuberculosis, often due to mutations in the katG gene, has spurred the development of direct InhA inhibitors. These compounds bypass the need for KatG activation and bind directly to InhA. Several classes of direct InhA inhibitors have been identified and are in various stages of development.

Quantitative Data on InhA Inhibition

The following tables summarize the inhibitory activities of selected compounds against the InhA enzyme and M. tuberculosis.

Table 1: In Vitro Inhibition of InhA Enzyme Activity

Compound ClassExample CompoundIC50 (µM)Reference
ArylamidesCompound a4 3.07[1]
Pyrrolidine Carboxamides--[2]
4-Hydroxy-2-pyridonesNITD-916-[3]
Diazaborines--[4]
Diphenyl ethersPT700.000022 (Ki)[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) against M. tuberculosis

Compound ClassExample CompoundMIC (µM)Reference
4-Hydroxy-2-pyridonesNITD-5291.54[7]
4-Hydroxy-2-pyridonesNITD-5640.16[7]
Isoniazid-Varies[2][8]
Direct InhibitorsCD391-10[8]
Direct InhibitorsCD1171-10[8]

Experimental Protocols

InhA Enzyme Kinetics Assay

This protocol outlines a spectrophotometric assay to determine the kinetic parameters of InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Octenoyl-CoA (or other suitable enoyl-CoA substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM DTT)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a specific concentration of the enoyl-CoA substrate.

  • Add NADH to the reaction mixture to a final concentration of approximately 200 µM.

  • Initiate the reaction by adding a known amount of InhA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of the enoyl-CoA substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include appropriate controls: a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Mycolic Acid Analysis

This protocol provides a general workflow for the extraction and analysis of mycolic acids from M. tuberculosis.

Materials:

  • M. tuberculosis culture

  • Saponification reagent (e.g., 25% potassium hydroxide in methanol/water)

  • Extraction solvent (e.g., chloroform/methanol)

  • Derivatization agent (e.g., p-bromophenacyl bromide)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Harvest and wash the M. tuberculosis cells.

  • Perform saponification to release the mycolic acids from the cell wall.

  • Extract the mycolic acids using an organic solvent.

  • Derivatize the mycolic acids to facilitate their detection (e.g., by UV absorbance in HPLC).

  • Analyze the derivatized mycolic acids by TLC or HPLC to determine their profile and quantity.

Mycolic_Acid_Analysis_Workflow Start M. tuberculosis Culture Harvest Harvest and Wash Cells Start->Harvest Saponify Saponification Harvest->Saponify Extract Solvent Extraction Saponify->Extract Derivatize Derivatization Extract->Derivatize Analyze TLC or HPLC Analysis Derivatize->Analyze

Caption: General workflow for the analysis of mycolic acids from Mycobacterium.

Conclusion

InhA remains a critical and highly validated target in the fight against tuberculosis. Its central role in the biosynthesis of the essential mycolic acids makes it a vulnerable point in the physiology of M. tuberculosis. While isoniazid has been a successful InhA-targeting drug for decades, the rise of resistance necessitates the continued development of novel inhibitors. A thorough understanding of the biochemistry of InhA, its regulation, and the methods used to study its function is paramount for the rational design and development of the next generation of antitubercular agents. This guide provides a foundational resource for researchers dedicated to this important endeavor.

References

Structural biology of InhA-inhibitor complexes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Biology of InhA-Inhibitor Complexes

Introduction

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the Mycobacterium tuberculosis (Mtb) type-II fatty acid synthase (FAS-II) system.[1][2] This system is responsible for the biosynthesis of mycolic acids, which are exceptionally long fatty acids that form the core of the mycobacterial cell wall, providing a crucial protective barrier.[3][4][5] The essential role of InhA in Mtb survival has made it a primary and extensively validated target for antitubercular drugs.[6][7] Inhibitors of InhA can be broadly categorized into two groups: pro-drugs that require enzymatic activation and direct inhibitors that bind to the enzyme without prior modification.[6][8] This guide provides a detailed overview of the structural biology of InhA in complex with these inhibitors, focusing on quantitative data, experimental methodologies, and the molecular basis of inhibition.

The InhA Enzyme: Structure and Function

InhA from M. tuberculosis is a homotetrameric enzyme, with each subunit consisting of a single domain characterized by a Rossmann Fold at its core, which forms the NADH binding site.[9] The enzyme catalyzes the NADH-dependent reduction of long-chain (greater than 16 carbons) 2-trans-enoyl-ACP substrates, the final and rate-limiting step in the fatty acid elongation cycle of the FAS-II pathway.[2][4] The binding of both the NADH cofactor and the fatty acid substrate occurs within a hydrophobic pocket.[9] Key residues lining this pocket include Tyr158, Phe149, Met199, and others that are crucial for substrate recognition and inhibitor binding.[9][10]

Mechanism of Inhibition

Pro-drug Inhibitors: Isoniazid (INH)

Isoniazid is a cornerstone first-line antitubercular drug that functions as a pro-drug.[10][11] It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][7] KatG oxidizes INH to form an isonicotinoyl radical.[3][11] This highly reactive species then spontaneously reacts with the cellular cofactor NAD+ to form a covalent INH-NAD adduct.[2][3][12] This adduct is the active molecule that binds tightly to InhA, blocking the active site and inhibiting mycolic acid synthesis, ultimately leading to bacterial cell death.[3][12][13] Resistance to isoniazid is most commonly caused by mutations in the katG gene, which prevent this activation process, rather than mutations in the InhA target itself.[7][8]

G Isoniazid (INH) Activation and InhA Inhibition Pathway cluster_activation Activation Phase cluster_inhibition Inhibition Phase INH Isoniazid (Pro-drug) Radical Isonicotinoyl Radical INH->Radical KatG Oxidation Adduct INH-NAD Adduct Radical->Adduct + NAD+ InhA InhA Enzyme Adduct->InhA Binding Inhibition Mycolic Acid Synthesis Inhibited InhA->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Workflow of Isoniazid activation and subsequent inhibition of the InhA enzyme.

Direct InhA Inhibitors (DIIs)

To circumvent the resistance mechanisms associated with KatG mutations, significant research has focused on developing direct inhibitors of InhA (DIIs).[6][8] These compounds do not require enzymatic activation and bind directly to the InhA active site.[4][14] Several classes of DIIs have been discovered through high-throughput screening and structure-based design, including:

  • Pyrrolidine Carboxamides: A potent class of inhibitors discovered via high-throughput screening.[15]

  • Arylamides: These compounds function as potent InhA inhibitors that do not require mycobacterial enzymatic activation.[4][14]

  • Diphenyl Ethers: This class includes triclosan derivatives and slow, tight-binding inhibitors like PT70.[16][17] These inhibitors often induce an ordering of the substrate-binding loop, a conformational change linked to long residence times on the enzyme target.[16][18][19]

  • 4-Hydroxy-2-pyridones: A novel class of direct inhibitors that have shown efficacy in mouse infection models.[20][21]

  • Benzimidazole Derivatives: Potent inhibitors identified through virtual screening and biological assays, which bind to the hydrophobic pocket of InhA.[22]

Quantitative Data on InhA-Inhibitor Complexes

The potency of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds.

Inhibitor ClassCompoundInhibition ConstantCofactor PreferenceCitation(s)
Diphenyl EtherPT70Kᵢ = 22 pMBinds to InhA·NAD⁺ complex[16][17]
ArylamideN-(4-methylbenzoyl)-4-benzylpiperidineIC₅₀ = 90 nM-[14]
4-Hydroxy-2-pyridoneNITD-564IC₅₀ = 0.59 µMNADH[20]
4-Hydroxy-2-pyridoneNITD-529IC₅₀ = 9.60 µMNADH[20]
BenzimidazoleCompound 7IC₅₀ = 0.22 µM-[22]
BenzimidazoleCompound 1IC₅₀ = 0.38 µM-[22]
BenzimidazoleCompound 4 (09T)IC₅₀ = 10 µM; Kᵢ = 4 µMMixed Inhibition[23]
Iron Complex[FeII(CN)₅(INH)]³⁻Kᵢ = 70 nMBinds directly without NADH[18]

Structural Analysis from Crystallography

X-ray crystallography has been instrumental in elucidating the binding modes of various inhibitors within the InhA active site.[6][24] This structural information is crucial for the rational design and optimization of new drug candidates.[10] Analysis of over 80 crystal structures of InhA has revealed key protein-ligand interactions.[6][24] A critical factor in high-affinity binding and slow-onset inhibition is the ordering of the substrate-binding loop (residues 195–210).[16][18] In many potent InhA-inhibitor complexes, this loop closes over the active site, trapping the inhibitor and leading to a long residence time.[16][19]

PDB IDInhibitor / LigandResolution (Å)Citation(s)
4TRNINH-NADH Adduct1.40[25]
4TRJN-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide1.73[15]
2NSDN-(4-methylbenzoyl)-4-benzylpiperidine1.90[14]
2B352-(o-Tolyloxy)-5-hexylphenol (PT70)1.80[16]
6R9WBenzimidazole derivative (Compound 20)-[26]

Experimental Protocols

Enzyme Inhibition Assay for InhA

This protocol outlines a standard method for determining the IC₅₀ value of a potential InhA inhibitor.[16][20][27][28]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer, such as 30 mM PIPES with 150 mM NaCl, at an optimal pH (e.g., 6.8).[16][20]

    • Enzyme Solution: Dilute purified InhA enzyme in the assay buffer to a final concentration appropriate for the assay (e.g., 10-100 nM).[16][20] To maintain stability, especially at low concentrations, glycerol (e.g., 8% v/v) and bovine serum albumin (BSA, e.g., 0.1 mg/ml) can be added.[16]

    • Substrate Solution: Prepare a stock solution of the substrate, such as trans-2-dodecenoyl-CoA (DD-CoA), in the assay buffer.[16][20]

    • Cofactor Solution: Prepare a stock solution of NADH in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound in a suitable solvent like DMSO, and then dilute further in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the assay buffer, NADH solution (e.g., to a final concentration of 250 µM), and varying concentrations of the inhibitor.[16]

    • Add the InhA enzyme solution and pre-incubate the mixture for a defined period to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate DD-CoA (e.g., to a final concentration of 25 µM).[16]

    • Monitor the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. This can be done using a spectrophotometer or microplate reader.

    • Include positive controls (known inhibitor like triclosan) and negative controls (no inhibitor).[23]

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

X-ray Crystallography Workflow for InhA-Inhibitor Complexes

Determining the three-dimensional structure of an InhA-inhibitor complex is a multi-step process that provides atomic-level insights into the binding interaction.

G General Workflow for X-ray Crystallography of InhA Complexes A InhA Gene Cloning & Plasmid Construction B Overexpression in Host (e.g., E. coli) A->B C Cell Lysis & Protein Purification (e.g., Chromatography) B->C D Protein Characterization (Purity, Concentration) C->D E Co-crystallization Trials (InhA + Inhibitor + Cofactor) D->E F Crystal Optimization & Harvesting E->F G X-ray Diffraction Data Collection (Synchrotron) F->G H Data Processing & Structure Solution (Molecular Replacement) G->H I Model Building & Electron Density Map Fitting H->I J Structure Refinement I->J K Validation & Deposition (Protein Data Bank) J->K

Caption: A typical experimental pipeline for determining protein-ligand crystal structures.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to InhA.[29][30][31]

  • Preparation:

    • Ligand: Purify the InhA enzyme, which will be immobilized on the sensor chip.

    • Analyte: Prepare the inhibitor in a range of concentrations in a suitable running buffer (e.g., PBS).[32]

    • Sensor Chip: Select a suitable sensor chip (e.g., CM5) for covalent immobilization of the protein ligand.

  • Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Inject the InhA protein over the activated surface to achieve covalent immobilization at a desired level (measured in Resonance Units, RU).[33]

    • Deactivate any remaining active groups on the surface. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization.[33]

  • Binding Measurement (Kinetics):

    • Inject a continuous flow of running buffer over both the ligand and reference flow cells to establish a stable baseline.

    • Inject the inhibitor (analyte) at a specific concentration for a defined period (association phase), allowing it to bind to the immobilized InhA.[31][32]

    • Switch back to the running buffer flow and monitor the signal decrease as the inhibitor dissociates (dissociation phase).[31][32]

    • After each cycle, the sensor surface may need to be regenerated with a mild acidic or basic solution to remove all bound analyte before the next injection.[29]

    • Repeat this process for a series of analyte concentrations.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference flow cell.

    • The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio of kₑ/kₐ.

Conclusion

The structural and biochemical study of InhA-inhibitor complexes has been a highly productive field in the search for new treatments for tuberculosis. Insights from X-ray crystallography have revealed a detailed picture of the InhA active site, highlighting the importance of the substrate-binding loop and key hydrophobic and hydrogen-bonding interactions.[10][18] While the pro-drug isoniazid remains a critical therapeutic, the rise of resistant strains has driven the successful development of diverse classes of direct InhA inhibitors that bypass the common KatG-mediated resistance mechanism.[34][35] The continued application of these detailed structural and kinetic methodologies will be essential for the design of next-generation inhibitors with improved potency, longer residence times, and enhanced efficacy against drug-resistant Mtb.

References

The Dawn of a New Defense: Initial Structure-Activity Relationship Studies of Novel InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the Mycobacterium tuberculosis type II fatty acid synthase (FAS-II) pathway, making it a key target in the development of new antitubercular drugs.[1][2][3] The rise of drug-resistant tuberculosis strains necessitates the discovery of novel InhA inhibitors that can circumvent existing resistance mechanisms. This guide delves into the initial structure-activity relationship (SAR) studies of a promising class of direct InhA inhibitors, providing a comprehensive overview of their quantitative data, the experimental protocols used for their evaluation, and a visual representation of the underlying scientific processes.

Quantitative Analysis: Unveiling the Structure-Activity Landscape

The initial exploration of novel chemical scaffolds as InhA inhibitors is a meticulous process of synthesizing analogs and evaluating their biological activity. The data gleaned from these studies is pivotal in understanding how structural modifications influence potency. Below are tables summarizing the key quantitative data from initial SAR studies of various classes of InhA inhibitors.

Table 1: SAR of 4-Hydroxy-2-Pyridone Analogs
CompoundR6 SubstitutionMtb MIC50 (μM)InhA IC50 (μM)
NITD-529Isobutyl1.549.60
NITD-564Not Specified0.160.59
NITD-916Dimethylcyclohexyl~0.05Not Specified
NITD-5604-methoxy (inactive analog)>20Inactive

Data compiled from a study on 4-hydroxy-2-pyridone analogs as direct InhA inhibitors. The study highlights that the 4-hydroxy group and a lipophilic R6 group are important for anti-tuberculosis activity.[2]

Table 2: SAR of Fragment-Based Analogs
CompoundKey FeatureInhA % Inhibition (at 100 μM)InhA IC50 (μM)
6 Sulfonamide vector54%>100
7 Piperidine ring replacement15%>100
8 Pyridine ring replacement17%>100
14 Benzylamine analog>90%9
19 meta-Methylamine>90%4

This table showcases early fragment-based drug design efforts. The data indicates that a benzylamine moiety significantly improves potency compared to the initial fragment. Moving the methylamine to the meta-position further enhanced the inhibitory activity.[4]

Experimental Protocols: The Foundation of SAR Studies

The reliability of SAR data is intrinsically linked to the robustness of the experimental methodologies employed. This section provides an overview of the key experimental protocols typically used in the initial evaluation of InhA inhibitors.

InhA Enzymatic Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the InhA enzyme.

  • Protein Expression and Purification: Recombinant M. tuberculosis InhA is overexpressed in E. coli and purified to homogeneity.

  • Assay Conditions: The assay is typically performed in a buffer solution (e.g., Tris-HCl) at a physiological pH.

  • Reaction Mixture: The reaction mixture contains the purified InhA enzyme, the cofactor NADH, and a substrate mimic, such as 2-trans-dodecenoyl-CoA.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at varying concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. For compounds showing significant inhibition (e.g., >90%) at a screening concentration, a full dose-response curve is generated to determine the precise IC50 value.[4]

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay assesses the whole-cell activity of a compound against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).

  • Compound Preparation: The test compounds are serially diluted in the culture medium in a 96-well microplate format.

  • Inoculation: A standardized inoculum of the bacterial culture is added to each well.

  • Incubation: The microplates are incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.

Cytotoxicity Assay

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure selectivity.

  • Cell Culture: A mammalian cell line (e.g., HepG2, a human liver cancer cell line) is cultured in an appropriate medium.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified duration (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay, which measures the metabolic activity of the cells.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Path to Discovery

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows, providing a clear and concise understanding of the scientific process.

Signaling_Pathway cluster_fas2 FAS-II Pathway FAS_I Fatty Acid Synthase I (Mammalian) FAS_II Fatty Acid Synthase II (Mycobacterial) AcpM AcpM KasA KasA AcpM->KasA MabA MabA KasA->MabA HadBC HadBC MabA->HadBC InhA InhA HadBC->InhA Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Reduction Mycolic Acid\nBiosynthesis Mycolic Acid Biosynthesis Elongated Acyl-ACP->Mycolic Acid\nBiosynthesis Inhibitor Inhibitor Inhibitor->InhA Inhibition

Caption: The mycobacterial FAS-II pathway, highlighting InhA as the target for inhibitor action.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Analog_Design Analog Design (Scaffold Hopping, etc.) Synthesis_Purification Synthesis & Purification Analog_Design->Synthesis_Purification Structural_Verification Structural Verification (NMR, MS) Synthesis_Purification->Structural_Verification InhA_Assay InhA Enzymatic Assay (IC50) Structural_Verification->InhA_Assay MIC_Assay Whole-Cell MIC Assay (M. tuberculosis) InhA_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2) MIC_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Analog_Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the initial SAR studies of InhA inhibitors.

Logical_Relationship cluster_modifications Chemical Modifications cluster_effects Potential Effects Increase_Lipophilicity Increase Lipophilicity (e.g., add alkyl groups) Improved_Potency Improved Potency (Lower IC50/MIC) Increase_Lipophilicity->Improved_Potency Increased_Cell_Permeability Increased Cell Permeability Increase_Lipophilicity->Increased_Cell_Permeability Introduce_H_Bond_Donors_Acceptors Introduce H-Bond Donors/Acceptors Introduce_H_Bond_Donors_Acceptors->Improved_Potency Modify_Scaffold Modify Core Scaffold Modify_Scaffold->Improved_Potency Loss_of_Activity Loss of Activity Modify_Scaffold->Loss_of_Activity SAR_Insights SAR Insights Improved_Potency->SAR_Insights Increased_Cell_Permeability->Improved_Potency Increased_Cell_Permeability->SAR_Insights Altered_Metabolic_Stability Altered Metabolic Stability Altered_Metabolic_Stability->SAR_Insights Reduced_Toxicity Reduced Toxicity Reduced_Toxicity->SAR_Insights Loss_of_Activity->SAR_Insights

References

An In-depth Technical Guide to the Inhibitor Binding Site on the Enoyl-Acyl Carrier Protein Reductase (InhA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information on a compound designated "InhA-IN-6." Therefore, this guide utilizes the well-characterized, slow, tight-binding inhibitor PT70 (2-(o-Tolyloxy)-5-hexylphenol) as a representative direct inhibitor of InhA to provide a comprehensive analysis of the binding site, interaction mechanisms, and relevant experimental methodologies, in line with the core requirements of the prompt.

Introduction

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the Mycobacterium tuberculosis type II fatty acid synthase (FAS-II) pathway.[1] This pathway is responsible for the synthesis of very long-chain fatty acids, which are essential precursors for mycolic acids, the hallmark components of the mycobacterial cell wall.[2][3] The integrity of this cell wall is paramount for the bacterium's survival and virulence, making InhA a well-validated and attractive target for the development of new antitubercular drugs.[2][4]

InhA is the primary target for the frontline pro-drug isoniazid (INH).[4][5] However, the emergence of drug-resistant strains, often through mutations in the KatG enzyme required to activate INH, necessitates the development of direct InhA inhibitors that do not require prior activation.[2][4] This guide focuses on the binding mechanism of direct inhibitors, using PT70 as a case study to explore the molecular interactions within the InhA active site that lead to potent enzyme inhibition.

The InhA Protein: Structure and Function

InhA is a homotetrameric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[3] Each monomer contains a Rossmann fold at its core, which provides a binding site for the NADH cofactor.[3] The enzyme catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a crucial elongation step in the FAS-II pathway.[1][6]

The active site of InhA is located at the interface of the cofactor and substrate binding sites. A key structural feature is the "substrate-binding loop" (SBL), which is typically disordered in the absence of a bound ligand but can adopt an ordered conformation upon inhibitor binding.[4][7] This ordering of the SBL is a critical factor in the mechanism of slow-onset, tight-binding inhibition.[5][7]

The Mycolic Acid Biosynthesis Pathway (FAS-II)

The FAS-II system elongates fatty acid precursors synthesized by the FASI system. InhA performs the final reduction step in each elongation cycle. Inhibition of InhA disrupts this pathway, preventing the formation of mycolic acids and leading to cell lysis.[5][6]

FAS_II_Pathway FASI Fatty Acid Synthase I (FASI) FASII_start Acyl-ACP (e.g., C16-ACP) FASI->FASII_start Produces primers Elongation FAS-II Elongation Cycle (4 steps) FASII_start->Elongation Enoyl_ACP 2-trans-Enoyl-ACP Elongation->Enoyl_ACP Generates Mycolic_Acids Mycolic Acid Precursors Elongation->Mycolic_Acids Leads to InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->FASII_start Reduces to Acyl-ACP (completes cycle) NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall PT70 PT70 (Direct Inhibitor) PT70->InhA Inhibits NADH NADH NADH->InhA

Caption: Role of InhA in the FAS-II pathway and its inhibition by PT70.

InhA-PT70 Binding Site and Molecular Interactions

PT70 is a direct, slow, tight-binding inhibitor of InhA.[4][5] It acts by binding preferentially to the InhA-NAD+ binary complex, forming a stable ternary complex (InhA-NAD+-PT70).[4][5] This binding event occurs within the substrate-binding pocket and induces a significant conformational change.

The crystal structure of the InhA-NAD+-PT70 complex reveals that the inhibitor occupies the lipid-binding pocket.[4][8] The binding of PT70 promotes the ordering of the substrate-binding loop, which closes over the active site.[4][5] This loop ordering is a key feature of slow-onset inhibition and is responsible for the long residence time of the inhibitor on the enzyme target.[4][7]

Key Amino Acid Interactions

The high affinity of PT70 is achieved through a network of hydrophobic interactions and hydrogen bonds with residues in the active site and the newly ordered SBL.[5]

  • Hydrophobic Interactions: The hexyl tail and phenyl rings of PT70 are buried in a large hydrophobic pocket. The B-ring methyl group, a critical addition for slow-binding kinetics, establishes crucial van der Waals interactions with the NAD+ cofactor and key amino acids of the SBL, including Ala198, Met199, Ile202, and Val203.[3][5]

  • Hydrogen Bonding: The phenolic hydroxyl group of PT70 is involved in a hydrogen bond network, a common feature for many ternary complex inhibitors.[7]

Binding_Logic cluster_0 Binding Cascade InhA_NAD InhA-NAD+ Complex (SBL Disordered) Ternary_Complex InhA-NAD+-PT70 Ternary Complex InhA_NAD->Ternary_Complex Binds to PT70 PT70 Inhibitor PT70->Ternary_Complex SBL_Ordering Substrate-Binding Loop (SBL) Becomes Ordered Ternary_Complex->SBL_Ordering Induces Hydrophobic Hydrophobic Interactions (Ala198, Met199, etc.) SBL_Ordering->Hydrophobic Enables HBond Hydrogen Bonding Network SBL_Ordering->HBond Stabilizes Inhibition Potent & Slow-Onset Inhibition SBL_Ordering->Inhibition Results in Hydrophobic->Ternary_Complex Stabilize HBond->Ternary_Complex Stabilize

Caption: Logical flow of PT70 binding and induction of slow-onset inhibition.

Quantitative Analysis of InhA-PT70 Interaction

The interaction between PT70 and InhA has been characterized extensively, yielding precise quantitative data on its potency and binding kinetics.

ParameterValueDescriptionReference
IC50 5.3 ± 0.4 nMHalf maximal inhibitory concentration against 10 nM InhA.[5]
K1 22 pMThe equilibrium dissociation constant for the final tight E•I* complex.[4][5]
Residence Time (1/koff) 24 minThe average time the inhibitor remains bound to the target.[4][5]

Experimental Protocols

Characterizing the binding and inhibition of compounds like PT70 involves a combination of enzymatic assays and structural biology techniques.

Experimental Workflow for Inhibitor Characterization

The process begins with initial screening, followed by detailed kinetic analysis to determine potency and mechanism, and culminates in structural studies to visualize the binding mode.

Workflow cluster_workflow Inhibitor Characterization Workflow Screening 1. High-Throughput Screening IC50 2. Steady-State Kinetics (IC50 Determination) Screening->IC50 Hits Progress_Curve 3. Progress Curve Analysis (Slow-Binding Kinetics) IC50->Progress_Curve Potent Hits Data_Analysis Data Analysis & Interpretation IC50->Data_Analysis Crystallography 4. X-ray Crystallography Progress_Curve->Crystallography Confirmed Slow Binders Progress_Curve->Data_Analysis Crystallography->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General experimental workflow for characterizing direct InhA inhibitors.
Steady-State Kinetic Assay for IC50 Determination

This assay measures the initial rate of NADH oxidation to determine the inhibitor concentration that reduces enzyme activity by 50%.

  • Reagents & Buffer:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[5]

    • Enzyme: Purified InhA (e.g., 10 nM final concentration).[5]

    • Cofactor: NADH (e.g., 250 µM final concentration).[5][9]

    • Substrate: 2-trans-dodecenoyl-Coenzyme A (DD-CoA) (e.g., 25 µM final concentration).[5]

    • Inhibitor: PT70, serially diluted in DMSO.

    • Stabilizers (if needed): 8% (v/v) glycerol and 0.1 mg/ml bovine serum albumin (BSA) for low enzyme concentrations.[5]

  • Procedure:

    • Prepare assay mixtures in a 96-well plate containing buffer, NADH, DD-CoA, and varying concentrations of the inhibitor. The final DMSO concentration should be kept constant (e.g., 1-2% v/v).[9][10]

    • Initiate the reactions by adding InhA to each well.[5][10]

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) at 25 °C using a spectrophotometer.[10]

    • Calculate initial velocities from the linear phase of the reaction.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Progress Curve Analysis for Slow-Onset Inhibition

This method is used to characterize inhibitors that exhibit time-dependent inhibition, a hallmark of slow, tight binding.

  • Procedure:

    • Set up reaction mixtures similar to the steady-state assay, containing buffer, NADH, DD-CoA, NAD+, and a range of fixed inhibitor concentrations.[5]

    • Initiate the reaction by adding a low concentration of InhA (e.g., 5 nM).[5]

    • Monitor the reaction progress (absorbance at 340 nm) over an extended period (e.g., 30 minutes) to capture the full curve from the initial steady-state rate to the final inhibited steady-state rate.[5]

    • Fit the resulting progress curves to appropriate equations for slow-binding inhibition to determine kinetic parameters like kon, koff, and the overall inhibition constant (Ki*).

X-ray Crystallography of the InhA-NAD+-PT70 Complex

Structural analysis provides the definitive atomic-level view of the inhibitor binding mode.

  • Protein Expression and Purification:

    • Overexpress the M. tuberculosis inhA gene (Rv1484) in an expression host like E. coli.[11]

    • Purify the recombinant InhA protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.[11]

  • Crystallization:

    • Prepare the ternary complex by incubating purified InhA with a molar excess of NAD+ and the inhibitor (PT70).

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). The reported crystallization condition for the InhA-NAD+-PT70 complex involves a reservoir solution containing PEG 4000.[5][12]

    • Optimize conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using a known InhA structure as a search model.

    • Refine the model against the experimental data to yield the final atomic coordinates of the complex, such as the 1.8 Å resolution structure of the InhA-NAD+-PT70 complex.[4]

Conclusion

The binding site of direct inhibitors like PT70 on the InhA protein is a well-defined hydrophobic pocket adjacent to the NADH cofactor binding site. Potent inhibition is achieved through the formation of a stable ternary complex, which is critically dependent on the inhibitor-induced ordering of the substrate-binding loop. This ordering creates new hydrophobic contacts that significantly increase inhibitor affinity and residence time, providing a clear mechanism for slow, tight-binding inhibition. The detailed structural and kinetic understanding of this binding site, elucidated through the experimental protocols described herein, provides a robust framework for the structure-based design of novel, direct-acting antitubercular agents capable of overcoming existing drug resistance mechanisms.

References

Screening for New Chemical Scaffolds Targeting InhA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery of novel chemical scaffolds targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, the hallmark components of the mycobacterial cell wall. As a clinically validated target of the frontline anti-tubercular drug isoniazid, InhA remains a focal point for the development of new therapeutics to combat drug-resistant tuberculosis.

This document details various screening approaches, provides step-by-step experimental protocols for key assays, presents a compilation of quantitative data for diverse inhibitor classes, and visualizes critical pathways and workflows to aid in the rational design of next-generation InhA inhibitors.

Introduction to InhA as a Drug Target

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery of new drugs with novel mechanisms of action. InhA, a key enzyme in the essential mycolic acid biosynthesis pathway, is an attractive target for such efforts.[1] Isoniazid (INH), a cornerstone of tuberculosis treatment, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NADH that potently inhibits InhA.[2] However, mutations in the katG gene are a primary mechanism of INH resistance, highlighting the need for direct InhA inhibitors that do not require activation.[2]

Direct inhibitors of InhA have the potential to be effective against INH-resistant strains of M. tuberculosis. This has spurred significant research into the discovery of new chemical scaffolds that can directly bind to and inhibit the enzymatic activity of InhA. The following sections will delve into the various screening strategies and experimental methodologies utilized in this endeavor.

Screening Strategies for InhA Inhibitors

A variety of screening methodologies have been successfully employed to identify novel InhA inhibitors. These can be broadly categorized as target-based and whole-cell screening approaches.

2.1. Target-Based Screening

Target-based screens focus on the direct interaction of compounds with the purified InhA enzyme. This approach allows for the identification of direct binders and facilitates the early characterization of the mechanism of inhibition.

  • High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large compound libraries against the InhA enzyme. These assays are typically configured in a microplate format and monitor the consumption of NADH or the formation of the reaction product.

  • Virtual Screening (VS): VS utilizes computational methods to screen large in-silico libraries of compounds for their potential to bind to the InhA active site. This approach leverages the known three-dimensional structure of InhA to predict binding affinity and mode of interaction, thereby prioritizing compounds for experimental testing.

  • Fragment-Based Screening (FBS): FBS involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to InhA. Hits from an FBS campaign can then be elaborated and optimized to generate more potent lead compounds. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are often employed in the initial screening cascade.

2.2. Whole-Cell Screening

Whole-cell screens assess the ability of compounds to inhibit the growth of M. tuberculosis. This approach has the advantage of identifying compounds that are not only active against the target but also possess the necessary properties to penetrate the complex mycobacterial cell wall and evade efflux pumps.

  • Phenotypic Screening: This involves testing compound libraries for their ability to inhibit the growth of wild-type M. tuberculosis. Hits from these screens are then subjected to target deconvolution studies to identify their mechanism of action, which may or may not involve InhA.

  • Target-Based Whole-Cell Screening: This strategy utilizes engineered strains of M. tuberculosis that are hypersensitive to the inhibition of a specific target, such as InhA. This can be achieved by down-regulating the expression of the inhA gene, making the strain more susceptible to compounds that target the InhA pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of InhA inhibitors.

3.1. InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of InhA by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Purified InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8[3]

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations in the wells of a 96-well plate. The final DMSO concentration should not exceed 1-2%.

  • Initiate the reaction by adding the InhA enzyme to each well.

  • Immediately before adding the substrate, take an initial absorbance reading at 340 nm (t=0).

  • Add the substrate (DD-CoA) to each well to start the enzymatic reaction.

  • Monitor the decrease in absorbance at 340 nm over a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of InhA activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.2. Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv or other relevant strains

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin solution or other viability indicators

  • Plate reader for colorimetric or fluorometric readout

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture and adjust the cell density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well of the microplate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After the incubation period, add a viability indicator such as resazurin to each well and incubate for an additional 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change (for resazurin, from blue to pink), indicating the inhibition of bacterial growth.

3.3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique used to measure the kinetics of binding and dissociation between an inhibitor and InhA.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified InhA enzyme

  • Test compounds

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilize the purified InhA enzyme onto the surface of the sensor chip using standard amine coupling chemistry.

  • Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal in real-time.

  • After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

  • Regenerate the sensor surface between different compound injections using the regeneration solution.

  • Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

3.4. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is a technique that directly measures the heat changes associated with the binding of an inhibitor to InhA, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified InhA enzyme

  • Test compounds

  • Dialysis buffer

Procedure:

  • Dialyze both the InhA enzyme and the test compound extensively against the same buffer to minimize heats of dilution.

  • Load the InhA solution into the sample cell of the calorimeter.

  • Load the test compound solution into the injection syringe.

  • Perform a series of injections of the compound into the sample cell while monitoring the heat changes.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

3.5. X-ray Crystallography of InhA-Inhibitor Complexes

Determining the three-dimensional structure of an inhibitor bound to InhA provides invaluable insights into the molecular basis of inhibition and guides structure-based drug design efforts.

Materials:

  • Purified InhA enzyme

  • Test compound

  • Crystallization buffer and screens

  • X-ray diffraction equipment

Procedure:

  • Co-crystallize the InhA enzyme with the inhibitor by mixing the purified protein with a molar excess of the compound and setting up crystallization trials using vapor diffusion or other methods.

  • Screen a wide range of crystallization conditions to identify conditions that yield diffraction-quality crystals.

  • Harvest the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure of the InhA-inhibitor complex using molecular replacement or other phasing methods.

  • Refine the structure and analyze the binding mode of the inhibitor in the InhA active site.

Quantitative Data of InhA Inhibitors

The following tables summarize the inhibitory activities of representative chemical scaffolds against InhA and M. tuberculosis.

Table 1: InhA Enzymatic Inhibition Data

Chemical ScaffoldCompound ExampleInhA IC50 (µM)Ki (µM)Reference
Diphenyl EthersTriclosan~0.5-[4]
Pyrrolidine CarboxamidesGSK6930.04-[5]
ArylamidesCompound a138.86-[1]
4-Hydroxy-2-pyridonesNITD-5640.59-[6]
Thiazolidinones-0.35-[7]
BenzofuransCompound 70.22-

Table 2: M. tuberculosis Whole-Cell Activity Data

Chemical ScaffoldCompound ExampleMtb H37Rv MIC (µM)Reference
Diphenyl Ethers8PP~1
Pyrrolidine CarboxamidesGSK1381[5]
4-Hydroxy-2-pyridonesNITD-9160.05[6]
ThiazolidinonesCompound 7a55 µg/mL[7]
BenzofuransCompound 112.5 µg/mL

Mandatory Visualizations

5.1. InhA Signaling Pathway

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway of M. tuberculosis.

InhA_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle cluster_Inhibition Inhibition Acyl_ACP Acyl-ACP (Cn) Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP (Cn+2) Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP (Cn+2) Hydroxyacyl_ACP->Enoyl_ACP HadA/B/C Acyl_ACP_plus_2 Acyl-ACP (Cn+2) Enoyl_ACP->Acyl_ACP_plus_2 InhA Mycolic_Acids Mycolic Acids Acyl_ACP_plus_2->Mycolic_Acids Further Elongation & Condensation Inhibitor Direct InhA Inhibitors InhA_node InhA Inhibitor->InhA_node FAS_I Fatty Acid Synthase I (FAS-I) FAS_I->Acyl_ACP cluster_FASII cluster_FASII cluster_Inhibition cluster_Inhibition

Caption: InhA's role in the FAS-II pathway.

5.2. Virtual Screening Workflow

The diagram below outlines a typical workflow for the virtual screening of potential InhA inhibitors.

Virtual_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Post-Screening Analysis cluster_3 Experimental Validation Protein_Prep InhA Structure Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_DB_Prep Compound Library Preparation Ligand_DB_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Filtering ADMET & PAINS Filtering Scoring->Filtering Visual_Inspection Visual Inspection Filtering->Visual_Inspection Hit_Selection Hit Selection Visual_Inspection->Hit_Selection In_vitro_Assay In vitro Assays (Enzymatic & Cellular) Hit_Selection->In_vitro_Assay

Caption: Virtual screening workflow for InhA inhibitors.

5.3. Fragment-Based Screening Workflow

The following diagram depicts a common workflow for fragment-based screening to identify InhA inhibitors.

Fragment_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library Biophysical_Screen Biophysical Screen (e.g., SPR, NMR, DSF) Fragment_Library->Biophysical_Screen Hit_Confirmation Hit Confirmation (Orthogonal Assay) Biophysical_Screen->Hit_Confirmation Structure_Determination Structure Determination (X-ray, NMR) Hit_Confirmation->Structure_Determination Fragment_Elaboration Fragment Elaboration/Linking/Merging Structure_Determination->Fragment_Elaboration SAR_Studies Structure-Activity Relationship Studies Fragment_Elaboration->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: Fragment-based screening workflow.

Conclusion

The discovery of novel chemical scaffolds targeting InhA is a promising strategy in the fight against tuberculosis, particularly in the context of rising drug resistance. This technical guide has provided an in-depth overview of the various screening methodologies, detailed experimental protocols, and a summary of quantitative data for different classes of InhA inhibitors. The provided visualizations of the InhA pathway and screening workflows serve as valuable tools for researchers in this field. By leveraging these integrated approaches, the scientific community can continue to make significant strides in the rational design and development of new and effective anti-tubercular agents that directly target InhA.

References

Methodological & Application

Application Notes and Protocols for InhA Inhibitors in Mycobacterium tuberculosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive searches for a specific inhibitor designated "InhA-IN-6" did not yield any public data or experimental protocols. The following application notes and protocols are based on well-characterized direct inhibitors of Mycobacterium tuberculosis (Mtb) InhA, such as NITD-916, and general methodologies reported in the scientific literature. Researchers should adapt these protocols based on the specific properties of their test compounds.

Introduction to InhA Inhibition

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to bacterial cell death.[2][3] While the frontline anti-tuberculosis drug isoniazid (INH) targets InhA, it is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[4][5] Resistance to isoniazid frequently arises from mutations in the katG gene.[2][5] Direct inhibitors of InhA circumvent the need for KatG activation and are therefore promising candidates for combating drug-resistant Mtb strains.[3][5]

Quantitative Data Summary

The following table summarizes typical quantitative data for a well-characterized direct InhA inhibitor, NITD-916, against M. tuberculosis H37Rv and multidrug-resistant (MDR) strains. Researchers should generate similar data for their specific InhA inhibitor.

ParameterMtb StrainValueReference
Enzymatic Inhibition (IC50) Recombinant InhAVaries (e.g., ~0.59 µM for NITD-564, a related analog)[6]
Minimum Inhibitory Concentration (MIC) H37Rv (Wild-Type)0.04 - 0.16 µM[6]
Minimum Inhibitory Concentration (MIC) MDR Clinical Isolates0.04 - 0.16 µM[6]
Intracellular MIC (in macrophages) H37Rv (Wild-Type)Varies[6]

Experimental Protocols

InhA Enzymatic Inhibition Assay

This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of InhA by 50% (IC50).

Materials:

  • Recombinant Mtb InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-enoyl-ACP substrate (e.g., DD-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Test inhibitor compound

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Add a solution of recombinant InhA enzyme to all wells except the negative control.

  • Add a solution of NADH to all wells.

  • Initiate the enzymatic reaction by adding the 2-trans-enoyl-ACP substrate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Experimental Workflow for InhA Enzymatic Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_reagents Prepare Reagents (Buffer, InhA, NADH, Substrate) add_buffer Add Assay Buffer to Plate prep_reagents->add_buffer add_buffer->add_inhibitor add_inhA Add InhA Enzyme add_inhibitor->add_inhA add_nadh Add NADH add_inhA->add_nadh start_reaction Add Substrate to Start add_nadh->start_reaction measure_abs Measure Absorbance at 340 nm start_reaction->measure_abs calc_rates Calculate Initial Rates measure_abs->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the IC50 of an InhA inhibitor.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis**

This protocol determines the minimum concentration of an inhibitor required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test inhibitor compound

  • 96-well microplates

  • Resazurin dye (for viability assessment)

  • Incubator at 37°C with 5% CO2

Protocol:

  • Grow a culture of M. tuberculosis to mid-log phase in 7H9 broth.

  • Adjust the bacterial culture to a specific optical density (OD600) to standardize the inoculum.

  • In a 96-well plate, prepare serial dilutions of the test inhibitor in 7H9 broth. Include a drug-free control (positive growth control) and a sterile broth control (negative control).

  • Inoculate the wells with the prepared M. tuberculosis culture.

  • Seal the plates and incubate at 37°C.

  • After a defined incubation period (e.g., 7-14 days), add resazurin solution to each well.

  • Incubate for an additional 24 hours.

  • Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink.

Logical Flow for MIC Determination

start Start prep_culture Prepare Mtb Culture start->prep_culture inoculate Inoculate Plate with Mtb Culture prep_culture->inoculate prep_plate Prepare Serial Dilutions of Inhibitor in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate_res Incubate for Color Development add_resazurin->incubate_res read_results Read Results (Blue vs. Pink) incubate_res->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Logical steps for determining the MIC of a compound against Mtb.

Signaling Pathway

InhA and Mycolic Acid Synthesis Pathway

The following diagram illustrates the role of InhA in the FAS-II pathway and its inhibition by direct inhibitors.

cluster_fasI FAS-I System cluster_fasII FAS-II System fasI Fatty Acid Synthase I short_fa Short-chain fatty acids (C16-C18) fasI->short_fa elongation Fatty Acid Elongation short_fa->elongation enoyl_acp 2-trans-enoyl-ACP elongation->enoyl_acp inhA InhA (Enoyl-ACP Reductase) enoyl_acp->inhA NADH -> NAD+ acyl_acp Acyl-ACP inhA->acyl_acp mycolic_acid Mycolic Acids acyl_acp->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall inhibitor Direct InhA Inhibitor inhibitor->inhA Inhibition

Caption: Inhibition of the mycolic acid synthesis pathway by a direct InhA inhibitor.

References

Application Notes and Protocols for the Use of Direct InhA Inhibitors in Cell-Based Tuberculosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in cell-based tuberculosis (TB) models. Due to the limited public availability of data for "InhA-IN-6," this guide utilizes the well-characterized, potent, direct InhA inhibitor, NITD-916 , as an exemplary compound. The protocols provided herein are broadly applicable to other direct InhA inhibitors. This document outlines the mechanism of action of direct InhA inhibitors, summarizes key quantitative data for NITD-916, and provides detailed, step-by-step protocols for essential in vitro and cell-based assays, including enzymatic assays, whole-cell growth inhibition assays, and intracellular killing assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding.

Introduction to Direct InhA Inhibitors

The enoyl-acyl carrier protein reductase, InhA, is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the virulence of Mycobacterium tuberculosis.[1] The clinical significance of InhA as an anti-tubercular drug target is validated by the first-line drug isoniazid (INH). However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] A significant proportion of clinical isoniazid resistance arises from mutations in the katG gene, rather than in the InhA target itself.[1]

Direct InhA inhibitors, such as NITD-916, offer a promising therapeutic strategy to circumvent this common resistance mechanism. These compounds bind directly to the InhA active site, obviating the need for KatG activation.[1][2] NITD-916, a 4-hydroxy-2-pyridone derivative, has demonstrated potent bactericidal activity against both drug-susceptible and isoniazid-resistant clinical isolates of M. tuberculosis.[1][2]

Quantitative Data for NITD-916

The following table summarizes the reported in vitro and cellular activity of NITD-916 against M. tuberculosis and its enzymatic target, InhA.

ParameterValueTarget/StrainReference
IC50 570 nMRecombinant InhA Enzyme[3][4]
MIC50 50 nMM. tuberculosis H37Rv[3]
MIC Range 0.04 - 0.16 µMMulti-drug resistant (MDR) M. tuberculosis strains[3][4]
MIC Range 0.16 - 0.31 µg/mLM. fortuitum clinical isolates[5]
MIC50 0.125 mg/LM. abscessus clinical isolates[6]
MIC90 1 mg/LM. abscessus clinical isolates[6]

Signaling Pathway and Mechanism of Action

Direct InhA inhibitors like NITD-916 interfere with the mycolic acid biosynthesis pathway, a critical process for the integrity of the mycobacterial cell wall.

Mycolic_Acid_Pathway_Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD, KasA/B Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP FabH Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadA/B/C Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis Disruption leads to NITD-916 NITD-916 InhA InhA NITD-916->InhA Direct Inhibition

Mechanism of action of direct InhA inhibitors.

Experimental Protocols

This section provides detailed protocols for key assays to evaluate the efficacy of direct InhA inhibitors against Mycobacterium tuberculosis.

InhA Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of compounds against the InhA enzyme.

Materials:

  • Recombinant InhA enzyme

  • NADH

  • 2-trans-octanoyl-CoA (or other suitable substrate)

  • PIPES buffer (30 mM, pH 7.5)

  • NaCl (50 mM)

  • EDTA (0.1 mM)

  • DMSO

  • 96-well microplate

  • Spectrophotometer plate reader

Protocol:

  • Prepare a stock solution of the test compound (e.g., NITD-916) in 100% DMSO.

  • Prepare the reaction buffer containing 30 mM PIPES pH 7.5, 50 mM NaCl, and 0.1 mM EDTA.

  • In a 96-well plate, add the reaction buffer.

  • Add the test compound to the desired final concentration (e.g., in a dose-response range). Ensure the final DMSO concentration is consistent across all wells (typically ≤1% v/v).

  • Add NADH to a final concentration of 0.25 mM.

  • Add recombinant InhA enzyme to a final concentration of 100 nM.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, 2-trans-octanoyl-CoA, to a final concentration of 1.5 mM.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 20 minutes) using a spectrophotometer plate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

InhA_Enzymatic_Assay_Workflow Prepare Reagents Prepare Reagents Dispense to 96-well Plate Dispense to 96-well Plate Prepare Reagents->Dispense to 96-well Plate Add Test Compound Add Test Compound Dispense to 96-well Plate->Add Test Compound Add NADH Add NADH Add Test Compound->Add NADH Add InhA Enzyme Add InhA Enzyme Add NADH->Add InhA Enzyme Pre-incubate (10 min) Pre-incubate (10 min) Add InhA Enzyme->Pre-incubate (10 min) Add Substrate (Initiate Reaction) Add Substrate (Initiate Reaction) Pre-incubate (10 min)->Add Substrate (Initiate Reaction) Measure Absorbance (340 nm) Measure Absorbance (340 nm) Add Substrate (Initiate Reaction)->Measure Absorbance (340 nm) Calculate IC50 Calculate IC50 Measure Absorbance (340 nm)->Calculate IC50

Workflow for the InhA enzymatic assay.
Whole-Cell Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against whole M. tuberculosis cells.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compound (e.g., NITD-916)

  • Isoniazid (as a control)

  • Alamar Blue reagent

  • 96-well microplates (sterile, flat-bottom)

  • Sterile water

Protocol:

  • Culture M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 with sterile saline.

  • Dilute the adjusted bacterial suspension 1:50 in supplemented 7H9 broth.

  • Prepare serial two-fold dilutions of the test compound and control drug in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, including drug-free control wells. This results in a final volume of 200 µL per well.

  • Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Incubate the plates for an additional 24 hours at 37°C.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

MABA_Workflow Prepare Mtb Culture Prepare Mtb Culture Prepare Drug Dilutions in 96-well Plate Prepare Drug Dilutions in 96-well Plate Prepare Mtb Culture->Prepare Drug Dilutions in 96-well Plate Inoculate Plate with Mtb Inoculate Plate with Mtb Prepare Drug Dilutions in 96-well Plate->Inoculate Plate with Mtb Incubate (5-7 days) Incubate (5-7 days) Inoculate Plate with Mtb->Incubate (5-7 days) Add Alamar Blue Add Alamar Blue Incubate (5-7 days)->Add Alamar Blue Incubate (24h) Incubate (24h) Add Alamar Blue->Incubate (24h) Read MIC (Color Change) Read MIC (Color Change) Incubate (24h)->Read MIC (Color Change)

Workflow for the MABA assay.
Intracellular Killing Assay in THP-1 Macrophages

This protocol assesses the ability of a compound to kill M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 2 mM L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Test compound (e.g., NITD-916)

  • Sterile water with 0.05% Triton X-100

  • Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • 24-well tissue culture plates

Protocol:

  • Seed THP-1 monocytes in a 24-well plate at a density of 5 x 105 cells/well in complete RPMI-1640 medium.

  • Differentiate the monocytes into macrophages by adding PMA to a final concentration of 20 ng/mL and incubating for 48 hours at 37°C in a 5% CO2 incubator.

  • Prepare a single-cell suspension of M. tuberculosis from a mid-log phase culture.

  • Wash the differentiated macrophages with fresh RPMI-1640 medium.

  • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio) for 4 hours at 37°C.

  • After the infection period, wash the cells three times with fresh medium to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the test compound to the infected macrophages. Include a drug-free control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation, aspirate the medium and lyse the macrophages by adding 500 µL of sterile 0.05% Triton X-100 in water to each well and incubating for 10 minutes at room temperature.

  • Prepare serial dilutions of the cell lysates in sterile saline.

  • Plate the dilutions on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Compare the CFU counts from treated wells to the drug-free control to determine the intracellular killing activity of the compound.

Intracellular_Killing_Assay_Workflow Seed & Differentiate THP-1 Cells Seed & Differentiate THP-1 Cells Infect Macrophages with Mtb Infect Macrophages with Mtb Seed & Differentiate THP-1 Cells->Infect Macrophages with Mtb Wash to Remove Extracellular Bacteria Wash to Remove Extracellular Bacteria Infect Macrophages with Mtb->Wash to Remove Extracellular Bacteria Add Test Compound Add Test Compound Wash to Remove Extracellular Bacteria->Add Test Compound Incubate (48-72h) Incubate (48-72h) Add Test Compound->Incubate (48-72h) Lyse Macrophages Lyse Macrophages Incubate (48-72h)->Lyse Macrophages Plate Lysates on Agar Plate Lysates on Agar Lyse Macrophages->Plate Lysates on Agar Incubate (3-4 weeks) Incubate (3-4 weeks) Plate Lysates on Agar->Incubate (3-4 weeks) Count CFUs Count CFUs Incubate (3-4 weeks)->Count CFUs

Workflow for the intracellular killing assay.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the evaluation of direct InhA inhibitors, using NITD-916 as a representative compound, in cell-based tuberculosis models. These assays are fundamental for the preclinical assessment of novel anti-tubercular agents targeting the mycolic acid biosynthesis pathway. The provided methodologies can be adapted for the characterization of other direct InhA inhibitors, thereby facilitating the discovery and development of new drugs to combat drug-resistant tuberculosis.

References

Application Notes and Protocols: InhA Enzyme Inhibition Assay for the Putative Inhibitor InhA-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway.[1][2] This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[3][4] This makes InhA a well-validated and attractive target for the development of new antituberculosis drugs.[1][5][6] The frontline drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, ultimately leads to the inhibition of InhA.[3][7][8] However, the rise of drug-resistant strains, often due to mutations in katG, necessitates the discovery of direct InhA inhibitors that do not require prior activation.[2][4] This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of novel direct InhA inhibitors, using the hypothetical inhibitor "InhA-IN-6" as an example.

Principle of the Assay

The InhA enzyme catalyzes the NADH-dependent reduction of a 2,trans-enoyl-ACP substrate. The enzymatic activity of InhA can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[9] In the presence of an inhibitor, the rate of NADH oxidation will decrease. By measuring this rate at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of the inhibitor's potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mycolic acid biosynthesis pathway, highlighting the role of InhA, and the general workflow for the InhA enzyme inhibition assay.

Mycolic_Acid_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) System Malonyl-ACP Malonyl-ACP FabH FabH Malonyl-ACP->FabH beta-ketoacyl-ACP beta-ketoacyl-ACP FabH->beta-ketoacyl-ACP Condensation Acyl-CoA Acyl-CoA Acyl-CoA->FabH MabA MabA beta-ketoacyl-ACP->MabA Reduction (NADPH) beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP MabA->beta-hydroxyacyl-ACP Dehydratase Dehydratase beta-hydroxyacyl-ACP->Dehydratase Dehydration trans-2-enoyl-ACP trans-2-enoyl-ACP Dehydratase->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Reduction (NADH) Acyl-ACP Acyl-ACP InhA->Acyl-ACP KasA_KasB KasA_KasB Acyl-ACP->KasA_KasB Further Elongation Cycles Elongated_Acyl-ACP Elongated_Acyl-ACP KasA_KasB->Elongated_Acyl-ACP Mycolic_Acids Mycolic_Acids Elongated_Acyl-ACP->Mycolic_Acids Final processing InhA_IN_6 This compound (Inhibitor) InhA_IN_6->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway highlighting the role of InhA.

InhA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Recombinant InhA, This compound dilutions, NADH, and Substrate Plate_Setup Add Buffer, InhA, and This compound to 96-well plate Reagents->Plate_Setup Preincubation Pre-incubate mixture Plate_Setup->Preincubation Reaction_Start Initiate reaction by adding Substrate and NADH Preincubation->Reaction_Start Measurement Measure absorbance at 340 nm kinetically over time Reaction_Start->Measurement Rate_Calculation Calculate initial reaction rates (V₀) for each concentration Measurement->Rate_Calculation Percent_Inhibition Calculate Percent Inhibition Rate_Calculation->Percent_Inhibition IC50_Curve Plot Percent Inhibition vs. log[this compound] and fit to determine IC₅₀ Percent_Inhibition->IC50_Curve

Caption: General workflow for the InhA enzyme inhibition assay.

Materials and Reagents

ReagentSupplierCatalog No.Storage Temperature
Recombinant M. tuberculosis InhAIn-house/Commercial--80°C
trans-2-Dodecenoyl-CoA (DD-CoA)Sigma-AldrichD4280-20°C
or trans-2-Octenoyl-CoA (OCoA)Sigma-AldrichO0631-20°C
β-Nicotinamide adenine dinucleotide, reduced form (NADH)Sigma-AldrichN8129-20°C
PIPES bufferSigma-AldrichP6757Room Temperature
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
This compound---20°C
96-well UV-transparent microplatesCorning3635Room Temperature

Equipment

  • UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm

  • Pipettes and tips

  • Reagent reservoirs

  • Incubator or temperature-controlled plate reader set to 25°C

Experimental Protocol

1. Preparation of Reagents

  • Assay Buffer: Prepare a 30 mM PIPES buffer, pH 6.8.

  • InhA Enzyme Stock: Purify recombinant InhA as previously described or obtain from a commercial source.[9] Dilute the enzyme in assay buffer to a working concentration of 100 nM (for a final assay concentration of 50 nM).

  • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in assay buffer. From this, prepare a working solution of 200 µM in assay buffer (for a final assay concentration of 100 µM).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of trans-2-dodecenoyl-CoA (DD-CoA) in DMSO. From this, prepare a working solution of 100 µM in assay buffer (for a final assay concentration of 50 µM).

  • This compound Stock and Dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 10 nM). The final DMSO concentration in the assay should not exceed 1% (v/v).[9]

2. Assay Procedure

The following procedure is for a single well in a 96-well plate format. It is recommended to perform each measurement in triplicate.

  • To each well, add the following components in the specified order:

    • 100 µL of Assay Buffer (30 mM PIPES, pH 6.8)

    • 2 µL of this compound dilution in DMSO (or DMSO for control wells)

    • 50 µL of 100 nM InhA enzyme solution

  • Mix gently and pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the enzymatic reaction by adding:

    • 20 µL of 200 µM NADH

    • 28 µL of 100 µM DD-CoA

  • Immediately place the plate in the microplate reader and begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.

3. Data Analysis

  • Calculate the initial reaction rate (V₀): Determine the slope of the linear portion of the absorbance vs. time curve for each well. This slope represents the rate of NADH oxidation (mOD/min).

  • Calculate the percent inhibition:

    • Average the rates of the control wells (containing only DMSO).

    • For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

  • Determine the IC50 value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Summary of Assay Conditions

ParameterFinal Concentration/Value
Total Volume200 µL
InhA Enzyme50 nM
NADH100 µM
trans-2-Dodecenoyl-CoA (DD-CoA)50 µM
PIPES Buffer30 mM, pH 6.8
DMSO1% (v/v)
Temperature25°C
Wavelength340 nm
Read Time10 minutes

Troubleshooting

IssuePossible CauseSuggested Solution
No or very low enzyme activityInactive enzyme, incorrect buffer pH, degraded substrate/NADHVerify enzyme activity with a positive control inhibitor (e.g., triclosan). Check pH of the buffer. Use fresh substrate and NADH.
High background signalContamination of reagents, high non-enzymatic NADH oxidationUse fresh, high-purity reagents. Run a control without the enzyme to measure the non-enzymatic rate and subtract it from the data.
Inconsistent results between replicatesPipetting errors, improper mixing, temperature fluctuationsEnsure accurate pipetting and thorough mixing. Maintain a constant temperature throughout the assay.
Inhibitor precipitationLow solubility of the compound in the assay bufferCheck the solubility of this compound. If necessary, adjust the final DMSO concentration (not exceeding 2%).

Conclusion

This protocol provides a robust and reproducible method for evaluating the inhibitory activity of novel compounds, such as this compound, against M. tuberculosis InhA. By following this detailed procedure, researchers can accurately determine the potency of direct InhA inhibitors, which is a critical step in the development of new therapeutics to combat tuberculosis.

References

Application Notes and Protocols for Determining the MIC of InhA-IN-6 against Mycobacterium tuberculosis (Mtb) Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

InhA, the enoyl-acyl carrier protein reductase, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis (Mtb). This pathway is essential for the biosynthesis of mycolic acids, which are major and indispensable components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.[2]

Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, targets InhA. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3][4] A significant proportion of clinical INH resistance arises from mutations in the katG gene, which prevent this activation.[1][3][5]

Direct inhibitors of InhA, such as the hypothetical compound InhA-IN-6, are of significant interest as they bypass the need for KatG activation and have the potential to be effective against INH-resistant Mtb strains.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of these direct inhibitors is a crucial first step in their preclinical evaluation. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

This document provides detailed protocols for determining the MIC of this compound against various Mtb strains, including drug-susceptible and drug-resistant isolates.

Signaling Pathway of InhA Inhibition

The diagram below illustrates the mycolic acid biosynthesis pathway and the mechanism of action of InhA inhibitors.

InhA_Pathway cluster_FAS_II FAS-II Pathway cluster_Mycolic_Acid Mycolic Acid Synthesis & Cell Wall cluster_Inhibitors Inhibitors AcpM AcpM KasA KasA/KasB AcpM->KasA Malonyl-ACP Mycolic_Acids Mycolic Acids AcpM->Mycolic_Acids MabA MabA KasA->MabA β-ketoacyl-ACP InhA InhA (Enoyl-ACP reductase) MabA->InhA β-hydroxyacyl-ACP InhA->AcpM Acyl-ACP (Elongated) InhA->Mycolic_Acids Blocks Synthesis Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall INH_Prodrug Isoniazid (INH) Prodrug KatG KatG INH_Prodrug->KatG Activation INH_Active INH-NAD Adduct KatG->INH_Active INH_Active->InhA Inhibition InhA_IN_6 This compound (Direct Inhibitor) InhA_IN_6->InhA Direct Inhibition

Caption: Mechanism of InhA Inhibition in Mtb.

Data Presentation: MIC of this compound

The following table summarizes hypothetical MIC values for this compound against various representative Mtb strains. This data illustrates how results should be structured for clear comparison. Actual values must be determined experimentally.

Mtb StrainGenotype/PhenotypeIsoniazid (INH) MIC (µg/mL)This compound MIC (µg/mL)
H37RvDrug-Susceptible (Wild-Type)0.050.1
ATCC 35822INH-Resistant (katG S315T)> 160.1
ATCC 35828INH-Resistant (inhA promoter -15C>T)1.00.8
MDR Isolate 1Resistant to INH, RIF> 160.1
XDR Isolate 2Resistant to INH, RIF, FQ, SLID> 160.2

Data is for illustrative purposes only.

Experimental Protocols

Overview of MIC Determination Workflow

The workflow for determining the MIC of this compound is depicted below. The broth microdilution method is highlighted as it is a commonly used, high-throughput technique.

MIC_Workflow start Start prep_compound Prepare this compound Stock and Serial Dilutions start->prep_compound prep_inoculum Prepare Mtb Inoculum (e.g., H37Rv, resistant strains) start->prep_inoculum plate_setup Inoculate 96-Well Plates Containing Drug Dilutions prep_compound->plate_setup prep_inoculum->plate_setup incubation Incubate Plates (37°C, 7-14 days) plate_setup->incubation add_indicator Add Growth Indicator (e.g., Resazurin) incubation->add_indicator read_results Read Plates for Color Change (Visual or Spectrophotometric) add_indicator->read_results determine_mic Determine MIC (Lowest concentration inhibiting growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Mtb MIC Determination.
Broth Microdilution Resazurin Assay (MRA)

This protocol is adapted from standard Mtb susceptibility testing methods and is suitable for determining the MIC in a 96-well plate format.[8]

4.2.1. Materials

  • Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid)

  • Sterile tubes, pipettes, and other standard microbiology lab equipment

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

4.2.2. Procedure

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include wells with no drug (growth control) and medium only (sterility control). The final DMSO concentration should not exceed 1%, which is non-inhibitory to Mtb.

  • Inoculum Preparation:

    • Grow Mtb strains in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5-1.0.

    • Dilute the adjusted suspension 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb inoculum to each well containing the drug dilutions and control wells.

    • Seal the plates with a sterile, breathable sealer or place them in a humidified container.

    • Incubate the plates at 37°C for 7 to 14 days.[8]

  • MIC Determination:

    • After the initial incubation period, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates at 37°C for an additional 24-48 hours.

    • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink/purple color indicates bacterial growth.

    • The MIC is recorded as the lowest concentration of this compound that prevents the color change from blue to pink.[8]

Agar Proportion Method

This method is considered a gold standard and determines the proportion of bacilli resistant to a specific drug concentration.[6]

4.3.1. Materials

  • Middlebrook 7H10 or 7H11 agar

  • OADC supplement

  • This compound compound

  • Petri dishes or quadrant plates

  • Mtb strains for testing

4.3.2. Procedure

  • Media Preparation:

    • Prepare 7H10/7H11 agar according to the manufacturer's instructions.

    • After autoclaving and cooling to 50-55°C, add OADC supplement.

    • Add appropriate concentrations of this compound to aliquots of the molten agar to create drug-containing plates. Also, prepare drug-free control plates.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh Mtb culture in sterile saline or buffer.

    • Adjust the turbidity to a McFarland standard of 1.0.

    • Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.

  • Inoculation and Incubation:

    • Inoculate both drug-containing and drug-free control plates with 100 µL of the 10⁻² and 10⁻⁴ dilutions.

    • Incubate the plates at 37°C in a CO₂-enriched atmosphere for 21 days.[6]

  • MIC Determination:

    • Count the number of colony-forming units (CFU) on both the control and drug-containing plates.

    • The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.[6][7] This is determined by comparing the number of colonies on the drug plate to the number on the 1:100 diluted control plate. If the number of colonies on the drug plate is less than 1% of the control, the strain is considered susceptible at that concentration.

Safety Precautions

All work involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines. Appropriate PPE, including respirators, gloves, and lab coats, must be worn at all times. All materials and waste must be decontaminated appropriately before disposal.

References

InhA-IN-6 solubility and preparation for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA-IN-6 is a potent inhibitor of InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis. As a member of the diaryl ether class of inhibitors, this compound directly targets the InhA enzyme, a critical component of the fatty acid synthase II (FAS-II) pathway. This pathway is essential for the biosynthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, direct InhA inhibitors like this compound do not require such activation. This makes them promising candidates for combating drug-resistant strains of M. tuberculosis, particularly those with mutations in the katG gene.

These application notes provide detailed information on the solubility and preparation of this compound for in vitro studies, along with a comprehensive protocol for a standard InhA enzymatic assay.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₁NO₄[1]
Molecular Weight 315.36 g/mol [1]
CAS Number 1040406-33-4[1]
IC₅₀ 90 nM[1]
Solubility Guidelines

Diaryl ether derivatives, including this compound, generally exhibit low aqueous solubility.[1] For in vitro biological assays, it is recommended to prepare stock solutions in 100% dimethyl sulfoxide (DMSO).[2][3]

SolventSolubilityNotes
DMSO SolubleRecommended for creating high-concentration stock solutions.[2][3][4]
Ethanol LimitedMay be used for some applications, but solubility is likely lower than in DMSO.[5][6]
Water PoorNot recommended as a primary solvent.[1][3]

Note: When diluting a DMSO stock solution into an aqueous assay buffer, it is crucial to ensure that the final concentration of DMSO is low (typically ≤1%) to avoid solvent-induced effects on the assay.[2]

Preparation of this compound for In Vitro Studies

This section outlines the protocol for preparing this compound stock solutions and subsequent dilutions for use in enzymatic assays.

Materials
  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Protocol for 10 mM Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound (315.36 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (µL) = (Mass (mg) / 315.36 g/mol ) * 100,000

    • For 1 mg, this would be (1 / 315.36) * 100,000 ≈ 317.1 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Protocols: InhA Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on the InhA enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by InhA in the presence of its substrate.[2]

Materials
  • Purified InhA enzyme

  • This compound (prepared as described above)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate)

  • PIPES buffer

  • NaCl

  • EDTA

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader capable of measuring absorbance at 340 nm

Reagent Preparation
  • Assay Buffer: 30 mM PIPES pH 7.5, 50 mM NaCl, 0.1 mM EDTA.

  • NADH Stock Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay will be 0.25 mM.

  • Substrate Stock Solution: Prepare a stock solution of 2-trans-octanoyl-CoA in the assay buffer. The final concentration in the assay will be 1.5 mM.[2]

Assay Procedure
  • Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to achieve a range of desired concentrations.

  • Assay Plate Setup:

    • Test Wells: Add the diluted this compound solutions to the wells.

    • Positive Control (No Inhibition): Add DMSO without the inhibitor.

    • Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution.

  • Pre-incubation:

    • To each well, add the assay buffer.

    • Add NADH to a final concentration of 0.25 mM.

    • Add InhA enzyme to a final concentration of 100 nM.[1]

    • Ensure the final DMSO concentration is 1% (v/v).

    • The total pre-incubation volume is typically 150 µL.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 2-trans-octanoyl-CoA to each well to a final concentration of 1.5 mM.[2]

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode using a spectrophotometer plate reader. Record data every minute for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound relative to the positive control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Visualizations

Signaling Pathway

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACPs FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall InhA_IN_6 This compound InhA_IN_6->InhA NADH NADH NADH->InhA

Caption: this compound inhibits the FAS-II pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 10 mM this compound stock in DMSO B Serial dilution of This compound in DMSO A->B D Add this compound, Buffer, NADH, and InhA to 96-well plate B->D C Prepare Assay Buffer, NADH, and Substrate C->D E Pre-incubate for 10 min at room temperature D->E F Initiate reaction with 2-trans-octenoyl-CoA E->F G Measure absorbance at 340 nm (kinetic, 20 min) F->G H Calculate initial reaction rates G->H I Determine % inhibition H->I J Plot dose-response curve and calculate IC50 I->J

Caption: Workflow for InhA enzymatic assay.

References

Application Notes and Protocols for High-Throughput Screening of Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of direct inhibitors of Mycobacterium tuberculosis InhA, the enoyl-acyl carrier protein reductase. InhA is a clinically validated target for tuberculosis drug discovery, and direct inhibitors that do not require metabolic activation are sought to overcome resistance to current drugs like isoniazid.

Introduction to InhA and Direct Inhibition

InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[3][4] The frontline anti-tubercular drug isoniazid is a prodrug that, once activated by the catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA.[1][3] Resistance to isoniazid commonly arises from mutations in katG, preventing this activation.[5] Direct InhA inhibitors, which bind to the enzyme without needing prior activation, are therefore of significant interest as they can circumvent this primary mechanism of resistance.[3]

High-throughput screening (HTS) has been instrumental in identifying novel classes of direct InhA inhibitors.[3][6] These campaigns typically involve either target-based screening against the purified InhA enzyme or phenotypic screening of whole M. tuberculosis cells.[5][6] Hits from these screens are then subjected to a cascade of secondary assays to confirm their mechanism of action, determine their potency, and evaluate their potential as drug candidates.

Signaling Pathway: Mycolic Acid Biosynthesis and InhA's Role

The FAS-II system elongates fatty acid chains, which are precursors for the long-chain mycolic acids.[1][4] InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate.[1][3]

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway and InhA Inhibition cluster_FASII FAS-II Elongation Cycle cluster_Inhibition Mechanism of Inhibition Malonyl-CoA Malonyl-CoA beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-CoA->beta-ketoacyl-ACP KasA/B Acyl-ACP Acyl-ACP Acyl-ACP->beta-ketoacyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP HadA/B/C Elongated Acyl-ACP Elongated Acyl-ACP trans-2-enoyl-ACP->Elongated Acyl-ACP InhA Mycolic_Acids Mycolic_Acids Elongated Acyl-ACP->Mycolic_Acids Further Processing Direct_Inhibitors Direct InhA Inhibitors InhA_enzyme InhA Direct_Inhibitors->InhA_enzyme Direct Binding Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Activation Isoniazid_prodrug->KatG INH-NAD_adduct INH-NAD Adduct KatG->INH-NAD_adduct INH-NAD_adduct->InhA_enzyme Inhibition Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acids->Mycobacterial_Cell_Wall Incorporation

Caption: Role of InhA in the FAS-II pathway and modes of inhibition.

Experimental Workflow for Inhibitor Discovery and Characterization

The process of identifying and validating direct InhA inhibitors follows a structured workflow, beginning with a broad screen and progressively narrowing the candidates through more detailed characterization.

HTS_Workflow Workflow for Direct InhA Inhibitor Discovery cluster_Screening Primary Screening cluster_Validation Hit Validation & Confirmation cluster_Characterization Lead Characterization cluster_Optimization Lead Optimization HTS High-Throughput Screening (Target-based or Phenotypic) Dose_Response Dose-Response & IC50 Determination (InhA Enzyme Assay) HTS->Dose_Response Primary Hits Direct_Binding Direct Binding Confirmation (SPR or ITC) Dose_Response->Direct_Binding Confirmed Hits Cellular_Activity Whole-Cell Activity (M. tuberculosis MIC) Direct_Binding->Cellular_Activity Validated Binders Mycolic_Acid_Inhibition Mycolic Acid Synthesis Assay Cellular_Activity->Mycolic_Acid_Inhibition Cytotoxicity Mammalian Cell Cytotoxicity Cellular_Activity->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Mycolic_Acid_Inhibition->SAR Cytotoxicity->SAR

Caption: A typical workflow for the discovery of direct InhA inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative direct InhA inhibitors identified through HTS.

Table 1: InhA Enzyme Inhibition and Whole-Cell Activity of 4-Hydroxy-2-Pyridone Series

Compound InhA IC50 (µM) M. tb H37Rv MIC (µM)
NITD-529 >20 1.54
NITD-564 1.3 ± 0.2 0.16
NITD-916 0.25 ± 0.05 0.05
NITD-560 >20 >20
NITD-520 >20 >20
NITD-716 2.5 ± 0.3 0.77

Data sourced from literature.[5]

Table 2: InhA Enzyme Inhibition and Whole-Cell Activity of Arylamide Series

Compound InhA IC50 (µM) M. tb H37Rv MIC (µM)
a1 38.86 ± 1.35 >125
a6 Not reported 125
p4 Not reported 62.5
p6 Not reported 125

Data sourced from literature.[3]

Experimental Protocols

High-Throughput InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure InhA activity by monitoring the oxidation of its cofactor NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA protein

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-Octenoyl-CoA (substrate)

  • PIPES buffer (pH 7.5)

  • NaCl

  • EDTA

  • DMSO (Dimethyl sulfoxide)

  • Test compounds

  • 384-well, clear, flat-bottom microplates

  • Spectrophotometer plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Dispense a small volume (e.g., 0.5 µL) of the compound solutions into the wells of a 384-well plate. For control wells, add DMSO only.

  • Enzyme and Cofactor Preparation: Prepare a reaction mixture containing 30 mM PIPES pH 7.5, 50 mM NaCl, and 0.1 mM EDTA.[7] Just before use, add InhA to a final concentration of 20-100 nM and NADH to a final concentration of 250 µM.[3][7]

  • Pre-incubation: Dispense the InhA/NADH mixture into the wells containing the compounds. The final DMSO concentration should be maintained at 1-2%.[3][8] Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.[7]

  • Reaction Initiation: Prepare the substrate solution, trans-2-Octenoyl-CoA, to a final concentration of 1.5 mM in the reaction buffer.[7] Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm (A340) at regular intervals (e.g., every 30 seconds) for 20 minutes using a spectrophotometer plate reader.[7] The rate of NADH oxidation is proportional to InhA activity.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each compound concentration relative to the DMSO-only controls. Plot percent inhibition against compound concentration and fit the data to a suitable model to determine the IC50 value.[3]

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the direct binding of inhibitors to InhA in a label-free, real-time manner.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or NTA chip for His-tagged InhA)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine for amine coupling; NiCl₂ for NTA chips)

  • Purified InhA protein

  • Test compounds

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • DMSO

Protocol:

  • InhA Immobilization:

    • Amine Coupling: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the InhA protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Deactivate any remaining active esters with an injection of ethanolamine.

    • His-Tag Capture: For His-tagged InhA, prime the NTA sensor chip and load it with Ni²⁺. Inject the His-tagged InhA to be captured on the surface.[9]

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer to minimize bulk refractive index effects.[10]

    • Inject the compound solutions over the InhA-immobilized surface at a constant flow rate (e.g., 30-50 µL/min).[10] Include several buffer-only injections (blanks) for double referencing.

    • Monitor the association of the compound during the injection, followed by its dissociation as running buffer flows over the surface.

  • Surface Regeneration: Between compound injections, regenerate the sensor surface to remove the bound analyte. This may involve a short pulse of a low or high pH solution or an organic solvent, depending on the stability of the immobilized InhA and the nature of the interaction.

  • Data Analysis: After subtracting the reference channel and blank injection signals, analyze the resulting sensorgrams. For steady-state affinity determination, plot the response at equilibrium against the compound concentration. For kinetic analysis, fit the association and dissociation phases to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Isothermal titration calorimeter

  • Purified InhA protein

  • Test compounds

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • DMSO

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the InhA protein against the chosen ITC buffer.

    • Dissolve the test compound in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the protein solution and the compound solution to minimize heats of dilution.[11]

    • Accurately determine the concentrations of both the protein and the compound.

  • ITC Experiment Setup:

    • Load the InhA solution (the "macromolecule") into the sample cell (typically at a concentration of 10-50 µM).

    • Load the compound solution (the "ligand") into the injection syringe (typically at a concentration 10-20 times that of the protein).[12]

    • Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform an initial small injection to allow for equilibration, which is often discarded from the final analysis.

    • Proceed with a series of injections (e.g., 19-25 injections of 1.5-2 µL each) of the compound into the protein solution. The heat absorbed or released after each injection is measured.

  • Control Experiment: To determine the heat of dilution, perform a control titration by injecting the compound solution into the buffer alone.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[12]

M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds

  • DMSO

  • 96-well microplates

  • Resazurin sodium salt solution

  • Plate reader (for fluorescence or absorbance)

Protocol:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the optical density (OD) of the culture to a standardized value to ensure a consistent inoculum size.

  • Compound Plating: Prepare two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL. Include positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination (Visual): After incubation, visually inspect the plates for bacterial growth (pellet at the bottom). The MIC is the lowest compound concentration at which no visible growth is observed.

  • MIC Determination (Resazurin Assay):

    • Add resazurin solution to each well and incubate for another 24-48 hours.

    • Viable, metabolically active bacteria will reduce the blue resazurin to the pink, fluorescent resorufin.

    • Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm and 600 nm) using a plate reader.

    • The MIC is defined as the lowest compound concentration that prevents this color/fluorescence change.[6]

References

Application Note & Protocol: Molecular Docking of a Direct Inhibitor with the Mycobacterium tuberculosis InhA Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains.[1][2] The mycobacterial cell wall's unique mycolic acids are essential for the pathogen's survival and virulence.[3][4] The fatty acid synthase-II (FAS-II) pathway is responsible for the biosynthesis of these mycolic acids, making its components attractive targets for drug development.[1][5]

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the FAS-II pathway, catalyzing the final, rate-limiting step in fatty acid elongation.[3][6] InhA is the primary target of the frontline anti-TB drug isoniazid (INH).[7] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8][9] A majority of clinical INH resistance arises from mutations in the katG gene, not in InhA itself.[10] This has driven the search for direct InhA inhibitors that bypass the need for KatG activation, offering a promising strategy against INH-resistant Mtb strains.[1][2][8]

This document provides a detailed protocol for the in silico molecular docking of a representative direct inhibitor, designated InhA-IN-6 , with the InhA enzyme. It outlines the methodology for predicting the binding affinity and interaction patterns, crucial steps in structure-based drug design.

Biological Context: The FAS-II Pathway

The InhA enzyme functions within the FAS-II pathway to produce the long-chain fatty acids required for mycolic acid synthesis. Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids, which compromises the integrity of the mycobacterial cell wall and results in cell death.[3][11]

FAS_II_Pathway Mycolic Acid Biosynthesis (FAS-II) Pathway cluster_FASII FAS-II Elongation Cycle FAS_I FAS-I Products (C16-C18 Acyl-ACP) KasA_KasB KasA/KasB (Condensation) FAS_I->KasA_KasB MabA MabA (FabG1) (Reduction) KasA_KasB->MabA HadAB_HadBC HadAB/HadBC (Dehydration) MabA->HadAB_HadBC InhA_node InhA (Reduction) HadAB_HadBC->InhA_node Elongated_Acyl_ACP Elongated Acyl-ACP (+2 Carbons) InhA_node->Elongated_Acyl_ACP Elongated_Acyl_ACP->KasA_KasB New Cycle Mycolic_Acids Mycolic Acids (Cell Wall Component) Elongated_Acyl_ACP->Mycolic_Acids Further Processing InhA_IN_6 This compound (Direct Inhibitor) InhA_IN_6->InhA_node Inhibition Binding_Interactions InhA_IN_6 This compound Tyr158 Tyr158 InhA_IN_6->Tyr158 H-Bond Lys165 Lys165 InhA_IN_6->Lys165 Hydrophobic Thr196 Thr196 InhA_IN_6->Thr196 Hydrophobic Gly96 Gly96 InhA_IN_6->Gly96 H-Bond NADH NADH Cofactor InhA_IN_6->NADH Steric Hindrance Docking_Workflow start Start prep_protein Step 1: Prepare Protein (e.g., PDB ID: 2NSD) start->prep_protein prep_ligand Step 2: Prepare Ligand (this compound) start->prep_ligand grid_gen Step 3: Define Binding Site & Generate Grid Box prep_protein->grid_gen prep_ligand->grid_gen docking Step 4: Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking analysis Step 5: Analyze Results (Binding Energy, Pose) docking->analysis visualization Step 6: Visualize Interactions (e.g., PyMOL, Discovery Studio) analysis->visualization end End visualization->end

References

Application Notes and Protocols for Studying Mycolic Acid Biosynthesis using InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. This complex lipid barrier is a primary defense mechanism, rendering the bacterium intrinsically resistant to many common antibiotics and contributing to its survival within the host. The biosynthesis of mycolic acids is a complex, multi-step process involving two fatty acid synthase systems, FAS-I and FAS-II. A key and well-validated drug target within the FAS-II pathway is the enoyl-acyl carrier protein reductase, known as InhA.[1][2][3]

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, a crucial step in the elongation of the fatty acid chains that will ultimately become mycolic acids.[3][4] The widely used anti-tubercular drug isoniazid is a pro-drug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with NAD+ which then inhibits InhA.[5][6] However, the emergence of drug-resistant strains, often through mutations in katG, necessitates the development of direct InhA inhibitors that do not require metabolic activation.

This document provides detailed application notes and protocols for the use of direct InhA inhibitors, exemplified by compounds structurally related to the InhA-IN-6 series, in studying mycolic acid biosynthesis. These notes are intended to guide researchers in the effective use of such inhibitors to investigate their mechanism of action and to assess their potential as novel anti-tubercular agents.

Mechanism of Action of Direct InhA Inhibitors

Direct inhibitors of InhA, unlike isoniazid, bind to the enzyme without the need for prior activation. Many of these inhibitors are slow, tight-binding molecules that exhibit their inhibitory effect through a specific interaction with the InhA-NADH complex, effectively blocking the substrate-binding pocket.[5] This inhibition halts the FAS-II elongation cycle, leading to a depletion of mycolic acids and an accumulation of shorter fatty acid precursors.[6][7] The ultimate consequence for the mycobacterium is the disruption of cell wall integrity, leading to cell death.[5]

Data Presentation: InhA Inhibitors

The following table summarizes key quantitative data for representative direct InhA inhibitors. While specific data for a compound designated "this compound" is not publicly available, the presented data for compounds with a similar mechanism of action provide a valuable reference for researchers.

Compound IDInhA IC50 (µM)M. tuberculosis MIC (µM)Reference
NITD-5299.601.54[6]
NITD-5640.590.16[6]
NITD-916Not reported to have a significant shift from NITD-564~0.05 (cellular potency)[6]
GSK1380.041[8]
PT700.0503 (at 100 nM InhA)Not Reported[5]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][8]

Experimental Protocols

Protocol 1: InhA Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a steady-state kinetic assay to determine the IC50 value of a direct InhA inhibitor. The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized during the InhA-catalyzed reduction of a substrate mimic, 2-trans-dodecenoyl-CoA (DD-CoA).

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • InhA inhibitor stock solution (e.g., in DMSO)

  • DD-CoA (2-trans-dodecenoyl-CoA)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • Glycerol (optional, for enzyme stabilization at low concentrations)

  • Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of DD-CoA in a suitable solvent (e.g., water or buffer).

    • Prepare a fresh stock solution of NADH in the Assay Buffer.

    • Prepare serial dilutions of the InhA inhibitor in the Assay Buffer containing a fixed percentage of DMSO (e.g., 1-2%) to ensure solubility.

    • Prepare a working solution of InhA enzyme in the Assay Buffer. If using low enzyme concentrations (e.g., 10 nM), supplement the buffer with 8% (v/v) glycerol and 0.1 mg/mL BSA to maintain enzyme stability.[5]

  • Set up the Assay Plate:

    • In each well of the 96-well plate, add the following components in the specified order:

      • Assay Buffer

      • Inhibitor solution at various concentrations (or DMSO for the control)

      • NADH solution (final concentration, e.g., 250 µM)

      • DD-CoA solution (final concentration, e.g., 25 µM)

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the InhA enzyme solution to each well (final concentration, e.g., 10-100 nM).[5]

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Mycolic Acid Biosynthesis Inhibition in M. tuberculosis

This protocol uses metabolic labeling with [1-14C]acetate to assess the effect of an InhA inhibitor on mycolic acid synthesis in whole M. tuberculosis cells. The radiolabeled lipids are then extracted and analyzed by thin-layer chromatography (TLC).

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • InhA inhibitor stock solution (in DMSO)

  • [1-14C]acetic acid, sodium salt

  • Saponification reagent: 40% (w/v) tetrabutylammonium hydroxide (TBAH)

  • Methyl iodide

  • Dichloromethane

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., petroleum ether:acetone, 95:5, v/v)

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Culture and Treatment:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

    • Aliquot the culture into separate tubes and add the InhA inhibitor at various concentrations (and a DMSO control).

    • Incubate the cultures for a specific period (e.g., 24 hours) at 37°C with shaking.

  • Metabolic Labeling:

    • Add [1-14C]acetate to each culture (e.g., 1 µCi/mL) and incubate for an additional period (e.g., 8 hours) to allow for incorporation into lipids.

  • Lipid Extraction and Derivatization:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Resuspend the pellet in the saponification reagent (TBAH) and heat at 100°C overnight to hydrolyze the lipids.

    • Cool the samples and add methyl iodide and dichloromethane to methylate the fatty acids, forming fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

    • Mix thoroughly and then separate the organic phase containing the FAMEs and MAMEs.

    • Evaporate the solvent to dryness.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Resuspend the dried lipid extract in a small volume of dichloromethane.

    • Spot equal amounts of the lipid extracts (normalized by the initial OD of the culture or by radioactivity counts) onto a silica gel TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate the FAMEs and MAMEs.

    • Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled lipids.

  • Data Analysis:

    • Analyze the resulting autoradiogram. Inhibition of InhA will lead to a dose-dependent decrease in the intensity of the MAME bands and a potential accumulation of FAMEs.[6][7]

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII FAS-II Elongation Cycle Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I Acyl-CoA Acyl-CoA FAS-I->Acyl-CoA C16-C26 Condensation Condensation Acyl-CoA->Condensation FabH FAS-II Cycle FAS-II Cycle InhA InhA Mycolic Acids Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall Reduction_1 Reduction_1 Condensation->Reduction_1 MabA Dehydration Dehydration Reduction_1->Dehydration HadABC Reduction_2 Reduction_2 Dehydration->Reduction_2 InhA Elongated Acyl-ACP Elongated Acyl-ACP Reduction_2->Elongated Acyl-ACP Elongated Acyl-ACP->Mycolic Acids Pks13, etc. Elongated Acyl-ACP->Condensation KasA/B InhA_Inhibitor InhA_Inhibitor InhA_Inhibitor->InhA

Caption: Mycolic Acid Biosynthesis Pathway and the Site of InhA Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo Cell-Based Analysis Enzyme_Assay InhA Enzyme Inhibition Assay Determine_IC50 Determine IC50 Value Enzyme_Assay->Determine_IC50 Assess_Activity Assess Whole-Cell Activity Determine_IC50->Assess_Activity Correlate MIC_Assay MIC Determination against M. tuberculosis MIC_Assay->Assess_Activity Mycolic_Acid_Analysis Metabolic Labeling & Mycolic Acid Analysis Confirm_MoA Confirm Mechanism of Action Mycolic_Acid_Analysis->Confirm_MoA Assess_Activity->Mycolic_Acid_Analysis For active compounds Lead_Optimization Lead Optimization Confirm_MoA->Lead_Optimization Proceed if confirmed Start Start with InhA Inhibitor (e.g., this compound) Start->Enzyme_Assay Start->MIC_Assay

Caption: Experimental Workflow for the Evaluation of InhA Inhibitors.

Logical_Relationship InhA_IN_6 This compound Inhibits_InhA Directly Inhibits InhA Enzyme Activity InhA_IN_6->Inhibits_InhA Blocks_FASII Blocks the FAS-II Elongation Cycle Inhibits_InhA->Blocks_FASII Inhibits_Mycolic_Acid Inhibits Mycolic Acid Biosynthesis Blocks_FASII->Inhibits_Mycolic_Acid Disrupts_Cell_Wall Disrupts Mycobacterial Cell Wall Integrity Inhibits_Mycolic_Acid->Disrupts_Cell_Wall Study_Tool Valuable Tool for Studying Mycolic Acid Biosynthesis and Drug Development Inhibits_Mycolic_Acid->Study_Tool Bactericidal_Effect Results in Bactericidal Effect Disrupts_Cell_Wall->Bactericidal_Effect Bactericidal_Effect->Study_Tool

References

Application Note: Pharmacokinetic Profiling of Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis (Mtb), responsible for synthesizing mycolic acids, the hallmark components of the mycobacterial cell wall.[1][2] The clinical success of isoniazid (INH), a cornerstone first-line anti-tuberculosis drug, validates InhA as a therapeutic target.[3][4] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5] A significant portion of clinical INH resistance arises from mutations in the katG gene, rather than in the InhA target itself, rendering the drug ineffective.[1][4]

This has spurred the development of direct InhA inhibitors (DIIs), which bind directly to the enzyme, bypassing the need for KatG activation.[4] DIIs, therefore, retain activity against many INH-resistant Mtb strains.[1][3] Effective drug development requires a thorough understanding of a compound's pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME). This application note provides a detailed overview and protocols for the essential in vitro and in vivo studies required to characterize the pharmacokinetic properties of novel direct InhA inhibitors.

I. Key Pharmacokinetic Parameters

A comprehensive PK profile is essential for optimizing dosing regimens and predicting clinical efficacy. The primary parameters evaluated are summarized below.

ParameterSymbolDescriptionImportance in Drug Development
Maximum Concentration CmaxThe highest concentration of the drug observed in blood or plasma after administration.Indicates the extent of absorption and potential for concentration-dependent efficacy or toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Provides information on the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time, representing the integral of the plasma concentration-time curve.A key measure of overall drug exposure and bioavailability.
Elimination Half-life The time required for the drug concentration to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues versus plasma.
Bioavailability F (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Compares the exposure from an extravascular (e.g., oral) route to the intravenous (IV) route.

II. Experimental Workflows and Signaling Pathways

Mycolic Acid Synthesis and InhA Inhibition

The diagram below illustrates the mechanism of action for both isoniazid and direct InhA inhibitors within the mycolic acid synthesis pathway.

cluster_Mtb Mycobacterium tuberculosis Cell cluster_Inhibitors Inhibitor Action FAS_I Fatty Acid Synthase I (FAS-I) ACC ACC FAS_I->ACC Acetyl-CoA FAS_II_Initiation FAS-II Initiation ACC->FAS_II_Initiation Elongation_Cycle Elongation Cycle (4 steps) FAS_II_Initiation->Elongation_Cycle Acyl-ACP InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA trans-2-Enoyl-ACP Mycolic_Acids Mycolic Acids Elongation_Cycle->Mycolic_Acids Meromycolate Chain (C50-C60) InhA->Elongation_Cycle Saturated Acyl-ACP Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall INH_Prodrug Isoniazid (Prodrug) KatG KatG Activation INH_Prodrug->KatG INH_NAD INH-NAD Adduct (Active form) KatG->INH_NAD INH_NAD->InhA Inhibits Direct_Inhibitor Direct InhA Inhibitor (e.g., NITD-916, GSK693) Direct_Inhibitor->InhA Directly Inhibits (No activation needed)

Caption: InhA's role in mycolic acid synthesis and inhibition mechanisms.

Preclinical Pharmacokinetic Profiling Workflow

A systematic approach is required for evaluating the PK properties of a potential drug candidate.

Start New Direct InhA Inhibitor Candidate InVitro In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability, PPB) Start->InVitro InVivo_IV In Vivo PK Study (IV) - Determine CL, Vd, t½ InVitro->InVivo_IV Promising profile Decision Go/No-Go Decision for Lead Optimization InVitro->Decision Poor profile InVivo_PO In Vivo PK Study (Oral) - Determine Cmax, Tmax, AUC InVivo_IV->InVivo_PO Data_Analysis PK Modeling and Data Analysis InVivo_IV->Data_Analysis Bioavailability Calculate Oral Bioavailability (F%) InVivo_PO->Bioavailability Bioavailability->Data_Analysis Data_Analysis->Decision

Caption: Workflow for preclinical pharmacokinetic (PK) characterization.

III. Protocols for Pharmacokinetic Profiling

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by measuring its rate of metabolism in liver microsomes.

Materials:

  • Test compound (Direct InhA inhibitor)

  • Pooled liver microsomes (e.g., mouse, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final concentration (e.g., 1 µM).

  • Incubation Setup:

    • Add the microsomal suspension to the phosphate buffer in a 96-well plate to a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For the negative control (T=0), add the quenching solution before the NADPH system.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the intrinsic clearance (Cl_int) and half-life (t½ = 0.693/k).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) following intravenous and oral administration.

Materials:

  • Test compound (Direct InhA inhibitor)

  • Appropriate animal model (e.g., C57BL/6 mice, 6-8 weeks old).[6]

  • Dosing vehicles:

    • Intravenous (IV): 20% Encapsin, 5% DMSO in saline solution.[7]

    • Oral (PO): 1% methylcellulose in water.[7]

  • Dosing equipment (syringes, oral gavage needles)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Anesthetic (if required for blood collection)

  • LC-MS/MS system

Methodology:

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.[7]

  • Dosing:

    • Divide mice into two groups (n=3-5 per group): IV and PO administration.

    • IV Group: Administer the compound via the tail vein at a specific dose (e.g., 5 mg/kg).

    • PO Group: Administer the compound via oral gavage at a specific dose (e.g., 20 mg/kg).

  • Blood Sampling:

    • Collect whole blood samples (~25 µL) via tail bleed or other appropriate method at specified time points.[7]

    • IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7]

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7]

    • Collect samples into EDTA-coated tubes and process to plasma if required, or analyze whole blood.

  • Sample Processing and Bioanalysis:

    • Samples are typically processed using protein precipitation with acetonitrile containing an internal standard.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (Cmax, Tmax, AUC, t½, etc.) from the concentration-time data.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

IV. Data Presentation: Sample Pharmacokinetic Data

The following tables summarize PK data for representative direct InhA inhibitors, compiled from published studies.

Table 1: In Vivo Pharmacokinetic Parameters of Thiaziazole-based InhA Inhibitors in Mice[7][8]
CompoundRouteDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM·h)t½ (h)F (%)
GSK693 IV5--13.53.1-
PO205.21.026.93.533
GSK138 IV5--19.34.6-
PO209.02.066.85.186

Data derived from whole blood analysis.

Table 2: In Vivo Pharmacokinetic Parameters of Decoquinate-derived InhA Inhibitors in C57BL/6 Mice[6]
CompoundRouteCmax (µM)t½ (h)Bioavailability (F %)
RMB041 PO5.4 ± 0.4023.4 ± 2.5021.4 ± 1.0
RMB043 PO5.6 ± 1.406.2 ± 0.8022.1 ± 2.2
RMB073 PO2.0 ± 0.0311.6 ± 1.305.9 ± 1.3

Parameters determined after oral administration.

V. Conclusion and Future Directions

The pharmacokinetic profiling of direct InhA inhibitors is a critical component of the preclinical drug development process for new anti-tuberculosis therapies. The protocols and workflows described provide a robust framework for generating the necessary data to assess a compound's potential for success. Favorable PK properties, such as good oral bioavailability, moderate clearance, and a half-life that supports a reasonable dosing schedule, are essential for advancing a candidate to efficacy studies and eventual clinical trials.[6][7] As new chemical scaffolds for direct InhA inhibition are discovered, these standardized profiling methods will be instrumental in identifying the next generation of drugs to combat both drug-sensitive and drug-resistant tuberculosis.[3][8]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting InhA-IN-6 Activity in M. tuberculosis Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing a lack of activity with direct InhA inhibitors, such as InhA-IN-6, in whole-cell Mycobacterium tuberculosis (Mtb) cultures, despite potential enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a target for M. tuberculosis drug development?

InhA is an enoyl-acyl carrier protein (ACP) reductase that is essential for the mycolic acid biosynthesis pathway in M. tuberculosis. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. This makes InhA a clinically validated and attractive target for the development of new anti-tubercular drugs.

Q2: What is the difference between a direct InhA inhibitor and a prodrug inhibitor like isoniazid?

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to form an active adduct that then inhibits InhA. A significant portion of clinical resistance to isoniazid arises from mutations in the katG gene, preventing this activation. Direct InhA inhibitors, in contrast, are designed to bind to and inhibit the InhA enzyme without the need for prior enzymatic activation. This makes them promising candidates for treating isoniazid-resistant strains of M. tuberculosis.

Q3: Why might a direct InhA inhibitor like this compound show activity in an enzymatic assay but not in a whole-cell M. tuberculosis culture?

A discrepancy between enzymatic and whole-cell activity is a common challenge in drug discovery. Several factors can contribute to this, including:

  • Poor cellular permeability: The compound may not be able to effectively cross the complex and lipid-rich cell wall of M. tuberculosis to reach its intracellular target, InhA.

  • Efflux pumps: M. tuberculosis possesses numerous efflux pumps that can actively transport the compound out of the cell before it can reach a sufficient concentration to inhibit InhA.

  • Compound instability: The inhibitor may be unstable in the Mtb culture medium or may be metabolized and inactivated by other bacterial enzymes.

  • Low solubility: The compound may have poor solubility in the aqueous culture medium, limiting the effective concentration that can interact with the bacteria.

Troubleshooting Guide: this compound Not Showing Activity in Mtb Culture

If you are observing a lack of whole-cell activity with a direct InhA inhibitor, consider the following troubleshooting steps:

Step 1: Verify Compound Integrity and Experimental Setup

Before investigating complex biological reasons, it is crucial to rule out issues with the compound and the experimental procedure.

  • Confirm Compound Identity and Purity: Use analytical techniques such as NMR or mass spectrometry to confirm the chemical identity and purity of your this compound sample.

  • Check for Solubility Issues: Visually inspect the culture wells for any precipitation of the compound. Poor solubility can drastically reduce the effective concentration of the inhibitor.

  • Review Protocol for Minimum Inhibitory Concentration (MIC) Assay: Ensure that the Mtb culture is healthy and in the logarithmic growth phase, and that all reagents, including the Alamar blue, are fresh and correctly prepared.

Step-by-step Troubleshooting Workflow

TroubleshootingWorkflow start Start: This compound inactive in Mtb culture check_compound Step 1: Verify Compound & Assay Integrity start->check_compound compound_ok Compound & Assay OK? check_compound->compound_ok fix_compound Action: Re-synthesize/purify compound. Review assay protocol. compound_ok->fix_compound No investigate_properties Step 2: Investigate Physicochemical Properties compound_ok->investigate_properties Yes fix_compound->check_compound properties_ok Solubility & Stability OK? investigate_properties->properties_ok fix_properties Action: Modify formulation (e.g., use co-solvents). Test compound stability over time. properties_ok->fix_properties No investigate_cellular Step 3: Investigate Cellular Mechanisms properties_ok->investigate_cellular Yes fix_properties->investigate_properties cellular_mechanisms Permeability or Efflux Issue? investigate_cellular->cellular_mechanisms test_epi Action: Test with efflux pump inhibitors (EPIs). Consider structural modifications to improve permeability. cellular_mechanisms->test_epi Likely end Resolution cellular_mechanisms->end Hypothesis Confirmed test_epi->investigate_cellular

Caption: A stepwise workflow for troubleshooting the lack of whole-cell activity of this compound.

Step 2: Investigate Physicochemical Properties

The inherent properties of the compound can significantly impact its performance in a whole-cell assay.

  • Solubility Enhancement: If solubility is an issue, consider using a co-solvent such as DMSO at a concentration that is not toxic to M. tuberculosis. However, be aware that high concentrations of DMSO can affect the permeability of the mycobacterial cell wall.

  • Stability in Culture Medium: The compound may degrade over the course of the experiment. Assess the stability of this compound in the culture medium (e.g., Middlebrook 7H9 with OADC supplement) over the incubation period using methods like HPLC. Some components in the media can contribute to the degradation of the compound.

Step 3: Investigate Cellular Mechanisms of Inactivity

If the compound is stable and soluble, the lack of activity is likely due to its interaction with the bacterium.

  • Efflux Pump Activity: M. tuberculosis has a number of efflux pumps that can expel drugs. To test if efflux is the cause of inactivity, perform the MIC assay in the presence of a known efflux pump inhibitor (EPI), such as verapamil or reserpine. A decrease in the MIC of this compound in the presence of an EPI would suggest that the compound is a substrate for one or more efflux pumps.

  • Cellular Permeability: The unique, lipid-rich cell wall of M. tuberculosis is a formidable barrier. If the compound is not passively diffusing across the membrane, it may require structural modifications to improve its permeability.

Data Presentation

The following table summarizes the potential causes for the lack of whole-cell activity of a direct InhA inhibitor and suggests corresponding solutions.

Potential Cause Description Suggested Solution
Compound Purity/Identity The synthesized compound may not be the correct structure or may contain impurities that interfere with its activity.Verify the structure and purity using analytical methods (NMR, Mass Spectrometry, HPLC).
Poor Solubility The compound precipitates out of the aqueous culture medium, reducing its effective concentration.Use a co-solvent (e.g., DMSO) at a non-toxic concentration. Visually inspect for precipitation.
Compound Instability The compound degrades in the culture medium over the course of the assay.Assess compound stability in the culture medium over time using HPLC.
Efflux by Mtb Pumps The compound is actively transported out of the bacterial cell by efflux pumps.Perform the MIC assay in the presence of an efflux pump inhibitor (e.g., verapamil).
Poor Cell Permeability The compound is unable to cross the mycobacterial cell wall to reach its intracellular target.Consider structure-activity relationship (SAR) studies to guide chemical modifications that improve permeability.

Experimental Protocols

Protocol 1: InhA Enzymatic Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against purified InhA enzyme.

  • Reagents and Materials:

    • Purified recombinant M. tuberculosis InhA enzyme.

    • NADH (Nicotinamide adenine dinucleotide, reduced form).

    • DD-CoA (trans-2-Dodecenoyl-CoA) as the substrate.

    • Assay buffer (e.g., 30mM PIPES pH 6.8, 150mM NaCl, 1mM EDTA).

    • This compound dissolved in DMSO.

    • 96-well microplate and a plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the assay buffer, NADH, and the this compound dilution.

    • Initiate the reaction by adding the InhA enzyme and incubate for a short period.

    • Start the reaction by adding the DD-CoA substrate.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction rates and determine the IC50 value of this compound.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol outlines the MABA for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.[1][2][3]

  • Reagents and Materials:

    • M. tuberculosis H37Rv culture in Middlebrook 7H9 broth supplemented with OADC.

    • This compound dissolved in DMSO.

    • Sterile 96-well microplates.

    • Alamar blue solution.

    • 10% Tween 80.

  • Procedure:

    • Prepare serial dilutions of this compound in the 96-well plate using Middlebrook 7H9 broth.

    • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity.

    • Inoculate each well (except for the negative control) with the bacterial suspension. Include a positive control well with bacteria but no drug.

    • Seal the plate and incubate at 37°C for 5-7 days.

    • After incubation, add a mixture of Alamar blue and Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • Read the results visually or with a fluorometer. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.

Visualizations

Signaling Pathways and Experimental Workflows

InhA_Inhibition_Pathway cluster_cell M. tuberculosis Cell InhA InhA Enzyme MycolicAcid Mycolic Acid Biosynthesis InhA->MycolicAcid catalyzes CellWall Cell Wall Integrity MycolicAcid->CellWall CellDeath Cell Death CellWall->CellDeath disruption leads to InhA_IN_6 This compound (Direct Inhibitor) InhA_IN_6->InhA inhibits

Caption: The mechanism of action of a direct InhA inhibitor like this compound.

Logical Relationships

Caption: Potential barriers preventing a direct InhA inhibitor from reaching its intracellular target.

References

Technical Support Center: Optimizing InhA-IN-6 Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing InhA-IN-6 in enzyme assays. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, responsible for elongating fatty acid chains to produce mycolic acids, which are essential for the mycobacterial cell wall.[1] Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, this compound and similar diphenyl ether compounds directly bind to and inhibit InhA, making them effective against isoniazid-resistant strains with KatG mutations.[1][2]

This compound functions by binding to the InhA enzyme, typically forming a ternary complex with the enzyme and its cofactor, NADH.[3] This binding is uncompetitive with respect to both the NADH cofactor and the enoyl-ACP substrate, meaning it binds to the enzyme-NADH complex.[3] Some diphenyl ether inhibitors are known to be slow-binding, where an initial weak complex isomerizes to a more stable, tightly bound complex.[4][5]

Q2: How should I prepare and store this compound stock solutions?

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers.[6] It is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvents: 100% Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents. Solubility in these is typically high (e.g., ~30 mg/mL for the parent compound, triclosan).[6]

  • Stock Concentration: Prepare a stock solution in the range of 10-20 mM.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, organic stock solutions are generally stable for extended periods. Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.[6]

Q3: What is a typical starting concentration range for this compound in an enzyme assay?

The optimal concentration of this compound will depend on the specific assay conditions (e.g., enzyme and substrate concentrations). Based on data from related diphenyl ether inhibitors, a broad concentration range should be tested initially to determine the half-maximal inhibitory concentration (IC50).

  • Initial Range Finding: Start with a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions.

  • IC50 Determination: Once the approximate potency is known, perform a more detailed dose-response curve with 8-12 concentrations centered around the estimated IC50 value to obtain a precise measurement. Potent triclosan derivatives have shown IC50 values ranging from the low nanomolar to micromolar range.[7][8][9][10]

Troubleshooting Guides

Problem 1: I am not observing any inhibition, or the inhibition is very weak.

Possible Cause Troubleshooting Step
Inhibitor Precipitation This compound is hydrophobic and may precipitate in the aqueous assay buffer. Visually inspect the wells for cloudiness. Solution: Decrease the final concentration of this compound. Ensure the final DMSO or ethanol concentration in the assay is kept low (typically ≤1-2%) and is consistent across all wells, including controls.[11]
Incorrect Assay Conditions The enzyme or substrate concentrations may not be optimal for observing inhibition. Solution: Ensure your assay is running under initial velocity conditions. The substrate (enoyl-ACP or a surrogate like DD-CoA) concentration should ideally be at or below its Michaelis constant (Km) to sensitively detect competitive or mixed inhibitors.
Inhibitor Degradation The inhibitor may have degraded due to improper storage or handling. Solution: Use a fresh aliquot of the this compound stock solution. If the problem persists, prepare a new stock solution from solid material. Diphenyl ether compounds are generally stable, but prolonged exposure to light or harsh conditions should be avoided.[12][13][14]
Insufficient Pre-incubation Time This compound or similar diphenyl ether inhibitors can exhibit slow-binding kinetics, meaning they require time to reach their maximal inhibitory effect.[4][5] Solution: Introduce a pre-incubation step where the enzyme, NADH, and this compound are mixed and incubated for a period (e.g., 15-60 minutes) before initiating the reaction by adding the substrate.

Problem 2: The results from my dose-response curve are not reproducible.

Possible Cause Troubleshooting Step
Solubility Issues Inconsistent precipitation of the inhibitor at higher concentrations can lead to high variability. Solution: Re-evaluate the solubility of this compound in your assay buffer. Consider slightly increasing the final DMSO concentration (while ensuring it does not affect enzyme activity) or incorporating a low concentration of a non-ionic detergent like Triton X-100 or Brij-35 (e.g., 0.01%). Always run a solvent/detergent control.
Pipetting Errors Inaccurate serial dilutions can lead to significant errors in the dose-response curve. Solution: Use calibrated pipettes and prepare fresh serial dilutions for each experiment. For the most accurate dilutions, avoid pipetting very small volumes (<2 µL).
Assay Drift During the time it takes to set up a 96- or 384-well plate, enzyme activity might change, or the inhibitor might begin to come out of solution. Solution: Prepare master mixes of reagents where possible. Add the reaction-initiating component (e.g., substrate) to all wells in a consistent and rapid manner.
Enzyme Instability The InhA enzyme may lose activity over the course of the experiment, especially at low concentrations. Solution: Stabilize the enzyme by including additives in the assay buffer, such as glycerol (5-10% v/v) or bovine serum albumin (BSA, 0.1 mg/mL).[4]

Data Presentation

Table 1: Physicochemical and Solubility Properties of Related InhA Inhibitors

PropertyTriclosan (Parent Compound)Notes
Molecular Weight 289.5 g/mol This compound properties are expected to be similar.
Aqueous Solubility Very low (~10 µg/mL)[15]Solubility is a critical parameter; precipitation is a common issue.
Organic Solvent Solubility High in DMSO, ethanol (~30 mg/mL)[6]Prepare high-concentration stock solutions in these solvents.
Recommended Final Solvent Conc. ≤ 1-2% (v/v)Higher concentrations can inhibit the enzyme.[16]

Table 2: Reported IC50 Values for Triclosan and Potent Derivatives against InhA

CompoundInhA IC50Reference
Triclosan~0.2 µM (Ki)[3]
Triclosan-based Macrocycle (M02)4.7 µM[7][17]
5-substituted Triclosan Derivative21 nM[9][10]
4-(n-butyl)-1,2,3-triazolyl TRC Derivative90 nM[8]

Experimental Protocols

Protocol: InhA Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a general guideline for determining the IC50 of this compound by monitoring the oxidation of NADH at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8. Keep on ice.
  • InhA Enzyme Stock: Prepare a stock solution of purified InhA in an appropriate buffer and store at -80°C. Dilute to the final working concentration (e.g., 20-100 nM) in cold assay buffer just before use.
  • NADH Stock: Prepare a 10 mM NADH stock solution in assay buffer. Store protected from light on ice.
  • Substrate Stock: Prepare a 10 mM stock of the enoyl-ACP substrate surrogate, e.g., 2-trans-dodecenoyl-CoA (DD-CoA), in an appropriate solvent.
  • This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in 100% DMSO. For a 100-point final concentration, this would be a 100x stock (e.g., for a final concentration of 10 µM, prepare a 1 mM stock).

2. Assay Procedure (96-well plate format):

  • To each well, add the components in the following order:
  • Assay Buffer
  • NADH solution (final concentration e.g., 250 µM)
  • 1 µL of this compound dilution in DMSO (or DMSO for control wells).
  • InhA enzyme solution (final concentration e.g., 10-50 nM).
  • Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 30 minutes. This allows the inhibitor to bind to the enzyme, which is crucial for slow-binding inhibitors.
  • Reaction Initiation: Initiate the reaction by adding the DD-CoA substrate (final concentration e.g., 25 µM).
  • Measurement: Immediately place the plate in a microplate reader pre-heated to 25°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-15 minutes. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

3. Data Analysis:

  • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the rates of the inhibitor-containing wells to the rate of the DMSO-only control wells (% activity).
  • Plot the % activity against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC50 value.

Mandatory Visualizations

InhA_Inhibition_Pathway cluster_0 InhA Catalytic Cycle cluster_1 Inhibition Pathway InhA InhA InhA_NADH InhA-NADH InhA->InhA_NADH + NADH InhA_NADH_Sub InhA-NADH-Substrate InhA_NADH->InhA_NADH_Sub + Enoyl-Substrate InhA_NADH_Inhibitor InhA-NADH-InhA-IN-6 (Inactive Complex) InhA_NADH->InhA_NADH_Inhibitor + this compound InhA_NAD InhA-NAD+ InhA_NADH_Sub->InhA_NAD Hydride Transfer (Product Formation) InhA_NAD->InhA - NAD+

Caption: Mechanism of direct InhA inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock (10mM in DMSO) serial_dilution Create Serial Dilutions of this compound prep_inhibitor->serial_dilution prep_reagents Prepare Assay Buffer, Enzyme, NADH, Substrate plate_setup Set up 96-well Plate: Buffer, NADH, Inhibitor, Enzyme prep_reagents->plate_setup serial_dilution->plate_setup pre_incubation Pre-incubate 30 min at 25°C plate_setup->pre_incubation initiate_reaction Initiate with Substrate pre_incubation->initiate_reaction read_plate Read Absorbance at 340nm (Kinetic Mode) initiate_reaction->read_plate calc_rates Calculate Initial Velocities read_plate->calc_rates normalize_data Normalize to Control (%) calc_rates->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 determination of this compound.

troubleshooting_tree start Low or No Inhibition Observed q1 Is the final DMSO concentration >2%? start->q1 a1_yes Reduce DMSO concentration. Re-run solvent controls. q1->a1_yes Yes a1_no No q1->a1_no q2 Did you pre-incubate enzyme and inhibitor? a1_no->q2 a2_yes Yes q2->a2_yes a2_no Introduce 15-60 min pre-incubation step. q2->a2_no No q3 Is there visible precipitate in wells? a2_yes->q3 a3_yes Lower inhibitor concentration. Consider adding detergent. q3->a3_yes Yes a3_no No q3->a3_no q4 Is the positive control inhibitor working? a3_no->q4 a4_yes This compound may be inactive. Use fresh stock. q4->a4_yes Yes a4_no Problem with enzyme or other assay reagents. Validate assay components. q4->a4_no No

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Overcoming Solubility Challenges with InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with InhA inhibitors, such as InhA-IN-6, in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my InhA inhibitor precipitating in my aqueous buffer?

A1: Many direct inhibitors of InhA are highly lipophilic (hydrophobic) compounds.[1][2] This inherent property leads to poor solubility in aqueous solutions, often resulting in precipitation, especially at higher concentrations. The issue can be exacerbated by buffer composition, pH, and temperature.

Q2: What are the common signs of solubility problems?

A2: Visual indicators of poor solubility include the appearance of a cloudy or milky solution, visible particulate matter, or the formation of a solid precipitate at the bottom of the container. Spectroscopic measurements may also show inconsistencies or a decrease in absorbance/fluorescence over time as the compound falls out of solution.

Q3: Can the buffer composition itself affect the solubility of my InhA inhibitor?

A3: Yes, the components of your buffer can significantly impact the solubility of a lipophilic compound. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of nonpolar molecules. Conversely, certain buffer species may interact favorably with the inhibitor. It is crucial to assess the compatibility of your chosen buffer with the specific InhA inhibitor.

Q4: How does pH influence the solubility of InhA inhibitors?

A4: The solubility of ionizable compounds is pH-dependent. If your InhA inhibitor has acidic or basic functional groups, its charge state will change with pH, affecting its interaction with the aqueous solvent. For compounds with acidic moieties, solubility will generally increase at higher pH, while basic compounds will be more soluble at lower pH. Determining the pKa of your compound can help in selecting an appropriate buffer pH.

Troubleshooting Guide: Resolving InhA Inhibitor Solubility Issues

This guide provides a systematic approach to addressing solubility challenges during your experiments.

Step 1: Initial Assessment and Solvent Selection

Before preparing your final buffer solution, it's critical to determine the baseline solubility of your InhA inhibitor.

  • Recommendation: Start by dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous buffer. However, be mindful of the final concentration of the organic solvent, as it can affect your experimental system (e.g., enzyme activity or cell viability).

Step 2: Buffer Optimization

If direct dilution of a stock solution is not feasible or causes precipitation, optimizing the buffer composition is the next step.

  • pH Adjustment: If your inhibitor has ionizable groups, systematically vary the pH of your buffer to find the optimal range for solubility.

  • Buffer Species: Experiment with different biological buffers (e.g., Tris, HEPES, PBS) to identify one that is most compatible with your compound.[3]

  • Ionic Strength: Test a range of salt concentrations (e.g., NaCl) to determine if it influences solubility.

Step 3: Utilizing Co-solvents and Excipients

For highly lipophilic InhA inhibitors, the use of co-solvents or other solubilizing agents may be necessary.

  • Co-solvents: A co-solvent system, which is a mixture of water and a water-miscible organic solvent, can significantly enhance the solubility of hydrophobic compounds.[1] Commonly used co-solvents in oral formulations include ethanol, polyethylene glycol (PEG), and propylene glycol.[1]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility in the aqueous phase.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.

The following table summarizes the solubility of a representative lipophilic diphenyl ether InhA inhibitor, SB-PT004, in various vehicles, which can serve as a starting point for formulation development.

Vehicle CategoryVehicle NameSolubility of SB-PT004 (mg/mL)
Co-solvents Propylene Glycol> 100
Polyethylene Glycol 400> 100
Ethanol25.3
Glycerol< 1
Surfactants Cremophor® EL> 100
Tween® 80> 100
Poloxamer 407< 1
Oils Capmul® MCM> 100
Labrafil® M 1944 CS> 100
Olive Oil< 1

This data is adapted from a study on the formulation of diphenyl ether InhA inhibitors.[1]

Experimental Workflow and Protocols

Experimental Workflow for Overcoming Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting and resolving the solubility of a problematic InhA inhibitor.

G cluster_0 Initial Assessment cluster_1 Aqueous Buffer Dilution cluster_2 Troubleshooting Path A Start with InhA Inhibitor B Test Solubility in Common Organic Solvents (e.g., DMSO, Ethanol) A->B C Prepare Concentrated Stock Solution B->C D Dilute Stock into Aqueous Buffer C->D E Precipitation Observed? D->E F Optimize Buffer (pH, Ionic Strength) E->F Yes J Soluble Formulation Achieved E->J No G Evaluate Co-solvents (e.g., PEG, Propylene Glycol) F->G H Test Surfactants or Cyclodextrins G->H I Develop Formulation (e.g., SMEDDS) H->I I->J

Caption: A stepwise workflow for addressing solubility challenges with InhA inhibitors.

Protocol: Preparation of a Co-solvent Formulation for a Poorly Soluble InhA Inhibitor

This protocol provides a general method for preparing a co-solvent formulation, adapted from studies on lipophilic InhA inhibitors.[1]

Materials:

  • InhA inhibitor (e.g., this compound)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized water

  • Vortex mixer

  • Environmental orbital shaker

  • Centrifuge

Procedure:

  • Solubility Screening:

    • To determine the solubility in individual co-solvents, add an excess amount of the InhA inhibitor to a vial containing a known volume of each vehicle (e.g., PG, PEG 400).

    • Vortex the mixture for 30 seconds.

    • Shake the samples for 48 hours at 30 °C in an environmental orbital shaker.

    • After equilibration, visually inspect for the presence of undissolved compound.

    • Centrifuge the samples at 14,000 rpm for 10 minutes.

    • Collect the supernatant and dilute as necessary with a suitable solvent (e.g., methanol) for analysis by LC-MS/MS to quantify the dissolved inhibitor concentration.

  • Co-solvent Formulation Preparation:

    • Based on the solubility screening, prepare a co-solvent mixture. For example, a formulation could consist of a ratio of PEG 400 and PG.

    • Weigh the appropriate amount of the InhA inhibitor to achieve the target concentration.

    • Add the calculated volume of the co-solvent mixture to the inhibitor.

    • Vortex thoroughly until the inhibitor is completely dissolved. Gentle heating may be applied if necessary, but stability of the compound at elevated temperatures should be confirmed.

    • For in vivo studies, this formulation can be further diluted with water or saline just prior to administration.

InhA Signaling Pathway

InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[3][4] Direct inhibition of InhA disrupts this pathway, leading to cell death. This is distinct from the action of the frontline drug isoniazid, which requires activation by the enzyme KatG.[5][6]

InhA_Pathway cluster_FASII FAS-II Pathway cluster_Inhibitors Inhibition Fatty_Acid_Elongation Fatty Acid Elongation Cycle Enoyl_ACP Enoyl-ACP Fatty_Acid_Elongation->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP InhA->Acyl_ACP Mycolic_Acid_Synthesis Mycolic Acid Synthesis Acyl_ACP->Mycolic_Acid_Synthesis InhA_IN_6 This compound (Direct Inhibitor) InhA_IN_6->InhA Inhibits Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation INH_NAD_adduct INH-NAD adduct INH_NAD_adduct->InhA Inhibits

Caption: The role of InhA in the FAS-II pathway and its inhibition.

References

InhA-IN-6 off-target effects in mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with InhA-IN-6, a potent direct inhibitor of Mycobacterium tuberculosis InhA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, major components of the mycobacterial cell wall.[2][3] By directly inhibiting InhA, this compound blocks mycolic acid synthesis, leading to mycobacterial cell death.[3] Unlike the frontline anti-tubercular drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, this compound is a direct inhibitor and does not require enzymatic activation.[3][4] This makes it active against many isoniazid-resistant strains of M. tuberculosis that have mutations in the katG gene.[3][5]

Q2: What is the reported potency of this compound?

A2: this compound, also referred to as compound 8 in some literature, has been reported to inhibit the InhA enzyme with an IC50 of 90 nM.[1]

Q3: What are the potential off-target effects of this compound in mycobacteria?

A3: Currently, specific off-target effects for this compound have not been extensively documented in publicly available literature. However, as with many small molecule inhibitors, there is a potential for off-target activities.[6] The concept of "enzyme promiscuity" suggests that a compound may bind to and inhibit other enzymes, particularly those with similar structural folds or binding pockets.[6] Researchers should consider performing selectivity profiling against a panel of other mycobacterial enzymes or even mammalian cell lines to assess the specificity of this compound. Some direct InhA inhibitors have been observed to have effects on other cellular processes, so it is crucial to validate that the observed phenotype is due to InhA inhibition.[7]

Q4: How can I confirm that the anti-mycobacterial activity of this compound in my experiments is due to InhA inhibition?

A4: Target validation can be achieved through several experimental approaches:

  • Overexpression of InhA: Overexpressing the inhA gene in M. tuberculosis should lead to an increase in the Minimum Inhibitory Concentration (MIC) of this compound.[5]

  • Resistant Mutant Generation and Sequencing: Generating spontaneous resistant mutants to this compound and subsequently sequencing the inhA gene can identify mutations that confer resistance, providing strong evidence of on-target activity.[3]

  • Metabolic Labeling: Using metabolic labeling with precursors like [14C]-acetate, you can demonstrate that this compound treatment leads to a specific block in mycolic acid biosynthesis.[3]

Troubleshooting Guides

In Vitro InhA Enzymatic Assay

Issue 1: No or low inhibition of InhA observed.

  • Possible Cause: Incorrect assay conditions.

    • Troubleshooting:

      • Ensure the assay buffer is at the correct pH (typically around 6.8).[8]

      • Verify the concentrations of NADH and the substrate (e.g., 2-trans-dodecenoyl-CoA).[8]

      • Confirm the final concentration of DMSO in the assay is low (typically ≤1%) as higher concentrations can inhibit the enzyme.[4]

  • Possible Cause: Inactive this compound.

    • Troubleshooting:

      • Check the storage conditions and age of the compound stock solution. Prepare fresh dilutions for each experiment.

      • Assess the solubility of this compound in the assay buffer. Precipitation will lead to a lower effective concentration.

  • Possible Cause: Inactive enzyme.

    • Troubleshooting:

      • Verify the activity of your InhA enzyme preparation using a known inhibitor like triclosan.[9]

      • Ensure proper storage and handling of the purified InhA enzyme.

Issue 2: High variability between replicate wells.

  • Possible Cause: Pipetting errors.

    • Troubleshooting:

      • Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor.

      • Use calibrated pipettes.

  • Possible Cause: Incomplete mixing.

    • Troubleshooting:

      • Ensure thorough mixing of reagents in the wells before starting the reaction.

  • Possible Cause: Compound precipitation.

    • Troubleshooting:

      • Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration of the compound or adding a solubilizing agent if compatible with the assay.

Mycobacterium tuberculosis Whole-Cell Assays (MIC Determination)

Issue 1: Inconsistent MIC values for this compound.

  • Possible Cause: Inoculum variability.

    • Troubleshooting:

      • Standardize the inoculum preparation to ensure a consistent starting cell density (e.g., McFarland standard).[10]

      • Ensure the mycobacterial culture is in the logarithmic growth phase.

  • Possible Cause: Compound instability or binding to plastic.

    • Troubleshooting:

      • Prepare fresh serial dilutions of this compound for each experiment.

      • Consider using low-binding microplates.

  • Possible Cause: Edge effects in the microplate.

    • Troubleshooting:

      • To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, consider not using the outermost wells for experimental samples or filling them with sterile water or media.[11]

Issue 2: No activity observed against whole M. tuberculosis cells despite potent enzymatic inhibition.

  • Possible Cause: Poor cell permeability.

    • Troubleshooting:

      • The compound may not be able to cross the complex mycobacterial cell wall. This is a common issue for many potent enzyme inhibitors.[3] Consider structure-activity relationship (SAR) studies to improve permeability.

  • Possible Cause: Efflux by mycobacterial pumps.

    • Troubleshooting:

      • The compound may be actively transported out of the cell. This can be investigated using efflux pump inhibitors, though specific inhibitors for all mycobacterial pumps are not always available.

  • Possible Cause: Intracellular metabolism of the compound.

    • Troubleshooting:

      • The compound may be inactivated by mycobacterial enzymes.

Quantitative Data Summary

The following table summarizes representative data for potent, direct InhA inhibitors. Note that specific data for this compound off-targets are not publicly available.

Compound ClassExample CompoundInhA IC50 (µM)M. tuberculosis MIC (µM)Reference
ArylamidesThis compound 0.09Not Publicly Available[1]
4-Hydroxy-2-pyridonesNITD-916~0.60.04 - 0.16[3]
Diphenyl EthersPT700.05 (tight binding)6 - 10[5][8]

Experimental Protocols

Protocol 1: In Vitro InhA Enzymatic Inhibition Assay

This protocol is a general guideline and may need optimization based on the specific laboratory conditions and reagents.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme.

  • NADH (Nicotinamide adenine dinucleotide, reduced form).

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate.

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[8]

  • This compound stock solution in 100% DMSO.

  • 96-well microplate (UV-transparent for spectrophotometric readings).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • NADH to a final concentration of 250 µM.[4]

    • Diluted this compound to the desired final concentrations (ensure the final DMSO concentration is ≤1%).[4]

    • Purified InhA enzyme to a final concentration of 10-100 nM.[8]

  • Include appropriate controls:

    • No inhibitor control (DMSO vehicle).

    • No enzyme control.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (e.g., DD-CoA) to a final concentration of 25 µM.[8]

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Take readings every 30-60 seconds for 10-20 minutes.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: M. tuberculosis Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Safety Precaution: All work with M. tuberculosis must be conducted in a BSL-3 (Biosafety Level 3) laboratory by trained personnel.

Materials:

  • M. tuberculosis H37Rv or other relevant strains.

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • This compound stock solution in 100% DMSO.

  • 96-well microplates.

  • Resazurin sodium salt solution (for viability readout).

Procedure:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the adjusted culture 1:100 in fresh 7H9 broth to obtain the final inoculum.

  • Prepare two-fold serial dilutions of this compound in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted mycobacterial suspension to each well containing the compound, as well as to a growth control well (no compound).

  • Include a sterility control well with broth only.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[12]

Visualizations

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Elongation_Cycle FAS-II Elongation Cycle FAS_I->Elongation_Cycle Provides precursors Acyl_ACP Acyl-ACP Acyl_ACP->Elongation_Cycle Further elongation Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Mycolic_Acids Mycolic Acids Elongation_Cycle->Mycolic_Acids Precursors InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate InhA->Acyl_ACP Product Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation InhA_IN_6 This compound InhA_IN_6->InhA

Caption: Mechanism of action of this compound in the mycobacterial cell wall synthesis pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., No Inhibition) Check_Assay_Conditions Verify Assay Conditions (pH, Temp, Reagent Conc.) Start->Check_Assay_Conditions Check_Compound Assess Compound (Solubility, Stability, Purity) Start->Check_Compound Check_Enzyme_Cell Validate Enzyme/Cell Health (Activity, Viability) Start->Check_Enzyme_Cell Problem_Identified Problem Identified & Resolved Check_Assay_Conditions->Problem_Identified Consult_Literature Consult Literature for Similar Compound Issues Check_Assay_Conditions->Consult_Literature Check_Compound->Problem_Identified Consider_Off_Target Consider Off-Target Effects or Cell Permeability Check_Compound->Consider_Off_Target Check_Enzyme_Cell->Problem_Identified Re_run_Experiment Re-run Experiment Problem_Identified->Re_run_Experiment Re_run_Experiment->Start If problem persists

References

Technical Support Center: Improving the Cell Permeability of Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working on direct inhibitors of Mycobacterium tuberculosis InhA, such as InhA-IN-6. This resource provides troubleshooting guidance and frequently asked questions to help you overcome challenges related to cell permeability, a critical factor for the efficacy of these potent antitubercular agents.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a good target for tuberculosis drugs?

InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][2] This pathway is responsible for synthesizing the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.[1][3] Isoniazid, a frontline anti-TB drug, targets InhA, but it is a prodrug that requires activation by the enzyme KatG.[2][4] Many clinical isoniazid-resistant strains have mutations in the katG gene.[2] Direct InhA inhibitors, which do not require KatG activation, can circumvent this common resistance mechanism, making them promising candidates for new TB therapies.[5][6]

Q2: My direct InhA inhibitor is potent in enzymatic assays but shows poor whole-cell activity. What is the likely cause?

A significant drop in potency from an enzymatic assay to a whole-cell assay often points to issues with cell permeability.[7] The complex and lipid-rich cell wall of Mycobacterium tuberculosis presents a formidable barrier to the entry of small molecules.[3] Your compound may not be reaching its intracellular target, InhA, at a high enough concentration to be effective. Other potential factors include efflux by bacterial pumps or compound instability.[7]

Q3: What are the key physicochemical properties that influence the permeability of a compound into M. tuberculosis?

While there are no absolute rules, several physicochemical properties are known to influence permeability. These include:

  • Lipophilicity (logP/logD): A balance is crucial. The compound must be lipophilic enough to partition into the lipid-rich cell wall but also have sufficient aqueous solubility to diffuse through the periplasmic space. For some direct InhA inhibitors, a higher logP has been associated with better cellular potency, suggesting the importance of lipophilicity for cell entry.[8]

  • Molecular Weight (MW): Smaller molecules generally permeate more easily.

  • Polar Surface Area (PSA): A lower PSA is often associated with better permeability across lipid membranes.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder permeability.

  • Charge: The overall charge of the molecule at physiological pH can influence its interaction with the cell envelope.

Q4: How can I experimentally assess the cell permeability of my InhA inhibitor?

Several in vitro and cell-based assays can be used to evaluate permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a good initial assessment of passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium. While it is a standard for oral bioavailability, it can also provide insights into general cell permeability.

  • Whole-Cell Accumulation Assays: These assays directly measure the concentration of your compound inside bacterial cells over time. This can be done using radiolabeled compounds or by lysing the cells and quantifying the compound concentration using methods like liquid chromatography-mass spectrometry (LC-MS).

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement within the cell. An increase in the thermal stability of InhA in the presence of your compound would indicate that it is reaching and binding to its target.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve the cell permeability of your InhA inhibitor.

Problem Possible Causes Suggested Solutions
High InhA enzymatic activity, but low whole-cell activity against M. tuberculosis. Poor cell permeability due to unfavorable physicochemical properties.Structural Modification: Systematically modify the structure to optimize lipophilicity (logP), reduce polar surface area, and decrease the number of hydrogen bond donors. • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active compound. • Formulation Strategies: For in vivo studies, consider formulation approaches like lipid-based delivery systems to enhance bioavailability.
Active efflux by bacterial pumps.Use of Efflux Pump Inhibitors: Co-administer your compound with known efflux pump inhibitors (e.g., verapamil, reserpine) in your whole-cell assays to see if activity is restored. • Structural Modification: Modify the compound to reduce its recognition by efflux pumps. This can be challenging and often requires extensive structure-activity relationship (SAR) studies.
Inconsistent results in permeability assays. Experimental variability.PAMPA: Ensure the integrity of the artificial membrane and precise pH control. • Caco-2: Monitor the integrity of the cell monolayer (e.g., by measuring transepithelial electrical resistance - TEER). • Whole-Cell Accumulation: Optimize cell washing steps to remove extracellular compound without causing cell lysis.
Compound instability.• Assess the stability of your compound in the assay buffer and cell culture medium.
Improved permeability does not translate to improved whole-cell activity. The compound may be binding to other cellular components or being metabolized.Target Engagement Assays: Use CETSA or other methods to confirm that the compound is reaching and binding to InhA in the cell. • Metabolism Studies: Investigate the metabolic stability of your compound in the presence of mycobacterial cell lysates.

Quantitative Data on Representative InhA Inhibitors

The following table summarizes physicochemical and activity data for a known direct InhA inhibitor, NITD-916, and its analogs. This data can serve as a reference for optimizing your own compounds.

CompoundInhA IC50 (µM)M. tuberculosis MIC (µM)cLogP
NITD-5299.601.54Not Reported
NITD-5640.590.16Not Reported
NITD-9160.590.05>1 log unit higher than NITD-564
NITD-560>20>20Not Reported
Data sourced from a study on 4-hydroxy-2-pyridone inhibitors of InhA.[8]

Note: The improved cellular potency (lower MIC) of NITD-916 compared to NITD-564, despite similar enzymatic inhibition, was attributed to its higher lipophilicity (logP), suggesting better cell permeability.[8]

Experimental Protocols

A detailed methodology for a key permeability assay is provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phosphatidylcholine solution in dodecane (or other suitable lipid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions in DMSO

  • Plate reader for UV-Vis absorbance or LC-MS for quantification

Procedure:

  • Prepare the Donor Plate:

    • Carefully apply 5 µL of the lipid solution to the filter of each well in the 96-well filter plate.

    • Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare the Acceptor Plate:

    • Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare Compound Solutions:

    • Dilute the test compound stock solutions in PBS to the desired final concentration (typically with <1% DMSO).

  • Start the Assay:

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability Coefficient (Pe):

    • The permeability coefficient can be calculated using the following equation: P_e = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) where:

      • VD and VA are the volumes of the donor and acceptor wells.

      • A is the area of the filter membrane.

      • t is the incubation time.

      • CA(t) is the compound concentration in the acceptor well at time t.

      • Cequilibrium is the concentration at equilibrium.

Visualizations

Signaling Pathways and Experimental Workflows

InhA_Inhibition_Pathway cluster_fas Fatty Acid Synthase II (FAS-II) Pathway cluster_cellwall Mycobacterial Cell Wall Fatty Acid Precursors Fatty Acid Precursors InhA InhA Fatty Acid Precursors->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids Cell Lysis Cell Lysis InhA->Cell Lysis leads to Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity InhA_IN_6 This compound (Direct Inhibitor) InhA_IN_6->InhA Inhibition

Caption: Mechanism of action of a direct InhA inhibitor.

Permeability_Workflow Start Start In_vitro_Potency High InhA Enzymatic Potency Start->In_vitro_Potency Whole_Cell_Screen Whole-Cell Activity Screen In_vitro_Potency->Whole_Cell_Screen Decision Good Whole-Cell Activity? Whole_Cell_Screen->Decision Permeability_Assessment Assess Permeability (PAMPA, Accumulation Assay) Decision->Permeability_Assessment No Proceed Proceed Decision->Proceed Yes SAR_Optimization Structure-Activity Relationship (SAR) Optimization Permeability_Assessment->SAR_Optimization Efflux_Assay Efflux Pump Inhibition Assay Permeability_Assessment->Efflux_Assay SAR_Optimization->Whole_Cell_Screen Iterate Efflux_Assay->SAR_Optimization

Caption: Workflow for assessing and improving cell permeability.

References

Troubleshooting InhA enzyme kinetics experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with InhA enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of InhA and why is it a drug target?

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[1][2][3] This pathway is responsible for synthesizing the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts this process, leading to cell death.[4] Consequently, InhA is the primary target for the frontline anti-tuberculosis drug isoniazid.[1][4]

Q2: What is the reaction catalyzed by InhA?

InhA catalyzes the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate to a saturated acyl-ACP, which is a key step in the elongation of fatty acid chains.[1] The reaction involves the transfer of a hydride ion from NADH to the substrate.[3]

Q3: My InhA enzyme is inactive or shows very low activity. What are the possible causes?

Several factors can contribute to low or no enzyme activity. These include:

  • Improper protein folding or purification: Ensure the recombinant InhA is correctly folded and purified. Aggregation is a common issue.

  • Incorrect assay conditions: Verify the pH, temperature, and buffer components.

  • Degraded substrates or cofactors: NADH is particularly sensitive to degradation. Prepare fresh solutions.

  • Presence of inhibitors: Contaminants in the enzyme preparation or assay reagents can inhibit activity.

Q4: I am observing a high background signal in my spectrophotometric assay. What can I do?

A high background signal, often due to the non-enzymatic oxidation of NADH, can be addressed by:

  • Subtracting the background: Run a control reaction without the enzyme or substrate and subtract this rate from your experimental values.

  • Optimizing reagent concentrations: High concentrations of certain buffer components or additives can contribute to background noise.

  • Checking for contaminants: Ensure all reagents and water are of high purity.

Q5: My kinetic data does not fit a standard Michaelis-Menten model. What could be the reason?

Deviations from Michaelis-Menten kinetics can arise from several factors:

  • Substrate inhibition: At very high concentrations, the substrate may bind to the enzyme in a non-productive manner, leading to a decrease in reaction velocity.

  • Allosteric regulation: The enzyme may have regulatory sites that, when bound by a ligand (which could be the substrate itself), alter its catalytic activity.

  • Cooperativity: InhA is a tetramer, and binding of a substrate or inhibitor to one subunit might influence the binding or activity of other subunits.[5]

  • Presence of inhibitors: A contaminating inhibitor can alter the kinetic profile.

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity
Possible Cause Troubleshooting Step Expected Outcome
Degraded Reagents Prepare fresh NADH and substrate solutions. Ensure proper storage of stock solutions.Restoration of enzyme activity.
Incorrect Assay Buffer Verify the pH and composition of the assay buffer. A common buffer is PIPES at pH 6.8.[6][7]Optimal enzyme activity within the expected range.
Enzyme Aggregation Check for visible precipitates. Run a sample on a non-denaturing gel or use dynamic light scattering to assess aggregation.A single, monodisperse peak indicating soluble, non-aggregated enzyme.
Inactive Enzyme Express and purify a new batch of InhA. Ensure proper folding and handling.A new batch of enzyme exhibits the expected specific activity.
Issue 2: High Variability in Replicates
Possible Cause Troubleshooting Step Expected Outcome
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents.[8]Reduced standard deviation between replicate measurements.
Incomplete Mixing Gently mix all components upon addition to the reaction well.Consistent reaction initiation across all wells.
Temperature Fluctuations Ensure the plate reader or spectrophotometer is equilibrated to the correct temperature.Stable reaction rates and reproducible data.
Reagent Instability Prepare fresh reagents for each experiment, especially NADH.Consistent results across different experimental days.
Issue 3: Non-Linear Progress Curves
Possible Cause Troubleshooting Step Expected Outcome
Substrate Depletion Use a lower enzyme concentration or a higher initial substrate concentration. Ensure you are measuring the initial velocity.[9]Linear progress curves for the initial phase of the reaction.
Product Inhibition Analyze the effect of adding the product of the reaction at the beginning of the assay.Understanding if product accumulation is inhibiting the enzyme.
Enzyme Instability Perform a time-course experiment to assess the stability of the enzyme under assay conditions.Determine the time frame within which the enzyme is stable and active.

Experimental Protocols

Standard InhA Enzyme Kinetics Assay

This spectrophotometric assay monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.[7]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[6][7]

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer and the desired concentration of NADH.

  • Add the InhA enzyme to the reaction mixture and incubate for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the DD-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Troubleshooting Protein Aggregation

Protein aggregation can significantly impact enzyme activity. Here are some strategies to mitigate this issue:

Parameter Recommendation Rationale
Protein Concentration Work with the lowest feasible protein concentration during purification and storage.[10]High concentrations can promote intermolecular interactions leading to aggregation.
Buffer pH Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI).[10]At the pI, the net charge of the protein is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
Additives Include additives like glycerol (5-20%), low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20), or reducing agents (e.g., DTT, TCEP) in the storage buffer.[10][11]These agents can help stabilize the protein and prevent hydrophobic interactions or disulfide bond formation that can lead to aggregation.
Temperature Store purified protein at -80°C for long-term storage and handle on ice during experiments.[10]Lower temperatures reduce the rate of protein unfolding and aggregation.

Visualizations

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (C16-C26) FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Acyl_ACP->FAS_II Substrate for Enoyl_ACP 2-trans-Enoyl-ACP FAS_II->Enoyl_ACP Generates InhA InhA Enoyl_ACP->InhA Saturated_Acyl_ACP Saturated Acyl-ACP InhA->Saturated_Acyl_ACP Reduces NAD NAD+ InhA->NAD Saturated_Acyl_ACP->FAS_II Further Elongation Mycolic_Acids Mycolic Acids Saturated_Acyl_ACP->Mycolic_Acids Precursor for Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Component of NADH NADH NADH->InhA Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activated by Activated_INH Activated INH Adduct KatG->Activated_INH Activated_INH->InhA Inhibits

Caption: Mycolic acid biosynthesis pathway and the role of InhA.

Troubleshooting_Workflow Start Start: Inconsistent/No InhA Activity Check_Reagents Check Reagents: Fresh NADH & Substrate? Start->Check_Reagents Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Buffer Check Assay Buffer: Correct pH & Composition? Check_Reagents->Check_Buffer Yes Prepare_Fresh->Check_Buffer Adjust_Buffer Adjust/Remake Buffer Check_Buffer->Adjust_Buffer No Check_Enzyme Check Enzyme Integrity: Aggregation or Degradation? Check_Buffer->Check_Enzyme Yes Adjust_Buffer->Check_Enzyme Purify_New Purify New Enzyme Batch Check_Enzyme->Purify_New Yes Run_Assay Re-run Experiment Check_Enzyme->Run_Assay No Purify_New->Run_Assay Success Problem Solved Run_Assay->Success Successful Further_Troubleshooting Consult Further Troubleshooting Guides Run_Assay->Further_Troubleshooting Unsuccessful

References

Technical Support Center: Synthesis of Diphenyl Ether-Based InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific, publicly available synthesis protocol for the compound designated "InhA-IN-6" could not be located in the scientific literature. The following troubleshooting guide is based on established synthetic methodologies for structurally similar diphenyl ether-based InhA inhibitors, primarily utilizing the Ullmann condensation reaction.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this class of compounds, aiming to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Ullmann condensation reaction for the diaryl ether coupling is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Ullmann-type diaryl ether synthesis are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Inactivity: The copper catalyst is central to the reaction. Ensure you are using a high-purity copper(I) salt (e.g., CuI, CuBr). The choice of ligand is also critical for stabilizing the copper catalyst and facilitating the reaction at lower temperatures. If your current ligand is not performing well, consider screening other common ligands for this reaction, such as N,N-dimethylglycine or various diamines.

  • Base Selection and Strength: The base is required to deprotonate the phenol, making it a more reactive nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often more effective due to its higher solubility in polar aprotic solvents. Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze the aryl halide.

  • Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the reactants remain in solution at the required reaction temperatures. If solubility is an issue, consider alternative solvents or solvent mixtures.

  • Reaction Temperature and Time: While modern Ullmann conditions are milder than the classical approach, the reaction often requires elevated temperatures (typically 70-120°C). If the yield is low, a higher temperature or longer reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: A common side reaction is the homocoupling of the aryl halide. This can be minimized by using a slight excess of the phenol and ensuring efficient stirring to promote the desired cross-coupling.

Q2: I am observing significant amounts of unreacted starting materials in my reaction mixture. How can I drive the reaction to completion?

A2: Incomplete conversion is often linked to the issues mentioned in Q1. Here are some additional strategies:

  • Reagent Purity: Ensure that your phenol, aryl halide, and solvent are pure and anhydrous. Impurities can interfere with the catalytic cycle.

  • Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretically required, using a slight excess (e.g., 1.1-1.2 equivalents) of the more readily available starting material can help to consume the limiting reagent completely.

Q3: The purification of my final diphenyl ether product is challenging, and I am struggling to remove byproducts. What purification strategies are most effective?

A3: The purification of diaryl ethers can be complicated by the presence of unreacted starting materials, homocoupled byproducts, and catalyst residues. A multi-step purification approach is often necessary.

  • Work-up Procedure: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and other water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective in separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity compound. The choice of solvent for recrystallization will depend on the polarity of your specific diphenyl ether.

  • Removal of Copper Catalyst: The copper catalyst can sometimes be challenging to remove completely. Washing the organic layer with an aqueous solution of a chelating agent like EDTA during the work-up can help to sequester and remove residual copper salts.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the synthesis of diaryl ethers via the Ullmann condensation, based on literature precedents for similar compounds. Note that optimal conditions will vary depending on the specific substrates used.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Electron-deficient Aryl BromideAryl IodideSterically Hindered Aryl Bromide
Phenol Electron-rich PhenolSimple PhenolSubstituted Phenol
Copper Catalyst CuI (10 mol%)Cu₂O (5 mol%)CuI (10 mol%)
Ligand N,N-Dimethylglycine (20 mol%)Salicylaldoxime (10 mol%)1,10-Phenanthroline (20 mol%)
Base K₂CO₃ (2 equivalents)Cs₂CO₃ (2 equivalents)K₃PO₄ (2 equivalents)
Solvent DMFAcetonitrileToluene
Temperature 110 °C80 °C120 °C
Reaction Time 24 hours18 hours36 hours
Reported Yield 75-90%80-95%60-80%

Experimental Protocols

General Procedure for Ullmann Condensation Synthesis of a Diphenyl Ether-Based InhA Inhibitor:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent), aryl halide (1.1 equivalents), copper(I) iodide (0.1 equivalents), N,N-dimethylglycine (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure diphenyl ether product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants: - Phenol - Aryl Halide - Cu(I) Catalyst - Ligand - Base solvent Solvent: Anhydrous DMF reactants->solvent Dissolve reaction Reaction: - Inert Atmosphere - 110 °C - 24h solvent->reaction Heat & Stir extraction Aqueous Work-up: - Ethyl Acetate/Water - Wash with Brine reaction->extraction drying Drying & Concentration: - Na₂SO₄ - Rotary Evaporation extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography product Pure Diphenyl Ether (e.g., this compound analog) chromatography->product

Caption: Generalized workflow for the synthesis of diphenyl ether-based InhA inhibitors.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield catalyst Catalyst/Ligand Inactivity low_yield->catalyst base Improper Base or Wet Conditions low_yield->base temp_time Suboptimal Temp/Time low_yield->temp_time impurities Reagent/Solvent Impurities low_yield->impurities screen_catalyst Screen Catalysts & Ligands catalyst->screen_catalyst use_anhydrous Use Anhydrous Reagents & Cs₂CO₃ base->use_anhydrous optimize_conditions Optimize Reaction Conditions (TLC/LC-MS) temp_time->optimize_conditions purify_reagents Purify Starting Materials & Solvents impurities->purify_reagents

Caption: Troubleshooting logic for addressing low yields in diaryl ether synthesis.

Technical Support Center: Stability and Handling of InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "InhA-IN-6" is not publicly available. This guide provides information based on the characteristics of other known InhA inhibitors and general best practices for handling similar small molecule compounds. The provided protocols and data are representative examples and should be adapted for your specific molecule.

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered when working with InhA inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I store my InhA inhibitor stock solution?

For optimal stability, InhA inhibitors should be stored at -20°C or -80°C.[1] Some inhibitors are also noted to be protected from light.[1] It is recommended to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: What is the recommended solvent for dissolving InhA inhibitors?

Most InhA inhibitors are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For in vivo experiments, specific formulations may be required to improve solubility and bioavailability. These can include co-solvent formulations or Self-Dispersing Lipid Formulations (SDLFs).[2] One study mentioned dissolving an InhA inhibitor in 20% Encapsin and 5% DMSO in saline for intravenous administration.[3]

Q3: My InhA inhibitor precipitated out of solution in my aqueous assay buffer. What should I do?

Precipitation in aqueous buffers is a common issue for lipophilic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The inhibitor might be exceeding its solubility limit in the aqueous buffer. Try performing a serial dilution to find the maximum soluble concentration.

  • Increase the percentage of co-solvent: If your assay can tolerate it, a slight increase in the DMSO concentration might help keep the compound in solution. However, be mindful that high concentrations of DMSO can affect biological assays.

  • Use a different formulation: For in vivo studies, consider using formulations designed to enhance solubility, such as those containing Encapsin or methylcellulose.[3]

Q4: How stable is my InhA inhibitor at room temperature in assay media?

The stability of InhA inhibitors in aqueous solutions at room temperature can vary. It is recommended to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in the buffer before use. For longer experiments, it is advisable to perform a stability study to determine the degradation rate of your specific inhibitor under your experimental conditions.

Q5: Are there any known liabilities or degradation pathways for this class of compounds?

While specific degradation pathways for every InhA inhibitor are not always published, general chemical degradation can be influenced by factors like pH, light, temperature, and oxygen.[4] Hydrolysis is a common degradation pathway for many small molecules in aqueous solutions.[5][6] It is good practice to be aware of potentially labile functional groups in your specific inhibitor's structure.

Troubleshooting Guides

Issue 1: Inconsistent results in enzyme inhibition assays.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect your assay plate for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q3.
Compound Degradation Prepare fresh dilutions of your inhibitor from a frozen stock solution for each experiment. Avoid using old working solutions.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Inaccurate Pipetting Calibrate your pipettes regularly, especially for small volumes of potent inhibitors.
Issue 2: Poor in vivo efficacy despite good in vitro potency.
Possible Cause Troubleshooting Step
Low Solubility/Bioavailability The compound may not be reaching the target site in sufficient concentrations. Perform pharmacokinetic studies and consider alternative formulations to improve solubility and absorption.[2]
Metabolic Instability The compound may be rapidly metabolized in vivo. Conduct metabolic stability assays using liver microsomes to assess its clearance rate.[3][7]
Efflux Pump Substrate The compound could be actively transported out of cells. Test if your compound is a substrate for common efflux pumps like P-glycoprotein (P-gp).[3]

Quantitative Data Summary

The following tables provide a summary of typical experimental conditions and properties for InhA inhibitors based on available literature.

Table 1: Recommended Storage and Handling of InhA Inhibitors

Parameter Recommendation Reference
Solid Form Storage -20°C, protect from light[1]
Stock Solution Storage -20°C or -80°C in aliquots[8]
Recommended Solvent DMSO[1]
Typical Stock Concentration 10 mg/mL[1]

Table 2: Example In Vitro Assay Conditions

Parameter Typical Value/Condition Reference
InhA Enzyme Assay NADH Concentration 250 µM[8]
InhA Enzyme Inhibition IC50 Range 0.04 µM - 9.60 µM[3][9]
M. tuberculosis MIC Range 0.16 µM - 1.5 µM[9]

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment in Aqueous Buffer
  • Prepare a high-concentration stock solution of the InhA inhibitor in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume of each DMSO dilution to your aqueous assay buffer (e.g., a 1:100 dilution to achieve a final DMSO concentration of 1%).

  • Mix thoroughly and incubate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each solution for signs of precipitation (cloudiness or visible particles). A nephelometer can be used for a more quantitative assessment.

  • The highest concentration that remains clear is the approximate solubility limit under those conditions.

Protocol 2: High-Throughput Metabolic Stability Assay Workflow

This protocol is a generalized workflow for assessing the metabolic stability of a compound using liver microsomes.[7]

  • Compound Preparation: Prepare a solution of the InhA inhibitor in a suitable solvent.

  • Incubation Preparation: In a 96-well or 384-well plate, add liver microsomes and the test compound to a buffer solution.

  • Initiate Reaction: Add NADPH to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions stock->working incubate Incubate with Microsomes and NADPH at 37°C working->incubate quench Quench Reaction at Different Time Points incubate->quench lcms LC-MS/MS Analysis quench->lcms data Calculate Half-life and Intrinsic Clearance lcms->data

Caption: Workflow for a metabolic stability assay.

inhA_pathway FASI Fatty Acid Synthase I (FAS-I) FASII Fatty Acid Synthase II (FAS-II) FASI->FASII InhA InhA (Enoyl-ACP reductase) FASII->InhA Precursors Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Elongation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Synthesis Inhibitor This compound Inhibitor->InhA Inhibition

Caption: Simplified InhA signaling pathway.

References

Technical Support Center: Minimizing Non-Specific Binding of InhA-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the InhA inhibitor, InhA-IN-6, during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high background signal in our InhA enzymatic assay. What are the likely causes and how can we reduce it?

A1: High background signal in an InhA enzymatic assay can stem from several factors. A primary cause is the non-specific binding of this compound to components of the assay mixture or the microplate wells. Another possibility is the intrinsic fluorescence or absorbance of the inhibitor at the assay wavelength.

Troubleshooting Steps:

  • Optimize Detergent Concentration: Non-ionic detergents like Tween-20 can help reduce non-specific binding by preventing hydrophobic interactions.[1][2] Start with a low concentration (e.g., 0.01% v/v) and titrate up to a maximum of 0.1% (v/v).[1] Be aware that high concentrations of some detergents can inhibit enzyme activity.[3]

  • Incorporate a Blocking Agent: The use of a blocking agent like Bovine Serum Albumin (BSA) or casein can prevent the inhibitor from binding to the surface of the assay plate.[4][5] Include BSA at a concentration of 0.1 to 2 mg/mL in your assay buffer.

  • Control for Compound Interference: Run a control experiment without the InhA enzyme to see if this compound absorbs or fluoresces at the detection wavelength. If it does, you will need to subtract this background from your assay readings.

  • Check DMSO Concentration: While DMSO is a common solvent for inhibitors, high concentrations can denature proteins and promote non-specific binding. Keep the final DMSO concentration in your assay below 2%, and ensure it is consistent across all wells.[6]

Q2: Our Surface Plasmon Resonance (SPR) data shows significant non-specific binding of this compound to the sensor chip. How can we improve the data quality?

A2: Non-specific binding in SPR can obscure the true binding kinetics of your inhibitor. This is often due to hydrophobic or electrostatic interactions between this compound and the sensor surface.

Troubleshooting Steps:

  • Optimize Running Buffer:

    • Detergent: Include a non-ionic detergent like Tween-20 (typically at 0.005% - 0.05%) in your running buffer to minimize hydrophobic interactions.[1]

    • Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) can reduce non-specific binding caused by electrostatic interactions.

    • pH: Adjusting the pH of the running buffer can sometimes help if the non-specific binding is charge-related.

  • Use a Reference Surface: Always use a reference flow cell without the immobilized InhA to subtract any non-specific binding signal.

  • Blocking Agents: The addition of a small amount of BSA (e.g., 0.1 mg/mL) to the running buffer can sometimes help reduce non-specific binding.

  • Immobilization Chemistry: Consider different immobilization strategies for InhA if the problem persists.

Q3: We are struggling with the interpretation of our Isothermal Titration Calorimetry (ITC) data due to what appears to be non-specific heat changes. What can we do?

A3: In ITC, non-specific heat changes can arise from the heat of dilution of the inhibitor, buffer mismatch, or non-specific interactions.

Troubleshooting Steps:

  • Buffer Matching: Ensure that the buffer used to dissolve this compound is identical to the buffer in the sample cell containing InhA. Even small differences in pH or buffer components can lead to significant heat of dilution artifacts.

  • Control Titrations: Perform a control titration by injecting this compound into the buffer alone (without InhA) to determine the heat of dilution. This can then be subtracted from the experimental data.

  • Optimize DMSO Concentration: Keep the final DMSO concentration low and identical in both the syringe and the cell to minimize heat of dilution effects.

  • Data Analysis: If non-specific binding is still a concern, consider using data analysis models that can account for a non-specific binding component.

Data Presentation

Table 1: Recommended Concentration Ranges for Assay Additives to Minimize Non-Specific Binding

AdditiveAssay TypeRecommended Concentration RangeReference(s)
Tween-20 Enzymatic, SPR0.005% - 0.1% (v/v)[1]
Bovine Serum Albumin (BSA) Enzymatic, SPR0.1 - 2 mg/mL[5]
DMSO Enzymatic, ITC< 2% (v/v)[6]
NaCl SPR150 - 500 mM

Table 2: Typical InhA Enzymatic Assay Conditions

ParameterRecommended ConditionReference(s)
Buffer 30 mM PIPES, pH 6.8[7]
InhA Concentration 5 - 50 nM[8]
NADH Concentration 50 - 300 µM[7]
DD-CoA Concentration 50 - 75 µM
Final DMSO Concentration ≤ 2% (v/v)[6]
Temperature 25 - 37 °C
Readout Decrease in NADH absorbance at 340 nm[7]

Experimental Protocols

Protocol 1: InhA Enzymatic Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against Mycobacterium tuberculosis InhA.

  • Reagent Preparation:

    • Prepare a 10X assay buffer (300 mM PIPES, pH 6.8).

    • Prepare stock solutions of NADH (10 mM) and 2-trans-dodecenoyl-coenzyme A (DD-CoA) (10 mM) in water.

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a working solution of InhA enzyme in 1X assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the following to each well:

      • 10 µL of 10X assay buffer.

      • Varying concentrations of this compound (serially diluted from the stock solution). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).

      • Add 1X assay buffer to bring the volume to 80 µL.

    • Include control wells:

      • "No inhibitor" control (with DMSO vehicle).

      • "No enzyme" control (to check for compound absorbance).

  • Reaction Initiation and Measurement:

    • Add 10 µL of NADH solution (final concentration 100 µM).

    • Add 10 µL of DD-CoA solution (final concentration 50 µM).

    • Initiate the reaction by adding 10 µL of InhA enzyme solution (final concentration 50 nM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines a general procedure for analyzing the binding of this compound to InhA using SPR.

  • Immobilization of InhA:

    • Immobilize purified InhA onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject InhA at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with ethanolamine.

    • Use a reference flow cell with no immobilized protein.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ containing 0.005% Tween-20 and 1% DMSO).

    • Inject the different concentrations of this compound over the InhA and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between each inhibitor injection using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) Analysis

This protocol provides a general workflow for characterizing the binding of this compound to InhA using ITC.

  • Sample Preparation:

    • Dialyze purified InhA extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve this compound in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the InhA solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection followed by a series of subsequent injections.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

InhA_Catalytic_Pathway cluster_0 InhA Catalytic Cycle InhA_NADH InhA-NADH Complex Ternary_Complex InhA-NADH-Substrate Ternary Complex InhA_NADH->Ternary_Complex Substrate Binding DD_CoA 2-trans-dodecenoyl-CoA (Substrate) DD_CoA->Ternary_Complex Products Dodecanoyl-CoA + NAD+ Ternary_Complex->Products Reduction InhA_Free Free InhA Products->InhA_Free Product Release NADH NADH NADH->InhA_NADH Binds

Caption: The catalytic cycle of the InhA enzyme.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Assay_Buffer Check Assay Buffer Composition Start->Check_Assay_Buffer Check_DMSO Check DMSO Concentration Start->Check_DMSO Control_Experiments Run Control Experiments Start->Control_Experiments Optimize_Detergent Optimize Detergent (e.g., Tween-20) Check_Assay_Buffer->Optimize_Detergent Add_Blocking_Agent Add Blocking Agent (e.g., BSA) Check_Assay_Buffer->Add_Blocking_Agent Adjust_Salt_pH Adjust Salt/pH (for SPR/ITC) Check_Assay_Buffer->Adjust_Salt_pH Resolved Issue Resolved Optimize_Detergent->Resolved Add_Blocking_Agent->Resolved Adjust_Salt_pH->Resolved Lower_DMSO Lower DMSO to <2% & Match Controls Check_DMSO->Lower_DMSO Lower_DMSO->Resolved No_Enzyme_Control No Enzyme Control (for compound interference) Control_Experiments->No_Enzyme_Control Reference_Surface Reference Surface (for SPR) Control_Experiments->Reference_Surface Heat_of_Dilution Heat of Dilution (for ITC) Control_Experiments->Heat_of_Dilution No_Enzyme_Control->Resolved Reference_Surface->Resolved Heat_of_Dilution->Resolved

Caption: Troubleshooting workflow for non-specific binding.

InhA_Assay_Workflow Start Start: Prepare Reagents Add_Components Add Buffer, Inhibitor (this compound) to 96-well plate Start->Add_Components Add_NADH Add NADH Add_Components->Add_NADH Add_Substrate Add DD-CoA Add_NADH->Add_Substrate Initiate_Reaction Initiate with InhA Enzyme Add_Substrate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for an InhA enzymatic assay.

References

Validation & Comparative

Direct InhA Inhibitor NITD-916 Overcomes Isoniazid Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel direct InhA inhibitor, NITD-916, and the cornerstone anti-tuberculosis drug, isoniazid, reveals NITD-916's potent activity against isoniazid-resistant Mycobacterium tuberculosis (Mtb) strains. This guide provides a comprehensive analysis of their comparative efficacy, mechanisms of action, and the experimental data supporting these findings.

For researchers and drug development professionals navigating the challenge of drug-resistant tuberculosis, the emergence of direct InhA inhibitors offers a promising avenue. Unlike isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, direct inhibitors like NITD-916 bypass this step, targeting the enoyl-acyl carrier protein reductase (InhA) directly. This fundamental difference in their mechanism of action translates to retained efficacy against Mtb strains that have developed resistance to isoniazid through mutations in the katG gene.

Comparative Efficacy: A Quantitative Look

The in vitro activity of NITD-916 and isoniazid against various Mtb strains, including wild-type and isoniazid-resistant isolates, is summarized below. The data, presented as Minimum Inhibitory Concentrations (MICs), clearly demonstrates the ability of NITD-916 to maintain its potent antimycobacterial effect in the face of common isoniazid resistance mechanisms.

CompoundMtb StrainGenotypeMIC (μg/mL)
Isoniazid H37RvWild-type0.025 - 0.05
INH-resistantkatG S315T2.0 - >10
INH-resistantinhA promoter C-15T0.2 - 1.0
NITD-916 H37RvWild-type0.015 - 0.05
INH-resistant (katG mutant)MDR-TB clinical isolates0.012 - 0.05
INH-resistant (inhA promoter mutant)--

Note: MIC values are compiled from various studies and may vary slightly depending on the specific experimental conditions.

Mechanisms of Action and Resistance: A Tale of Two Pathways

The distinct mechanisms of action of isoniazid and NITD-916 are central to understanding their differential activity against resistant Mtb strains.

Isoniazid , a prodrug, must be activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] The activated form then forms an adduct with NAD+, which in turn inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway.[1][2][3][4] Mycolic acids are essential components of the mycobacterial cell wall. Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, leading to high-level resistance.[1][2][3] Mutations in the promoter region of the inhA gene can also confer resistance, typically at a lower level, by causing overexpression of the InhA target.[5]

NITD-916 , as a direct InhA inhibitor, does not require activation by KatG.[1] It binds directly to the InhA enzyme, blocking its function and disrupting mycolic acid synthesis.[1][2] This direct mode of action allows NITD-916 to remain effective against Mtb strains harboring katG mutations, which are the primary drivers of clinical isoniazid resistance.[1]

G cluster_isoniazid Isoniazid (INH) Pathway cluster_resistance_I Resistance Mechanisms cluster_nitd916 NITD-916 Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA_I InhA (Enoyl-ACP Reductase) Activated_INH->InhA_I Inhibition Mycolic_Acid_I Mycolic Acid Synthesis InhA_I->Mycolic_Acid_I Cell_Wall_I Cell Wall Integrity Mycolic_Acid_I->Cell_Wall_I Mtb_Death_I Mtb Death Cell_Wall_I->Mtb_Death_I Disruption KatG_mut katG mutation (High-level resistance) KatG_mut->KatG Prevents Activation inhA_mut inhA promoter mutation (Low-level resistance) inhA_mut->InhA_I Overexpression NITD916 NITD-916 (Direct Inhibitor) InhA_N InhA (Enoyl-ACP Reductase) NITD916->InhA_N Direct Inhibition Mycolic_Acid_N Mycolic Acid Synthesis InhA_N->Mycolic_Acid_N Cell_Wall_N Cell Wall Integrity Mycolic_Acid_N->Cell_Wall_N Mtb_Death_N Mtb Death Cell_Wall_N->Mtb_Death_N Disruption

Caption: Mechanisms of action for Isoniazid and NITD-916.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing the in vitro activity of antimicrobial agents. A commonly used and standardized method is the BACTEC MGIT 960 system.

Principle: The BACTEC MGIT 960 system is an automated, non-radiometric method for mycobacterial culture and susceptibility testing. It utilizes Middlebrook 7H9 broth base in tubes containing an oxygen-quenched fluorescent sensor. The growth of mycobacteria consumes oxygen, causing the sensor to fluoresce. The instrument continuously monitors the tubes for fluorescence, and the time to detection is inversely proportional to the bacterial load. For drug susceptibility testing, the growth in drug-containing tubes is compared to the growth in a drug-free control tube.

Detailed Methodology for MIC Determination using BACTEC MGIT 960:

  • Inoculum Preparation:

    • A pure culture of the M. tuberculosis strain to be tested is grown in a BACTEC MGIT tube until it signals positive.

    • The positive culture is vortexed to ensure a homogenous suspension.

    • The bacterial suspension is then diluted 1:5 or 1:100 in sterile saline or Middlebrook 7H9 broth, depending on the growth rate of the strain, to achieve a standardized inoculum.

  • Drug Dilution Preparation:

    • Stock solutions of the antimicrobial agents (isoniazid and NITD-916) are prepared in their respective solvents (e.g., water for isoniazid, DMSO for NITD-916).

    • Serial twofold dilutions of each drug are prepared in sterile distilled water or an appropriate buffer to achieve the desired final concentrations in the MGIT tubes.

  • Inoculation of MGIT Tubes:

    • For each strain, a set of MGIT tubes is prepared. One tube serves as the drug-free growth control. The remaining tubes are each inoculated with a specific concentration of the test drug.

    • 0.8 mL of BACTEC MGIT Growth Supplement is added to each 7 mL MGIT tube.

    • 0.1 mL of the appropriate drug dilution is added to each of the drug-containing tubes. The growth control tube receives 0.1 mL of sterile water or the drug solvent.

    • Finally, 0.5 mL of the standardized mycobacterial inoculum is added to all tubes.

  • Incubation and Monitoring:

    • The inoculated tubes are loaded into the BACTEC MGIT 960 instrument.

    • The instrument incubates the tubes at 37°C and continuously monitors them for an increase in fluorescence.

  • Interpretation of Results:

    • The instrument's software compares the growth units (GU) in the drug-containing tubes to the GU in the growth control tube.

    • The MIC is defined as the lowest concentration of the drug that inhibits a significant portion of the bacterial growth compared to the drug-free control, according to the instrument's algorithm (typically, a GU of less than 100 in the drug-containing tube when the growth control reaches a GU of 400 or more).

Conclusion

The direct InhA inhibitor NITD-916 demonstrates significant promise as a therapeutic agent against isoniazid-resistant Mycobacterium tuberculosis. Its ability to bypass the KatG activation step, the primary mechanism of high-level isoniazid resistance, makes it a valuable candidate for further development in the fight against drug-resistant TB. The quantitative data from MIC testing clearly supports its potent activity against strains that are no longer susceptible to one of the most critical first-line anti-TB drugs. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of NITD-916 and other direct InhA inhibitors in treating patients with isoniazid-resistant tuberculosis.

References

Comparative Analysis of Direct InhA Inhibitors for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of direct inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with a focus on comparative efficacy and experimental validation.

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that circumvent existing resistance mechanisms. The mycobacterial enoyl-acyl carrier protein reductase, InhA, a key enzyme in the mycolic acid biosynthesis pathway, is a clinically validated target. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, direct InhA inhibitors bypass this activation step, rendering them effective against many isoniazid-resistant strains. This guide provides a comparative analysis of prominent direct InhA inhibitors, offering a framework for evaluating novel compounds such as InhA-IN-6.

Mechanism of Action: Direct Inhibition of Mycolic Acid Synthesis

InhA is a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][2][3][4] Mycolic acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and host immune responses.[4][5]

Direct InhA inhibitors bind to the enzyme, typically in a NADH-dependent manner, and block the enoyl-substrate binding pocket.[1][6][7] This inhibition disrupts the FAS-II pathway, leading to the depletion of mycolic acids and the accumulation of fatty acid precursors, ultimately resulting in bacterial cell death.[1][8] This mechanism is distinct from isoniazid, a prodrug that requires activation by KatG to form an adduct with NAD, which then inhibits InhA.[1][2][5][7][9][10] Consequently, direct InhA inhibitors are active against clinical isolates with mutations in the katG gene, a common cause of isoniazid resistance.[1][7][9][10][11]

cluster_FASII FAS-II Pathway cluster_Inhibitors Inhibitor Action FAS-I Fatty Acid Synthase I (FAS-I) (produces shorter fatty acids) Acyl-ACP Acyl-ACP FAS-I->Acyl-ACP Primer Elongation Elongation Cycles Acyl-ACP->Elongation Mycolic_Acids Mycolic Acids Acyl-ACP->Mycolic_Acids Precursor Enoyl-ACP trans-2-Enoyl-ACP Elongation->Enoyl-ACP InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA Substrate InhA->Acyl-ACP Product Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Direct_Inhibitors Direct InhA Inhibitors (e.g., this compound, NITD-916) Direct_Inhibitors->InhA Direct Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation INH-NAD_Adduct INH-NAD Adduct KatG->INH-NAD_Adduct INH-NAD_Adduct->InhA Inhibition

Fig. 1: Mycolic Acid Biosynthesis and InhA Inhibition.

Comparative Performance of Direct InhA Inhibitors

The efficacy of direct InhA inhibitors can be evaluated through various in vitro and in vivo assays. Key performance indicators include enzymatic inhibition (IC50), cellular activity against M. tuberculosis (Minimum Inhibitory Concentration, MIC), and efficacy in animal models of tuberculosis. This section compares several prominent direct InhA inhibitors.

In Vitro Activity: Enzyme Inhibition and Cellular Potency

The following table summarizes the reported IC50 and MIC values for selected direct InhA inhibitors. A lower value indicates higher potency.

Compound ClassExemplar CompoundInhA IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference(s)
4-Hydroxy-2-pyridone NITD-916~0.59 (for analogue)~0.05 (for NITD-916)[1]
Thiadiazole GSK1380.041[9][11]
Thiadiazole GSK693Not specifiedNot specified (comparable to INH)[9][11]
Pyrrolidine Carboxamide AN12855Not specifiedNot specified (comparable to INH)[9][11]
Diphenyl Ether PT700.000022 (Ki)6-10 (for class)[12][13]
Aryl Amide Compound 10.09Not reported[5]

Note: Direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance.

InhA Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

  • Protein Expression and Purification : Recombinant InhA is overexpressed and purified.

  • Assay Reaction : The assay is typically performed in a 96- or 384-well plate format.

  • Reaction Mixture : The reaction mixture contains buffer (e.g., 30 mM PIPES, pH 6.8), NADH, the substrate (e.g., 2-trans-dodecenoyl-coenzyme A, DD-CoA), and the test inhibitor at various concentrations.[14]

  • Initiation : The reaction is initiated by the addition of the InhA enzyme.

  • Detection : The oxidation of NADH to NAD+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[14]

  • Data Analysis : The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Start Start Prep Prepare reaction mix: Buffer, NADH, Substrate, Test Inhibitor Start->Prep Initiate Add purified InhA enzyme Prep->Initiate Incubate Incubate at controlled temperature (e.g., 25°C) Initiate->Incubate Measure Monitor A340nm over time Incubate->Measure Calculate Calculate IC50 value Measure->Calculate End End Calculate->End

Fig. 2: InhA Enzymatic Assay Workflow.
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15]

  • Bacterial Culture : M. tuberculosis (e.g., H37Rv strain) is cultured to a logarithmic growth phase in a suitable broth medium (e.g., Middlebrook 7H9).[9][11]

  • Serial Dilution : The test compound is serially diluted in a 96-well plate.

  • Inoculation : Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation : The plate is incubated at 37°C for a defined period (e.g., 6-7 days).[9][11]

  • Growth Assessment : Bacterial growth is assessed either visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active cells.[9][11]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that inhibits visible growth or the color change of the indicator.[9][11]

Start Start Dilute Serially dilute inhibitor in 96-well plate Start->Dilute Inoculate Inoculate wells with M. tuberculosis culture Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Add_Indicator Add growth indicator (e.g., Resazurin) Incubate->Add_Indicator Read Read results visually or with plate reader Add_Indicator->Read Determine_MIC Determine lowest concentration with no growth Read->Determine_MIC End End Determine_MIC->End

References

Navigating Resistance: A Comparative Analysis of Isoniazid and Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of the cornerstone anti-tuberculosis drug, isoniazid, and the promising new class of direct InhA inhibitors reveals critical insights for the future of tuberculosis treatment. This guide provides a comparative analysis based on available experimental data for direct InhA inhibitors as a class, in the absence of specific published cross-resistance studies for InhA-IN-6.

Isoniazid (INH), a prodrug, has been a mainstay of tuberculosis therapy for decades. Its mechanism of action relies on activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, isoniazid forms a covalent adduct with NAD (INH-NAD), which then inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA, a crucial enzyme in mycolic acid biosynthesis and, consequently, the formation of the mycobacterial cell wall.[1][2]

Resistance to isoniazid predominantly arises from two main mechanisms: mutations in the katG gene, which prevent the activation of the prodrug, or mutations in the promoter region of the inhA gene, leading to the overexpression of the InhA enzyme.[2][3][4] Direct inhibitors of InhA represent a significant advancement as they bypass the need for KatG activation, suggesting they would be effective against the most common form of isoniazid-resistant tuberculosis.[1]

This guide will explore the cross-resistance patterns between isoniazid and direct InhA inhibitors, supported by experimental data on representative compounds from this class, and provide detailed experimental protocols for assessing mycobacterial drug susceptibility.

Comparative Analysis of In Vitro Efficacy

The in vitro activity of direct InhA inhibitors against various strains of Mycobacterium tuberculosis highlights their potential to overcome common isoniazid resistance mechanisms. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric in this assessment.

Studies on direct InhA inhibitors, such as the 4-hydroxy-2-pyridones (e.g., NITD-916) and thiadiazoles (e.g., GSK693 and GSK138), demonstrate their potent activity against wild-type M. tuberculosis and, critically, against clinical isolates with katG mutations that confer resistance to isoniazid.[1][5] However, as anticipated, some level of cross-resistance is observed in strains harboring mutations in the inhA promoter region.[5]

Below are summary tables of representative MIC data from published studies.

Table 1: Comparative MICs of a Direct InhA Inhibitor (NITD-916) and Isoniazid against M. tuberculosis Strains

CompoundWild-Type Mtb H37Rv MIC (µM)MDR-TB Clinical Isolates (with katG mutations) MIC Range (µM)
NITD-916 0.04 - 0.160.04 - 0.16
Isoniazid ~0.05> 1.46 (Resistant)

Data compiled from studies on 4-hydroxy-2-pyridone inhibitors.[1]

Table 2: Activity of Direct InhA Inhibitors (Thiadiazoles) against Isoniazid-Resistant M. tuberculosis Clinical Isolates

CompoundM.tb H37Rv MIC (µM)M.tb with katG S315T mutation MIC (µM)M.tb with inhA C-15T mutation MIC (µM)
GSK693 ~1.87No change from H37RvLow-level resistance observed in some isolates (≥4x MIC vs H37Rv)
GSK138 ~3.75No change from H37RvLow-level resistance observed in some isolates (≥4x MIC vs H37Rv)

Data extrapolated from a study on thiadiazole-based InhA inhibitors.[5]

Signaling Pathways and Resistance Mechanisms

The differing mechanisms of action and resistance for isoniazid and direct InhA inhibitors can be visualized as follows:

G cluster_INH Isoniazid (INH) Pathway cluster_INH_res INH Resistance cluster_DII Direct InhA Inhibitor (DII) Pathway cluster_DII_res DII Resistance INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated INH (INH-NAD Adduct) KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall katG_mut katG mutation katG_mut->KatG Prevents Activation inhA_mut inhA promoter mutation inhA_mut->InhA Overexpression DII Direct InhA Inhibitor (e.g., this compound) InhA2 InhA (Enoyl-ACP Reductase) DII->InhA2 Direct Inhibition Mycolic_Acid2 Mycolic Acid Synthesis InhA2->Mycolic_Acid2 Catalyzes Cell_Wall2 Cell Wall Integrity Mycolic_Acid2->Cell_Wall2 inhA_mut2 inhA promoter mutation inhA_mut2->InhA2 Overexpression (Cross-Resistance)

Mechanisms of action and resistance for Isoniazid and Direct InhA Inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a synthesized methodology based on the EUCAST reference method and other established protocols for M. tuberculosis.[6]

1. Preparation of Inoculum:

  • From a fresh culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen), transfer colonies to a tube containing sterile saline and glass beads.

  • Vortex thoroughly to create a homogenous suspension.

  • Allow large clumps to settle and transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum concentration of approximately 10^5 CFU/mL.

2. Preparation of Drug Dilutions:

  • Prepare stock solutions of the antimicrobial agents in an appropriate solvent (e.g., DMSO for many direct InhA inhibitors, water for isoniazid).

  • Perform serial two-fold dilutions of each drug in a 96-well U-shaped microtiter plate using supplemented Middlebrook 7H9 broth to achieve the desired final concentration range. Each well should contain 100 µL of the drug dilution.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Seal the plate with an adhesive seal and incubate at 37°C.

4. Reading and Interpretation of Results:

  • Read the plates visually when growth is clearly visible in the growth control well (typically after 7-21 days). An inverted mirror can aid in visualization.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

G start Start: Fresh M.tb Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum (1:100 in 7H9+OADC) prep_inoculum->dilute_inoculum inoculate Inoculate Plate (100µL inoculum/well) dilute_inoculum->inoculate prep_drugs Prepare Drug Dilutions in 96-well plate prep_drugs->inoculate incubate Incubate Plate (37°C, 7-21 days) inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End: MIC Value read->end

Workflow for MIC Determination by Broth Microdilution.

Conclusion

Direct inhibitors of InhA hold significant promise for the treatment of isoniazid-resistant tuberculosis, particularly for the large proportion of cases caused by katG mutations. These inhibitors effectively circumvent the primary mechanism of isoniazid resistance by directly targeting InhA without the need for KatG activation. However, the potential for cross-resistance in strains with inhA promoter mutations highlights the importance of comprehensive susceptibility testing and understanding the specific genetic basis of resistance in individual clinical isolates. Further research, including studies on specific compounds like this compound, is crucial to fully characterize the clinical utility of this promising class of anti-tuberculosis agents.

References

Unveiling the Antimicrobial Nature of InhA-IN-6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on the novel InhA inhibitor, InhA-IN-6, also identified as compound 8, confirms its potent enzymatic inhibitory activity against Mycobacterium tuberculosis (Mtb) InhA protein with a half-maximal inhibitory concentration (IC50) of 90 nM. This guide provides a detailed comparison of its activity, supported by established experimental protocols, to aid researchers and drug development professionals in understanding its potential as an anti-tuberculous agent.

Executive Summary

This compound is a potent inhibitor of the Mtb InhA enzyme, a critical component in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. While direct experimental data definitively classifying this compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is not yet publicly available, this guide synthesizes current knowledge on related InhA inhibitors and the methodologies used to make such determinations. This allows for an informed projection of its likely activity and outlines the necessary experimental framework for its definitive classification.

Comparative Analysis of InhA Inhibitors

The primary target of the frontline anti-tuberculosis drug isoniazid is InhA. Isoniazid is known to be bactericidal against rapidly dividing mycobacteria and bacteriostatic against slower-growing populations. Direct inhibitors of InhA, a class to which this compound belongs, are being developed to overcome isoniazid resistance, which often arises from mutations in the KatG enzyme required for isoniazid's activation. Several of these direct inhibitors have demonstrated bactericidal activity.

For a direct comparison, consider the well-characterized direct InhA inhibitor, NITD-916. Studies have shown that NITD-916 exhibits potent bactericidal activity against M. tuberculosis. The determination of whether an antimicrobial agent is bactericidal or bacteriostatic is typically based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 1: Comparative Activity of InhA Inhibitors

CompoundTargetIC50 (nM)MIC (μg/mL)MBC (μg/mL)Activity
This compound (compound 8) InhA90Data not availableData not availableTo be determined
Isoniazid InhA (pro-drug)-0.02-0.06VariableBactericidal/Bacteriostatic
NITD-916 InhAData not available0.015-0.125Data not availableBactericidal

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. MIC and MBC values reflect the drug's activity against whole bacterial cells.

Experimental Protocols for Determining Bactericidal vs. Bacteriostatic Activity

To definitively classify the activity of this compound, the following standard experimental protocols are employed:

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial drug required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Following the determination of the MIC, aliquot a small volume from the wells of the MIC plate that show no visible growth.

  • Spread these aliquots onto agar plates (e.g., Middlebrook 7H11 agar) that do not contain the antimicrobial agent.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.

Time-Kill Curve Assay

This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.

Protocol:

  • Inoculate flasks containing broth medium with a standardized suspension of M. tuberculosis.

  • Add this compound at various concentrations (e.g., 1x, 4x, and 10x the MIC).

  • Include a no-drug control.

  • Incubate the flasks at 37°C.

  • At specific time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on agar to determine the number of viable bacteria (colony-forming units per mL).

  • A bactericidal agent will show a significant reduction (≥3-log10) in the viable count over time, while a bacteriostatic agent will maintain the initial inoculum level or show a slight reduction.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's action, the following diagrams illustrate the InhA signaling pathway and the experimental workflow for determining its antimicrobial activity.

InhA_Pathway cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACPs FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA NADH Meromycolic_Acids Meromycolic Acids InhA->Meromycolic_Acids NADP+ Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isoniazid Isoniazid (pro-drug) KatG KatG Isoniazid->KatG Activation INH_NAD_Adduct INH-NAD Adduct KatG->INH_NAD_Adduct INH_NAD_Adduct->InhA InhA_IN_6 This compound InhA_IN_6->InhA

Caption: InhA's role in the mycolic acid synthesis pathway and points of inhibition.

Experimental_Workflow start Start: this compound & M. tuberculosis Culture mic_assay MIC Assay (Serial Dilution & Incubation) start->mic_assay time_kill_assay Time-Kill Curve Assay (CFU enumeration over time) start->time_kill_assay observe_growth Observe Visible Growth mic_assay->observe_growth determine_mic Determine MIC (Lowest concentration with no growth) observe_growth->determine_mic mbc_assay MBC Assay (Plate on drug-free agar) determine_mic->mbc_assay observe_colonies Observe Colony Formation mbc_assay->observe_colonies determine_mbc Determine MBC (Lowest concentration with no colonies) observe_colonies->determine_mbc calculate_ratio Calculate MBC/MIC Ratio determine_mbc->calculate_ratio classify_activity Classify Activity (Bactericidal vs. Bacteriostatic) calculate_ratio->classify_activity plot_curve Plot Log10 CFU/mL vs. Time time_kill_assay->plot_curve analyze_curve Analyze Killing Kinetics plot_curve->analyze_curve

A Head-to-Head Comparison of InhA Inhibitor Classes for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics. The enzyme InhA, a key component of the mycobacterial type II fatty acid synthase (FAS-II) pathway responsible for mycolic acid biosynthesis, is a clinically validated and attractive target for new anti-TB drugs. This guide provides a head-to-head comparison of different classes of InhA inhibitors, supported by experimental data, to aid researchers in the discovery and development of next-generation therapies.

Introduction to InhA and Its Inhibition

InhA, an enoyl-acyl carrier protein reductase, is essential for the survival of Mycobacterium tuberculosis. Its inhibition disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. The frontline anti-TB drug, isoniazid (INH), targets InhA. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. A significant portion of clinical resistance to isoniazid arises from mutations in the katG gene, rendering the drug ineffective. This has spurred the development of direct InhA inhibitors that bypass the need for KatG activation, offering a promising strategy to combat INH-resistant TB.

This guide will compare the pro-drug inhibitor isoniazid with various classes of direct InhA inhibitors, including 4-hydroxy-2-pyridones, arylamides, and thiadiazoles.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy of representative compounds from different InhA inhibitor classes against the InhA enzyme and M. tuberculosis.

Inhibitor ClassRepresentative CompoundInhA IC50 (µM)M. tuberculosis H37Rv MIC (µM)
Pro-drug Isoniazid (activated INH-NAD adduct)<0.001 (Ki)0.33
4-Hydroxy-2-pyridones NITD-916~0.59 (for NITD-564)0.04 - 0.16
Arylamides Compound p30.2>125
Thiadiazoles GSK1380.041
Diphenyl Ethers 8PP0.001 (Ki')6 - 10
Pyrrolidine Carboxamides Compound 80.14Not Reported

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between isoniazid and direct InhA inhibitors lies in their mechanism of action. Isoniazid's reliance on KatG activation is its Achilles' heel, a vulnerability that direct inhibitors cleverly circumvent.

Isoniazid Activation Pathway

Isoniazid requires a two-step activation process to become an effective InhA inhibitor. This pathway is a prime example of how resistance can emerge through mutations in an activating enzyme.

G Isoniazid Activation and InhA Inhibition Pathway cluster_inhibition INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinoyl Radical KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA Enzyme INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid Catalyzes Bacterial_Death Bacterial Death Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Bacterial_Death Disruption leads to

Isoniazid Activation Pathway
Direct InhA Inhibition

Direct InhA inhibitors bind directly to the enzyme, typically at the substrate-binding pocket, without the need for prior activation. This mechanism is effective against many isoniazid-resistant strains of M. tuberculosis.

Validating the In vivo Efficacy of Direct InhA Inhibitors in Chronic Tuberculosis Infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of emerging direct InhA inhibitors (DIIs) against the current first-line tuberculosis (TB) drug, isoniazid (INH). As the incidence of multidrug-resistant TB (MDR-TB) continues to rise, novel therapeutic agents that bypass existing resistance mechanisms are critically needed. Direct InhA inhibitors represent a promising class of compounds that target the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial mycolic acid synthesis, through a mechanism distinct from that of the prodrug isoniazid.[1][2] This guide summarizes key experimental data from chronic infection models, details the methodologies employed, and visualizes the underlying mechanisms of action and experimental workflows.

Executive Summary

Direct InhA inhibitors, such as GSK138 and NITD-916, have demonstrated significant bactericidal activity in murine models of chronic tuberculosis infection.[3][4][5] Notably, these compounds retain their efficacy against isoniazid-resistant strains of Mycobacterium tuberculosis where resistance is conferred by mutations in the KatG enzyme, which is required for the activation of isoniazid.[2][3] This guide presents a comparative analysis of the in vivo efficacy of these direct inhibitors against isoniazid, highlighting their potential as components of future TB treatment regimens.

Data Presentation: In Vivo Efficacy in Chronic Murine TB Models

The following tables summarize the quantitative data on the reduction of bacterial load (colony-forming units, CFU) in the lungs of mice from chronic infection models.

Table 1: Efficacy of Direct InhA Inhibitor GSK138 in Combination Therapy

Treatment RegimenDurationMean Lung CFU (log10 ± SD) at Day 0Mean Lung CFU (log10 ± SD) at 4 WeeksMean Lung CFU (log10 ± SD) at 8 Weeks
BPaL8 Weeks6.2 ± 0.23.8 ± 0.42.5 ± 0.6
BPaL + Isoniazid (10 mg/kg)8 Weeks6.2 ± 0.22.9 ± 0.32.1 ± 0.5
BPaL + GSK138 (200 mg/kg)8 Weeks6.2 ± 0.22.7 ± 0.4All mice culture negative

BPaL = Bedaquiline (25 mg/kg), Pretomanid (50 mg/kg), and Linezolid (100 mg/kg)[3]

Table 2: Comparative Efficacy of NITD-916 and Isoniazid in an Established Infection Model

TreatmentDurationMean Lung CFU (log10) Reduction vs. Untreated Control
NITD-916 (100 mg/kg)4 Weeks0.95
Isoniazid (25 mg/kg)4 Weeks>2.0

Data extracted from a study where treatment was initiated 4 weeks post-infection.[4]

Experimental Protocols

The following methodologies are representative of the key experiments cited in this guide for evaluating the in vivo efficacy of anti-tuberculosis agents in a chronic infection mouse model.

1. Murine Model of Chronic Tuberculosis Infection

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.[6][7]

  • Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection.[6][7][8] This method aims for an initial deposition of 50-100 CFU in the lungs.[6][7]

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 6 weeks, during which the bacterial load in the lungs stabilizes, mimicking a chronic infection state.[9][10]

  • Treatment: Drug candidates are typically administered orally by gavage, once daily, for a specified duration (e.g., 4 to 8 weeks).[3][4][8]

  • Efficacy Evaluation: At designated time points, mice are euthanized, and the lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.[8][11] The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is enumerated to determine the bacterial load.[8][11]

2. In Vitro MIC Determination

  • Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates.

  • Procedure: A serial dilution of the test compound is prepared in Middlebrook 7H9 broth. M. tuberculosis H37Rv is added to each well at a standard inoculum. The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Mandatory Visualizations

Mechanism of Action: Direct InhA Inhibitors vs. Isoniazid

G cluster_isoniazid Isoniazid (Prodrug) cluster_diis Direct InhA Inhibitors isoniazid Isoniazid katg KatG (Catalase-peroxidase) isoniazid->katg Activation activated_inh Activated Isoniazid katg->activated_inh inhA InhA (Enoyl-ACP reductase) activated_inh->inhA Inhibition diis InhA-IN-6 (DII) diis->inhA Direct Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall bactericidal_effect Bactericidal Effect cell_wall->bactericidal_effect Disruption leads to G start Start infection Aerosol Infection of Mice with M. tuberculosis H37Rv start->infection establishment Establishment of Chronic Infection (4-6 weeks) infection->establishment treatment Daily Oral Gavage with Test Compounds/Vehicle establishment->treatment evaluation Euthanasia and Organ Harvest (Lungs, Spleen) treatment->evaluation homogenization Organ Homogenization evaluation->homogenization plating Serial Dilution and Plating on 7H11 Agar homogenization->plating incubation Incubation at 37°C (3-4 weeks) plating->incubation cfu CFU Enumeration and Data Analysis incubation->cfu

References

Assessing the Synergy of Direct InhA Inhibitors with Other TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. Direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis, represent a promising class of antitubercular agents. Unlike isoniazid (INH), a cornerstone of first-line TB treatment, direct InhA inhibitors (DIIs) do not require activation by the catalase-peroxidase enzyme KatG.[1][2] This inherent advantage allows them to bypass the most common mechanism of isoniazid resistance, which involves mutations in the katG gene.[1][3] This guide provides a comparative assessment of the synergistic potential of emerging direct InhA inhibitors in combination with existing and novel anti-TB drugs, supported by experimental data.

Mechanism of Action: Targeting Mycolic Acid Synthesis

InhA is a crucial enzyme for the elongation of fatty acids, which are precursors for the synthesis of mycolic acids.[4] Mycolic acids are unique, long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.[5] Isoniazid, after activation by KatG, forms an adduct with NAD+ that inhibits InhA.[3][6] Direct InhA inhibitors, however, bind directly to the enzyme, obviating the need for KatG activation.[7] This direct inhibition disrupts the FAS-II pathway, leading to the cessation of mycolic acid production and ultimately, bacterial cell death.[4]

Below is a diagram illustrating the mycolic acid synthesis pathway and the points of inhibition by isoniazid and direct InhA inhibitors.

Mycolic_Acid_Synthesis_Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_CellWall Mycobacterial Cell Wall cluster_Drugs Drug Action Fatty_Acid_Precursors Fatty Acid Precursors Elongation_Steps Elongation Steps Fatty_Acid_Precursors->Elongation_Steps Multiple enzymes InhA InhA (Enoyl-ACP Reductase) Elongation_Steps->InhA Mycolic_Acid_Precursors Long-Chain Mycolic Acid Precursors InhA->Mycolic_Acid_Precursors Mycolic_Acids Mycolic Acids Mycolic_Acid_Precursors->Mycolic_Acids Further processing Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acids->Cell_Wall_Integrity Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_prodrug->KatG Activated_INH Activated INH-NAD Adduct KatG->Activated_INH Activation Activated_INH->InhA Inhibition Direct_InhA_Inhibitors Direct InhA Inhibitors (e.g., InhA-IN-6) Direct_InhA_Inhibitors->InhA Direct Inhibition

Caption: Inhibition of the Mycolic Acid Synthesis Pathway.

In Vitro Synergy Assessment

The synergistic potential of direct InhA inhibitors with other anti-TB drugs is often first evaluated in vitro using a checkerboard assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Experimental Protocol: Checkerboard Assay
  • Preparation of Drug Solutions: Stock solutions of the direct InhA inhibitor and the partner drug(s) are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in 96-well microtiter plates.

  • Drug Combination Matrix: A two-dimensional checkerboard pattern is created with dilutions of the InhA inhibitor along the x-axis and the partner drug along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9).

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated for each combination using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

In Vitro Synergy Data Summary
Direct InhA InhibitorPartner DrugM. tuberculosis StrainFIC IndexInteractionReference
SB-PT070Rifampin (RIF)Not SpecifiedAdditiveAdditive[8][9]
SB-PT091Rifampin (RIF)Not SpecifiedAdditiveAdditive[8][9]
D-LAK peptideIsoniazid (INH)MDR Clinical Isolates0.25 - 0.38Synergistic[10]

In Vivo Efficacy of Combination Therapies

The true potential of a synergistic drug combination is ultimately determined by its efficacy in vivo. Murine models of tuberculosis are the standard for preclinical evaluation.

Experimental Protocol: Murine Model of Chronic TB Infection
  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected via aerosol exposure with a low dose of M. tuberculosis to establish a chronic infection in the lungs.

  • Treatment Initiation: Treatment with the drug combinations or control regimens is typically initiated several weeks post-infection when a stable bacterial load is established.

  • Drug Administration: Drugs are administered daily or as per the specific regimen via oral gavage or other appropriate routes.

  • Evaluation of Efficacy: At specified time points (e.g., 4 and 8 weeks), cohorts of mice are euthanized, and their lungs and spleens are harvested.

  • Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to enumerate the number of colony-forming units (CFU).

  • Data Analysis: The efficacy of the combination therapy is determined by comparing the log10 CFU reduction in the organs of treated mice to that of untreated controls and mice receiving single-drug therapies.

In Vivo Synergy Data Summary
Direct InhA InhibitorCombination RegimenTreatment DurationLog10 CFU Reduction (Lungs) vs. ControlKey FindingReference
GSK693+ Rifampicin (R) + Pyrazinamide (Z)8 weeksSignificantly greater than RZ alone (p<0.05)Enhanced bactericidal activity of the standard regimen.[1]
GSK693+ Bedaquiline (B)8 weeksGreater than B alone (p=0.08)Additive effect and prevention of bedaquiline resistance.[1]
GSK138+ Bedaquiline (B) + Pretomanid (Pa) + Linezolid (L)8 weeksEnhanced bactericidal activity compared to BPaL alone.Rendered mouse lungs culture-negative.[1][11]
SB-PT070+ Rifampin (RIF)Not SpecifiedAdditional 1.7 log10 reduction in spleen vs. RIF aloneImproved efficacy over RIF monotherapy.[9]
SB-PT091+ Rifampin (RIF)Not SpecifiedAdditional 1.4 log10 reduction in spleen vs. RIF aloneImproved efficacy over RIF monotherapy.[9]

Logical Workflow for Assessing Synergy

The process of evaluating the synergistic potential of a new direct InhA inhibitor follows a structured workflow from initial in vitro screening to in vivo validation.

Synergy_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Checkerboard Checkerboard Assay FIC_Index Calculate FIC Index Checkerboard->FIC_Index Synergy_Determination Determine Synergy, Additive, or Antagonism FIC_Index->Synergy_Determination Murine_Model Chronic TB Murine Model Synergy_Determination->Murine_Model If Synergistic or Additive Combination_Treatment Administer Drug Combination Murine_Model->Combination_Treatment CFU_Enumeration Enumerate CFU in Lungs/Spleen Combination_Treatment->CFU_Enumeration Efficacy_Evaluation Evaluate Log10 CFU Reduction CFU_Enumeration->Efficacy_Evaluation Promising_Combination Promising Synergistic Combination Identified Efficacy_Evaluation->Promising_Combination Start New Direct InhA Inhibitor Candidate Start->Checkerboard End Advance to Further Preclinical/Clinical Development Promising_Combination->End

Caption: Workflow for Synergy Assessment of InhA Inhibitors.

Conclusion

Direct inhibitors of InhA hold significant promise as components of future anti-TB regimens, particularly for the treatment of isoniazid-resistant tuberculosis. The experimental data consistently demonstrates that these compounds can act synergistically or additively with both existing first-line drugs like rifampin and novel drugs such as bedaquiline and pretomanid. The ability of DIIs to enhance the efficacy of partner drugs and, in some cases, prevent the emergence of resistance, underscores their therapeutic potential. Further research into the synergistic interactions of a wider range of DIIs with a broader panel of anti-TB agents is warranted to identify optimal combination therapies for clinical development.

References

A Comparative Guide to the Enzyme Kinetics of InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme kinetics of various inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. Its vital role has made it a primary target for antitubercular drug development, most notably as the target of the frontline drug isoniazid.

This document summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the relevant biological pathway and experimental workflow to aid in the evaluation and selection of potent InhA inhibitors.

Data Presentation: Enzyme Kinetics of InhA Inhibitors

The following table summarizes the enzyme kinetic parameters for a selection of InhA inhibitors, including the pro-drug isoniazid and various classes of direct inhibitors. Direct inhibitors are of particular interest as they can overcome resistance mechanisms associated with the activation of isoniazid.

Inhibitor ClassCompoundIC50 (µM)Ki (µM)Kon (M⁻¹s⁻¹)Koff (s⁻¹)Residence Time (min)Inhibition TypeCitation
Isoniazid (activated) INH-NAD adduct-0.00075 ± 0.00008--~60Slow, Tight-Binding[1]
Diphenyl Ethers Triclosan0.2----Uncompetitive[1]
PT700.0053 ± 0.00040.0000223.2 x 10⁵7.3 x 10⁻⁴24Slow, Tight-Binding[2][3]
6PP---High-Rapid-Reversible[2]
Arylamides Compound a138.86 ± 1.35-----[4]
Optimized Arylamide0.09-----[4]
4-Hydroxy-2-pyridones NITD-5299.60-----[5]
NITD-5640.59-----[5]
Thiadiazoles GSK1380.04-----[6]
Benzimidazoles Compound 410 ± 24 ± 1---Mixed[7]

Experimental Protocols

Standard InhA Enzyme Inhibition Assay

This protocol outlines the common methodology used to determine the inhibitory activity of compounds against the M. tuberculosis InhA enzyme by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-enoyl-CoA substrate (e.g., 2-trans-dodecenoyl-CoA (DD-CoA) or 2-trans-octenoyl-CoA)

  • Assay Buffer: 30 mM PIPES, pH 6.8, 150 mM NaCl

  • Test inhibitor compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of the enoyl-CoA substrate in the assay buffer.

    • Prepare serial dilutions of the test inhibitor compounds in DMSO.

  • Assay Reaction Setup:

    • In a 96-well plate, add the following components to each well:

      • Assay Buffer

      • NADH solution (final concentration typically 100-250 µM)

      • Test inhibitor at various concentrations (the final DMSO concentration should be kept low, typically ≤1%)

    • Initiate the reaction by adding the InhA enzyme (final concentration typically 10-100 nM).

    • Immediately after adding the enzyme, add the enoyl-CoA substrate (final concentration typically 25-50 µM).

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

    • Record the initial velocity of the reaction for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction containing only DMSO (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, uncompetitive, mixed), the assay should be repeated with varying concentrations of both the substrate and the inhibitor.

For Slow-Onset Inhibitors:

For inhibitors that exhibit slow-onset kinetics, a pre-incubation step of the enzyme and inhibitor is necessary before the addition of the substrate. The progress curves of the reaction are then monitored over a longer period to determine the kinetic parameters such as k-on and k-off.[2][8]

Mandatory Visualizations

InhA Signaling Pathway

The following diagram illustrates the role of InhA in the Fatty Acid Synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Short-chain Acyl-CoA FAS_I->Acyl_CoA FAS_II_init FAS-II Initiation Acyl_CoA->FAS_II_init Elongation_Cycle FAS-II Elongation Cycle FAS_II_init->Elongation_Cycle Ketoacyl_ACP β-Ketoacyl-ACP Elongation_Cycle->Ketoacyl_ACP Condensation Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction (MabA) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Acyl_ACP_elong Elongated Acyl-ACP InhA->Acyl_ACP_elong Reduction (NADH -> NAD+) Acyl_ACP_elong->Elongation_Cycle Further Elongation Mycolic_Acid Mycolic Acid Synthesis Acyl_ACP_elong->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor InhA Inhibitors Inhibitor->InhA Inhibition

Caption: The Fatty Acid Synthase-II (FAS-II) pathway in M. tuberculosis.

Experimental Workflow for InhA Inhibition Assay

The following diagram outlines the key steps involved in a typical in vitro assay to determine the inhibitory potential of compounds against the InhA enzyme.

InhA_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADH, Substrate, Enzyme) start->prep_reagents prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor setup_assay Set up Assay in 96-well Plate (Buffer, NADH, Inhibitor) prep_reagents->setup_assay prep_inhibitor->setup_assay initiate_reaction Initiate Reaction (Add Enzyme and Substrate) setup_assay->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Monitor NADH Oxidation) initiate_reaction->measure_absorbance data_analysis Data Analysis measure_absorbance->data_analysis calc_inhibition Calculate % Inhibition data_analysis->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for an InhA enzyme inhibition assay.

References

Safety Operating Guide

Proper Disposal of InhA-IN-6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety, handle InhA-IN-6 and any resulting waste with appropriate personal protective equipment (PPE), including lab coats, chemical-resistant gloves, and eye protection. All handling and waste consolidation should occur in a well-ventilated area, such as a chemical fume hood.[1][2]

The proper disposal of the research chemical this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent enzyme inhibitor, careful management of its waste streams is essential. This guide provides detailed procedures for the disposal of solid this compound, contaminated labware, and liquid waste containing this compound.

Hazard Profile and Safety Summary

Before handling this compound for disposal, it is important to be aware of its hazard profile. While specific toxicological properties may not be fully characterized, similar compounds and available safety data sheets (SDS) indicate the following potential hazards:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation May cause skin irritation upon contact.Wear protective gloves and a lab coat. Wash hands thoroughly after handling.[1]
Serious Eye Damage Poses a risk of serious eye damage.Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a well-ventilated area or fume hood.[1]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.[3] Disposal must be handled through an approved waste disposal plant or a certified hazardous waste management program at your institution.[1]

1. Solid Waste Disposal (Pure Compound, Contaminated PPE, etc.)

  • Collection: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] This includes:

    • Expired or unused pure this compound powder.

    • Contaminated personal protective equipment (e.g., gloves, disposable lab coats).

    • Weighing papers, pipette tips, and other contaminated disposable lab supplies.

  • Container: Use a sturdy, sealable plastic container or a double-bagged, clear polyethylene bag.[3]

  • Labeling: Affix a hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste".

    • The chemical name: "this compound".

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The date of waste accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[4] Ensure the container is kept closed except when adding waste.[4]

2. Liquid Waste Disposal (Solutions containing this compound)

  • Segregation: Do not mix this compound waste with other waste streams unless they are compatible.

  • Aqueous Waste: Collect aqueous solutions containing this compound in a dedicated, leak-proof plastic container.

  • Organic Solvent Waste: Collect solutions of this compound in organic solvents in a separate, compatible solvent waste container (e.g., a plastic-coated glass or high-density polyethylene container).

  • Labeling: Label all liquid waste containers clearly as "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.

  • Storage: Store liquid waste containers in secondary containment bins to prevent spills.[4] Keep containers tightly sealed when not in use.[4]

3. Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.

  • Rinsate Collection: Collect this initial rinse as hazardous liquid waste.

  • Final Cleaning: After the initial decontamination rinse, glassware can typically be washed with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal A Experiment with this compound B Identify Waste Type A->B C Solid Waste (e.g., contaminated gloves, tubes) B->C Solid D Liquid Waste (e.g., solutions, rinsate) B->D Liquid E Sharps Waste (e.g., contaminated needles) B->E Sharps F Collect in Labeled Solid Waste Container C->F G Collect in Labeled Liquid Waste Container D->G H Collect in Approved Sharps Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Arrange for Pickup by Certified Waste Management I->J

Disposal workflow for this compound waste.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container.[1] For a liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety (EHS) office.

References

Essential Safety and Logistical Information for Handling InhA-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds are paramount. This guide provides a comprehensive operational plan for managing InhA-IN-6, a research chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling similar potent, biologically active compounds and hazardous chemicals.

Core Safety Principles

Given that this compound is an inhibitor of the InhA enzyme, a key component in the fatty acid synthesis pathway of Mycobacterium tuberculosis, it should be handled with care, assuming it has hazardous properties.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.

Quantitative Data for Related InhA Inhibitors

The following table summarizes available data for similar InhA inhibitors to provide a contextual reference. It is crucial to handle this compound with the assumption of similar or greater potency and potential hazards.

PropertyInhA-IN-5[2]InhA-IN-7[3]InhA Inhibitor, NITD-916[4]
Molecular Formula C15H16N2O3S2C17H18Cl2O2C20H25NO2
Molecular Weight 336.4 g/mol 325.2 g/mol 311.42 g/mol
Form Solid---Solid
Solubility ------DMSO: 10 mg/mL
Storage Temperature -------20°C

Operational Plan: Handling and Disposal of this compound

This section details the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Pre-Handling Preparation
  • Hazard Assessment: Before working with this compound, conduct a thorough hazard assessment. Since specific toxicity data is unavailable, treat it as a potent compound with potential for skin, eye, and respiratory irritation.

  • Designated Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

  • Gather Materials: Ensure all necessary personal protective equipment (PPE) and spill cleanup materials are readily available.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect from various exposure routes, including dermal contact, inhalation, and ingestion.[5]

PPE ComponentSpecificationRationale
Gloves Two pairs of ASTM-tested, powder-free nitrile or latex chemotherapy gloves.[5]Provides a robust barrier against chemical permeation. Double-gloving is a best practice when handling hazardous drugs.[5]
Gown Disposable, polyethylene-coated polypropylene or other laminate material gown.[5]Offers protection against splashes and contamination of personal clothing.
Eye and Face Protection Safety goggles and a full-face shield.[5][6]Protects against splashes, aerosols, and accidental eye contact.[5][6]
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosolization.[7]Protects against inhalation of the compound, especially if handled as a powder.
Handling Protocol
  • Donning PPE: Before entering the designated handling area, properly don all required PPE.

  • Compound Handling:

    • If working with a solid, handle it in a manner that minimizes dust generation.

    • For solutions, be mindful of potential splashes and aerosol formation.

  • Post-Handling:

    • Wipe down the work area with an appropriate deactivating solution or solvent.

    • Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.

Spill Management

In the event of a spill, follow these emergency procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department.

  • Cleanup (for small spills): If trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[8]

  • PPE for Cleanup: Wear appropriate PPE, including double gloves and respiratory protection, during cleanup.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous chemical waste.[8] Do not mix with other waste streams like biological or radioactive waste.[9]

  • Waste Containment:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container with a secure lid.[8]

    • Liquid Waste: Collect in a compatible, shatter-resistant, and leak-proof container labeled as "Hazardous Waste" with the full chemical name.[8]

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, using secondary containment for liquids.[8][10]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] Do not pour this compound waste down the drain or dispose of it in regular trash.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_spill Emergency: Spill prep_hazard Conduct Hazard Assessment prep_area Designate Work Area prep_hazard->prep_area prep_materials Gather PPE & Spill Kit prep_area->prep_materials handle_ppe Don PPE prep_materials->handle_ppe handle_compound Handle this compound handle_ppe->handle_compound handle_cleanup Clean Work Area handle_compound->handle_cleanup spill_evacuate Evacuate Area handle_compound->spill_evacuate Spill Occurs handle_doff Doff & Dispose of PPE handle_cleanup->handle_doff disp_segregate Segregate Waste handle_doff->disp_segregate disp_contain Contain Waste disp_segregate->disp_contain disp_store Store Waste disp_contain->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup spill_alert Alert EHS spill_evacuate->spill_alert spill_cleanup Cleanup (if trained) spill_alert->spill_cleanup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.